molecular formula C18H20O4 B174519 DMU-212 CAS No. 134029-62-2

DMU-212

Número de catálogo: B174519
Número CAS: 134029-62-2
Peso molecular: 300.3 g/mol
Clave InChI: GGFQQRXTLIJXNY-AATRIKPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DMU-212, also known as this compound, is a useful research compound. Its molecular formula is C18H20O4 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4,5,4'-Tetramethoxystilbene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631365. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFQQRXTLIJXNY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300535
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134029-62-2
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134029-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DMU-212
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Mechanism of Action of DMU-212: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMU-212, a methylated analog of resveratrol (B1683913), has emerged as a promising anti-cancer agent with superior bioavailability and potent anti-proliferative, antimitotic, and pro-apoptotic activities across a range of cancer cell lines.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound. It details the compound's impact on critical cellular processes, including cell cycle regulation and key signaling pathways such as the AMPK/PI3K/Akt/mTOR and STAT3 pathways. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the core mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound, or trans-3,4,5,4'-tetramethoxystilbene, is a synthetic derivative of the naturally occurring phytoalexin resveratrol.[3] While resveratrol has demonstrated notable chemopreventive properties, its clinical application has been hampered by low bioavailability.[1] this compound was developed to overcome this limitation, exhibiting enhanced metabolic stability and greater anti-cancer efficacy.[1][4] This compound has shown significant inhibitory effects against various cancers, including non-small cell lung cancer (NSCLC), breast cancer, melanoma, and ovarian cancer.[1][2] The primary mechanisms of action of this compound involve the induction of cell cycle arrest at the G2/M phase and the activation of apoptosis through multiple signaling cascades.[2][5]

Core Mechanisms of Action

Cell Cycle Arrest at G2/M Phase

A hallmark of this compound's anti-cancer activity is its ability to induce a robust cell cycle arrest at the G2/M transition phase in cancer cells.[2] This effect is mediated by the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to the upregulation of the cyclin-dependent kinase inhibitor p21.[1][5] The increased expression of p21, in turn, promotes the degradation of cyclin B1, a critical protein for entry into mitosis.[5] The disruption of the CDK1-cyclin B1 complex prevents cells from progressing through the G2/M checkpoint, ultimately leading to mitotic arrest.[5]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[5] The pro-apoptotic effects of this compound are multifaceted and involve the mitochondrial apoptotic pathway.[5] The compound has been shown to reduce the expression of multiple anti-apoptotic proteins, thereby shifting the cellular balance towards cell death.[2]

Modulation of Key Signaling Pathways

In EGFR-mutant non-small cell lung cancer (NSCLC) cells, this compound has been shown to significantly activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] The activation of AMPK by this compound leads to the downstream inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival in many cancers. This compound treatment results in a significant downregulation in the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[1]

This compound also targets the epidermal growth factor receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.[1] The compound inhibits the phosphorylation of EGFR and the downstream effector protein Erk.[1] By disrupting EGFR signaling, this compound further contributes to the suppression of cancer cell proliferation.

Signal transducer and activator of transcription 3 (STAT3) is another critical target of this compound. The compound has been shown to inhibit the phosphorylation of STAT3, a key event in its activation.[1][2] The inhibition of STAT3 signaling by this compound is significant as this pathway is involved in tumor cell proliferation, survival, and drug resistance.[1]

Unlike its parent compound resveratrol, this compound has been observed to promote tubulin polymerization.[2] This effect on microtubule dynamics can disrupt the formation of the mitotic spindle, further contributing to the G2/M arrest and eventual apoptosis.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various cancer cell lines, with IC50 values demonstrating its potency.

Cell LineCancer TypeIC50 (µM) at 72hReference
PC9EGFR-mutant NSCLC2.04 ± 0.52[5]
H1975EGFR-mutant NSCLC3.94 ± 1.02[5]
H1650EGFR-mutant NSCLC6.98 ± 0.81[5]
A375Melanoma0.5[1]
BroMelanoma0.5[1]
MeWoMelanoma1.25[1]
M5Melanoma1.25[1]
MCF-7Breast Cancer1.66 (at 48h)[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, p-EGFR, EGFR, p-STAT3, STAT3, Cyclin B1, p21, and β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Tubulin Polymerization Assay
  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

  • Compound Addition: Add this compound or a control substance to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization, using a fluorescence plate reader.

Visualizations of Mechanisms and Workflows

DMU212_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Erk Erk EGFR->Erk DMU212 This compound DMU212->EGFR Inhibits Phosphorylation AMPK AMPK DMU212->AMPK Activates STAT3 STAT3 DMU212->STAT3 Inhibits Phosphorylation Tubulin Tubulin DMU212->Tubulin Promotes Polymerization mTOR mTOR AMPK->mTOR Inhibits Akt Akt PI3K->Akt Akt->mTOR p21 p21 CyclinB1 Cyclin B1 Microtubules Microtubules Tubulin->Microtubules CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Contributes to p21->CyclinB1 Inhibits CyclinB1->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Figure 1: Signaling pathway of this compound's anti-cancer effects.

Experimental_Workflow_Cell_Viability A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate & Solubilize Formazan C->D E Measure Absorbance at 570 nm D->E Experimental_Workflow_Cell_Cycle A Treat Cells with this compound B Harvest & Fix Cells A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Determine Cell Cycle Distribution D->E

References

DMU-212: A Potent Resveratrol Analog in Cancer Research - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DMU-212, a methylated analog of resveratrol (B1683913) (trans-3,4,5,4'-tetramethoxystilbene), has emerged as a promising agent in cancer research, demonstrating significantly greater anti-proliferative and pro-apoptotic activities than its parent compound.[1][2][3] Its enhanced metabolic stability and bioavailability further underscore its potential as a therapeutic candidate.[1][4] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its mechanisms of action, experimental data, and relevant signaling pathways. It is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-targeted approach, influencing key cellular processes including cell cycle progression, apoptosis, and angiogenesis. Unlike resveratrol, which primarily induces G0/G1 arrest, this compound predominantly causes a G2/M phase arrest in the cell cycle.[2]

Impact on Signaling Pathways

This compound has been shown to modulate several critical signaling pathways implicated in cancer development and progression:

  • EGFR/PI3K/Akt/ERK Pathway: In non-small cell lung cancer (NSCLC) cells with EGFR mutations, this compound significantly inhibits the phosphorylation of EGFR and its downstream effectors PI3K, Akt, and ERK.[1][5] This disruption of the EGFR signaling cascade leads to the suppression of cancer cell proliferation.[1]

  • AMPK Activation: this compound treatment leads to the activation of AMP-activated protein kinase (AMPK).[1] Activated AMPK can, in turn, down-regulate the mTOR pathway, a central regulator of cell growth and proliferation.[1]

  • STAT3 Pathway: The compound has been demonstrated to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation, survival, and immune evasion.[1][2] This is particularly relevant in the context of drug-resistant cancers.[1]

  • NF-κB and AP-1 Modulation: In a rat model of hepatocarcinogenesis, this compound was found to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[4] It also modulated the activity of the AP-1 transcription factor.[4]

Cell Cycle Arrest

A hallmark of this compound's action is the induction of G2/M phase cell cycle arrest.[1][2][6] This is achieved through the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclin B1, a key protein for G2/M transition.[1][7]

dot

G2_M_Arrest DMU212 This compound p21 p21 DMU212->p21 CyclinB1 Cyclin B1 DMU212->CyclinB1 G2M_Transition G2/M Transition p21->G2M_Transition CyclinB1->G2M_Transition CellCycleArrest G2/M Arrest G2M_Transition->CellCycleArrest

Caption: this compound induces G2/M cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis.[2][6][8] This programmed cell death is triggered through the mitochondrial pathway and involves the downregulation of anti-apoptotic proteins.[6] In vascular endothelial cells, this compound has been shown to regulate the expression of numerous apoptosis-related genes, including TNFSF15, TNFRSF9, BCL2L11, and BIRC3.[9]

Anti-Angiogenic Effects

This compound exhibits significant anti-angiogenic properties.[9][10] It has been shown to inhibit VEGF-induced angiogenesis in vivo.[11] Gene expression profiling in vascular endothelial cells revealed that this compound regulates a diverse range of genes involved in cell migration and angiogenesis.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
PC9Non-Small Cell Lung Cancer3.02 ± 0.6972[1]
H1975Non-Small Cell Lung Cancer4.41 ± 0.6172[1]
H1650Non-Small Cell Lung Cancer8.01 ± 1.1372[1]
A375Human Melanoma0.5Not Specified[6]
BroHuman Melanoma0.5Not Specified[6]
MeWoHuman Melanoma1.25Not Specified[6]
M5Human Melanoma1.25Not Specified[6]
MDA-MB-435Human Breast Cancer9.948[12]
MCF-7Human Breast Cancer63.848[12]
HT-29Colon Cancer~6-26Not Specified[3]
HCA-7Colon Cancer~6-26Not Specified[3]
Table 2: In Vivo Anti-Tumor Efficacy of this compound
Cancer ModelTreatmentOutcomeReference
Human Ovarian Cancer Xenograft50 mg/kg, i.g., three times a week for 14 daysInhibited tumor growth[8]
Apc(Min+) Mouse Model0.2% in diet24% decrease in adenoma load[13]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the effects of this compound.

Cell Culture and Viability Assays
  • Cell Lines: A variety of human cancer cell lines have been used, including NSCLC (PC9, H1975, H1650), melanoma (A375, MeWo, Bro, M5), breast cancer (MDA-MB-435, MCF-7), and colon cancer (HT-29, HCA-7).[1][3][6][12] Normal lung epithelial cells (BEAS-2B) have been used as a control.[1]

  • Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay (MTT): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability. Cells are seeded in 96-well plates, treated with various concentrations of this compound for specified durations, and then incubated with MTT solution. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.[2]

Western Blot Analysis
  • Purpose: To determine the expression and phosphorylation status of key proteins in signaling pathways.

  • Procedure:

    • Cells are treated with this compound at various concentrations and for different time points.[1]

    • Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.[1]

    • Protein concentration is determined using a BCA protein assay kit.[1]

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[1]

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, p-AMPK, AMPK, p21, Cyclin B1).[1]

    • After washing, the membrane is incubated with a secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

dot

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end Protein Expression Analysis detection->end

Caption: Western Blot experimental workflow.

Cell Cycle Analysis
  • Purpose: To determine the effect of this compound on cell cycle distribution.

  • Procedure:

    • Cells are treated with different concentrations of this compound for a specified time (e.g., 24 hours).[1][7]

    • Cells are harvested, washed, and fixed in cold ethanol.

    • Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[1][7]

Gene Expression Profiling
  • Purpose: To identify genes and pathways regulated by this compound.

  • Methodology: Affymetrix GeneChip arrays (e.g., HG-U133 Plus 1.0) have been used to analyze changes in gene expression in vascular endothelial cells treated with this compound.[9][10] The results are often validated by quantitative real-time PCR (qRT-PCR).[9]

In Vivo Xenograft Model
  • Purpose: To evaluate the anti-tumor activity of this compound in a living organism.

  • Procedure:

    • Human cancer cells are injected subcutaneously into immunodeficient mice.

    • Once tumors are established, mice are treated with this compound (e.g., by oral gavage) or a vehicle control.[8]

    • Tumor growth is monitored over time.

    • At the end of the study, tumors are excised and may be used for further analysis.

Signaling Pathway Diagrams

dot

EGFR_Signaling_Pathway DMU212 This compound EGFR EGFR DMU212->EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK STAT3 STAT3 EGFR->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation STAT3->Proliferation

Caption: this compound inhibits the EGFR signaling pathway.

dot

AMPK_Signaling_Pathway DMU212 This compound AMPK AMPK DMU212->AMPK mTOR mTOR AMPK->mTOR S6 S6 mTOR->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth

Caption: this compound activates the AMPK signaling pathway.

Conclusion

This compound is a potent resveratrol analog with significant anti-cancer activity demonstrated in a variety of preclinical models. Its ability to modulate multiple key signaling pathways, induce cell cycle arrest and apoptosis, and inhibit angiogenesis highlights its therapeutic potential. Further research, particularly clinical investigations, is warranted to fully elucidate its efficacy and safety profile in cancer patients. This guide provides a foundational understanding of the technical aspects of this compound research, offering valuable insights for the scientific and drug development communities.

References

In Vitro Anticancer Efficacy of DMU-212: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMU-212, a methylated analog of resveratrol (B1683913), has emerged as a promising candidate in anticancer research, demonstrating potent antimitotic, anti-proliferative, and pro-apoptotic activities across a range of cancer cell lines.[1] This technical guide provides an in-depth overview of the in vitro anticancer effects of this compound, focusing on its impact on cell viability, cell cycle progression, and the induction of apoptosis. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development of this compound.

Data Presentation: Cytotoxicity of this compound

The cytotoxic and growth-inhibitory effects of this compound have been evaluated in numerous human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, providing a quantitative measure of this compound's potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration
H1975Non-Small Cell Lung Cancer3.94 ± 1.0272 hours
PC9Non-Small Cell Lung Cancer2.04 ± 0.5272 hours
H1650Non-Small Cell Lung Cancer6.98 ± 0.8172 hours
A375Melanoma0.5Not Specified
BroMelanoma0.5Not Specified
MeWoMelanoma1.25Not Specified
M5Melanoma1.25Not Specified
MDA-MB-435Breast Cancer9.948 hours
MCF-7Breast Cancer63.848 hours

Data sourced from multiple studies, specific conditions may vary.[2][3]

Table 2: GI50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
SNB-75CNS Cancer1.88
MDA-MB-435Melanoma1.04
A498Renal Cancer0.74
MCF7Breast Cancer1.66

This study reported an average GI50 of 3.5 µM across a panel of 45 human cancer cell lines.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and promoting apoptosis.

Cell Cycle Arrest at G2/M Phase

A hallmark of this compound's activity is its ability to induce cell cycle arrest at the G2/M phase.[2][3][4] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, and the downregulation of cyclin B1.[2][3] The CDK1-cyclin B1 complex is crucial for the G2/M transition, and its disruption prevents cell division.[2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][3] The compound triggers the intrinsic mitochondrial apoptotic pathway, characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] This shift in balance leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in programmed cell death.[1]

Signaling Pathways Modulated by this compound

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways that govern cell growth, proliferation, and survival.

Inhibition of EGFR/PI3K/Akt/mTOR and MAPK/ERK Signaling

In EGFR-mutant non-small cell lung cancer cells, this compound has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, including PI3K, Akt, and ERK.[2][5] This blockade of pro-survival signaling pathways contributes significantly to its anti-proliferative activity.

DMU212_EGFR_PI3K_ERK_Pathway This compound Mediated Inhibition of Pro-Survival Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation DMU212 This compound DMU212->EGFR DMU212->PI3K Inhibits Phosphorylation DMU212->Akt Inhibits Phosphorylation DMU212->ERK Inhibits Phosphorylation

Caption: this compound inhibits key pro-survival signaling pathways.

Activation of the AMPK Pathway

This compound also activates the AMP-activated protein kinase (AMPK) pathway, a critical regulator of cellular energy homeostasis.[2] Activation of AMPK leads to the downstream inhibition of the mTOR pathway, further contributing to the suppression of cell growth and proliferation.[2]

DMU212_AMPK_Pathway This compound Mediated Activation of the AMPK Pathway cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects AMPK AMPK mTOR mTOR AMPK->mTOR Inhibits Growth_Inhibition Inhibition of Cell Growth mTOR->Growth_Inhibition DMU212 This compound DMU212->AMPK Activates

Caption: this compound activates the tumor-suppressive AMPK pathway.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival. This compound has been demonstrated to inhibit the phosphorylation of STAT3, thereby blocking its oncogenic activity.[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Propidium iodide (PI) staining followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow Workflow for Cell Cycle Analysis Start Cell Culture & This compound Treatment Harvest Harvest & Wash Cells Start->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide & RNase A Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Determine Cell Cycle Phase Distribution Analyze->End

Caption: Experimental workflow for cell cycle analysis.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the cell cycle analysis.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-EGFR, p-Akt, p-ERK, p-AMPK, p-STAT3, Cyclin B1, p21, Bax, Bcl-2, Caspase-3, Caspase-9).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant in vitro anticancer activity across a diverse range of cancer cell lines. Its mechanisms of action, including the induction of G2/M cell cycle arrest and apoptosis, are orchestrated through the modulation of key signaling pathways such as the EGFR/PI3K/Akt/mTOR, MAPK/ERK, AMPK, and STAT3 pathways. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development.

References

The Role of DMU-212 in Inducing Apoptosis in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMU-212 (trans-3,4,5,4'-Tetramethoxystilbene), a methylated analog of resveratrol (B1683913), has emerged as a potent anti-cancer agent with significant pro-apoptotic and anti-proliferative activities across a spectrum of tumor cell lines.[1][2] Its enhanced bioavailability compared to resveratrol makes it a compelling candidate for further investigation and development.[3] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound triggers programmed cell death primarily through the induction of mitotic arrest and activation of the intrinsic mitochondrial apoptotic pathway.[2] Its multifaceted mechanism of action involves the modulation of critical signaling cascades, including the MAPK/ERK and AMPK/PI3K/Akt pathways, making it a promising molecule in oncology research.[1][4]

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic and growth-inhibitory effects of this compound have been quantified in numerous cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, demonstrating the compound's potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
PC9Non-Small Cell Lung722.04 ± 0.52[5]
H1975Non-Small Cell Lung723.94 ± 1.02[5]
H1650Non-Small Cell Lung726.98 ± 0.81[5]
A375MelanomaNot Specified0.5[1]
BroMelanomaNot Specified0.5[1]
MeWoMelanomaNot Specified1.25[1]
M5MelanomaNot Specified1.25[1]
MCF7Breast481.66[6]

Table 2: GI50 Values of this compound in a Panel of Human Tumor Cell Lines

Cell LineCancer TypeGI50 (µM)Reference
SNB-75CNS1.88
MDA-MB-435Melanoma1.04
A498Renal0.74
MCF7Breast1.66
Average Across all cell lines in the panel 3.5

Core Mechanisms of this compound-Induced Apoptosis

This compound employs a multi-pronged approach to induce apoptosis in tumor cells, primarily by targeting cell cycle progression and activating intrinsic apoptotic signaling pathways.

Induction of G2/M Cell Cycle Arrest

A hallmark of this compound's activity is its ability to induce cell cycle arrest at the G2/M phase in a dose-dependent manner in various cancer cells, including breast and non-small cell lung cancer.[1][5] This arrest prevents cells from proceeding through mitosis, ultimately triggering apoptotic pathways. The arrest is associated with the modulation of key cell cycle regulatory proteins, such as an increase in p21 and cyclin B1 levels.[1][5]

Activation of the Mitochondrial Apoptotic Pathway

This compound triggers the intrinsic, or mitochondrial, pathway of apoptosis.[2] This involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c. This release is a critical step that leads to the activation of the caspase cascade, the central executioners of apoptosis.

Modulation of Key Signaling Pathways

In EGFR-mutant NSCLC cells, this compound has been shown to inhibit cell growth by activating AMP-activated protein kinase (AMPK).[4][5] Activated AMPK, a crucial energy sensor, subsequently down-regulates the expression of Epidermal Growth Factor Receptor (EGFR) and inhibits the phosphorylation of its downstream effectors, PI3K, Akt, and ERK.[4][5] This dual targeting of AMPK and EGFR pathways effectively suppresses the proliferation of EGFR-dependent cancer cells.[4]

DMU212_AMPK_EGFR_Pathway DMU212 This compound AMPK AMPK DMU212->AMPK Activates EGFR EGFR DMU212->EGFR Down-regulates p_AMPK p-AMPK (Activated) mTOR mTOR p_AMPK->mTOR Inhibits p_mTOR p-mTOR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt p_PI3K p-PI3K p_Akt p-Akt Proliferation Cell Proliferation & Survival Akt->Proliferation p_ERK p-ERK ERK->Proliferation

This compound mediated inhibition of the AMPK/EGFR pathway in NSCLC.

The activation of the ERK1/2 signaling pathway is also implicated in the antimitotic activity of this compound, particularly in human melanoma cells.[1] This suggests a complex, context-dependent role for the MAPK/ERK pathway in mediating the effects of this compound.

Microarray analysis in vascular endothelial cells has revealed that this compound regulates a wide array of genes involved in apoptosis, inflammation, and signal transduction.[7] Notably, genes associated with the TNF and NF-κB signaling pathways were significantly altered, indicating that this compound's pro-apoptotic effects are also mediated through the modulation of inflammatory and cell survival pathways.[8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from the methodology used to assess the cytotoxicity of this compound in NSCLC cell lines.[5]

  • Cell Seeding: Seed cells in 96-well culture plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Fixation: Fix the cells by adding 50 µL of cold 50% trichloroacetic acid (TCA) directly to the medium and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with tap water and allow them to air-dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 1 hour.

  • Final Wash: Rinse the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

  • Solubilization and Measurement: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution following this compound treatment, as performed in studies on NSCLC cells.[5]

  • Cell Seeding and Treatment: Seed H1975 or PC9 cells in a 60 mm dish at a density of 5 x 10^5 cells/well and incubate overnight. Treat the cells with different concentrations of this compound (e.g., 0, 0.75, 1.5, 3, 6 µM) for 24 hours.

  • Cell Harvesting and Fixation: Collect the cells, rinse with cold PBS, and fix with 70% ethanol (B145695) for at least 2 hours at 4°C.

  • Washing: Wash the fixed cells three times with cold PBS.

  • Staining: Resuspend the cell pellets in 500 µL of 1x Propidium Iodide (PI) staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the sub-G1, G1, S, and G2/M phases is determined using appropriate software (e.g., FlowJo).

Cell_Cycle_Workflow Start Seed & Treat Cells with this compound Harvest Harvest & Fix Cells (70% Ethanol) Start->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Propidium Iodide & RNase A Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Quantify Cell Cycle Phases (G1, S, G2/M) Analyze->Result

References

Unveiling the Preclinical Pharmacokinetic Profile of DMU-212: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of DMU-212, a promising resveratrol (B1683913) analogue. The following sections detail the compound's absorption, distribution, metabolism, and excretion characteristics based on available preclinical data, primarily from murine models. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of this potential therapeutic agent.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been primarily investigated in mice following intragastric administration. The data reveals rapid absorption and distribution, with notable differences in tissue accumulation compared to its parent compound, resveratrol. While key parameters such as half-life and absolute bioavailability are not yet fully elucidated in the public literature, the available data on peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the curve (AUC) provide crucial insights into its in vivo behavior.

A pivotal study comparing this compound to resveratrol in mice at a dose of 240 mg/kg administered intragastrically provides the most comprehensive dataset to date.[1] The following tables summarize the key pharmacokinetic parameters derived from this study.

Table 1: Pharmacokinetic Parameters of this compound in Mouse Plasma and Tissues (Dose: 240 mg/kg, i.g.)

TissueCmax (µM or nmol/g)Tmax (min)AUC (0-120 min) (nmol/gmin or µMmin)
Plasma5 µM10Data not explicitly provided in tabular format, but AUC ratio available
Liver8 nmol/g10Data not explicitly provided in tabular format, but AUC ratio available
Kidney11 nmol/g10Data not explicitly provided in tabular format
Lung11 nmol/g10Data not explicitly provided in tabular format
Brain5 nmol/g10Data not explicitly provided in tabular format
Heart10 nmol/g10Data not explicitly provided in tabular format
Small Intestinal Mucosa7600 nmol/g10Data not explicitly provided in tabular format, but AUC ratio available
Colonic Mucosa330 nmol/g30Data not explicitly provided in tabular format, but AUC ratio available

Table 2: Comparison of AUC Ratios (Resveratrol/DMU-212) in Mice [1]

TissueAUC (Resveratrol) / AUC (this compound) Ratio
Plasma3.5
Liver5.0
Small Intestinal Mucosa0.1
Colonic Mucosa0.15

These data highlight that while resveratrol achieves higher concentrations in plasma and liver, this compound demonstrates significantly greater availability in the small intestine and colonic mucosa.[1] This suggests that this compound may be particularly well-suited for targeting gastrointestinal tissues.

Experimental Protocols

The following section details the methodologies employed in the key preclinical pharmacokinetic study of this compound.

Animal Model and Dosing:

  • Species: Mice[1]

  • Age: 8 weeks[1]

  • Weight: 20-22 g[1]

  • Dose: 240 mg/kg body weight[1]

  • Route of Administration: Intragastric gavage[1]

  • Vehicle: Glycerol formal containing 10% DMSO[1]

  • Dose Volume: Approximately 10 ml/kg[1]

Sample Collection and Analysis:

  • Time Points: Mice were euthanized at 10, 30, 60, or 120 minutes post-dosing (three animals per time point).[1]

  • Sample Collection: Plasma and various tissues including liver, kidney, lung, brain, heart, small intestinal mucosa, and colonic mucosa were collected.[1]

  • Analytical Method: Drug concentrations were measured by High-Performance Liquid Chromatography (HPLC).[1]

    • Detection: Fluorescence detection was used for this compound and its metabolites (335 nm excitation, 395 nm emission).[1]

  • Metabolite Characterization: Metabolites were identified by co-chromatography with authentic reference compounds and mass spectrometry.[1]

Visualizing Key Pathways and Processes

To further elucidate the disposition and mechanism of action of this compound, the following diagrams, generated using the DOT language, illustrate its metabolic fate, the experimental workflow for its analysis, and a key signaling pathway it modulates.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in preclinical models, primarily through hydroxylation and single or double O-demethylation.[1][2] Several metabolites have been identified, including DMU-214, DMU-281, DMU-291, and DMU-807.[3][4]

DMU212_Metabolism DMU212 This compound M1 Hydroxylation DMU212->M1 M2 Single O-demethylation DMU212->M2 M3 Double O-demethylation DMU212->M3 Metabolite1 DMU-214 (3'-hydroxy-3,4,5,4'-tetramethoxystilbene) M1->Metabolite1 Metabolite2 DMU-281 (4'-hydroxy-3,4,5-trimethoxystilbene) M2->Metabolite2 Metabolite3 DMU-291 (4-hydroxy-3,5,4'-trimethoxystilbene) M2->Metabolite3 Metabolite4 DMU-807 (3-hydroxy-4,5,4'-trimethoxystilbene) M2->Metabolite4

Metabolic pathways of this compound.
Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the key steps involved in the preclinical pharmacokinetic analysis of this compound.

PK_Workflow start Start dosing Intragastric Administration of this compound (240 mg/kg) to Mice start->dosing sampling Blood and Tissue Collection (10, 30, 60, 120 min) dosing->sampling extraction Sample Preparation (Extraction) sampling->extraction analysis HPLC Analysis (Fluorescence Detection) extraction->analysis data Data Analysis (Cmax, Tmax, AUC) analysis->data end End data->end

Pharmacokinetic study workflow.
This compound and the AMPK/PI3K/Erk Signaling Pathway

In the context of its anticancer effects, this compound has been shown to modulate the AMPK/PI3K/Erk signaling pathway.[5] This pathway is crucial in regulating cell growth, proliferation, and survival.

Signaling_Pathway DMU212 This compound AMPK AMPK DMU212->AMPK Activates Erk Erk DMU212->Erk Inhibits PI3K PI3K AMPK->PI3K Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk->Proliferation

This compound's effect on the AMPK/PI3K/Erk pathway.

Conclusion

The preclinical data available for this compound indicates a favorable pharmacokinetic profile, particularly its high concentrations in the gastrointestinal tract, suggesting its potential as an agent for diseases affecting these tissues. Its metabolism is characterized by hydroxylation and demethylation, leading to several metabolites. While further studies are required to determine its complete pharmacokinetic parameters, including half-life and bioavailability, the current understanding provides a solid foundation for continued research and development. The modulation of key signaling pathways, such as the AMPK/PI3K/Erk pathway, further underscores its therapeutic potential. This guide summarizes the critical preclinical pharmacokinetic and mechanistic information to aid researchers in advancing the study of this compound.

References

Unveiling the Antioxidant Potential of DMU-212: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMU-212, a synthetic methylated derivative of resveratrol (B1683913), has emerged as a compound of significant interest in biomedical research. Possessing antimitotic, anti-proliferative, and apoptosis-promoting activities, its potential as a therapeutic agent, particularly in oncology, is under active investigation.[1] A cornerstone of its multifaceted biological activity lies in its antioxidant potential and its ability to modulate key cellular signaling pathways implicated in oxidative stress and cell fate. This technical guide provides an in-depth overview of the antioxidant capabilities of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways it influences.

Quantitative Assessment of Antioxidant and Related Activities

The antioxidant effects of this compound have been evaluated through various markers of oxidative stress and the activity of antioxidant enzymes. The following tables summarize the key quantitative and qualitative findings from preclinical studies.

Table 1.1: Effect of this compound on Markers of Oxidative Damage in a Rat Model of Hepatocarcinogenesis
MarkerTreatment GroupObservationQuantitative Data (Approximate Fold Change vs. NDEA/PB)
Thiobarbituric Acid Reactive Substances (TBARS) NDEA/PB + this compound (20 mg/kg)Moderate Decrease~0.85
NDEA/PB + this compound (50 mg/kg)Moderate Decrease~0.80
Protein Carbonyls NDEA/PB + this compound (20 mg/kg)Moderate DecreaseNot available
NDEA/PB + this compound (50 mg/kg)Moderate DecreaseNot available

Data extracted from a study on a two-stage model of hepatocarcinogenesis in male Wistar rats induced by N-nitrosodiethylamine (NDEA) and phenobarbital (B1680315) (PB).[2][3]

Table 1.2: Effect of this compound on Antioxidant Enzyme Activity and Expression in a Rat Model of Hepatocarcinogenesis
EnzymeParameterObservation
Superoxide Dismutase (SOD) ActivityNot restored by this compound treatment.
Protein ExpressionNo changes observed.
mRNA ExpressionDiversified effects.
Catalase (CAT) ActivityNot restored by this compound treatment.
Protein ExpressionNo changes observed.
mRNA ExpressionDiversified effects.
Glutathione Peroxidase (GPx) ActivityNot restored by this compound treatment.
Protein ExpressionNo changes observed.
mRNA ExpressionDiversified effects.

Findings from a study on a rat model of hepatocarcinogenesis where enzyme activities were reduced by NDEA/PB treatment.[2]

Table 1.3: Effect of this compound on Cell Cycle Distribution in EGFR-Mutant NSCLC Cells
Cell LineThis compound Concentration (µM)% of Cells in G2/M Phase (Approximate)
H1975 015%
0.7525%
1.540%
355%
PC9 020%
0.7545%
1.570%
385%

Data is estimated from graphical representations of flow cytometry analysis after 24 hours of treatment.[4]

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

EGFR-AMPK Signaling Pathway

This compound has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting both the epidermal growth factor receptor (EGFR) and AMP-activated protein kinase (AMPK) pathways.[4]

EGFR_AMPK_Pathway cluster_EGFR EGFR Pathway cluster_AMPK AMPK Pathway DMU212 This compound EGFR EGFR DMU212->EGFR inhibits phosphorylation AMPK AMPK DMU212->AMPK promotes phosphorylation PI3K PI3K EGFR->PI3K inh Erk Erk EGFR->Erk inh STAT3 STAT3 EGFR->STAT3 inh AKT AKT PI3K->AKT inh CellGrowth Cell Growth & Proliferation AKT->CellGrowth Erk->CellGrowth STAT3->CellGrowth mTOR mTOR AMPK->mTOR inh CellCycleArrest Cell Cycle Arrest (G2/M) AMPK->CellCycleArrest S6 S6 mTOR->S6 inh

This compound targets both the EGFR and AMPK signaling pathways.
NF-κB Signaling Pathway

In a rat model of hepatocarcinogenesis, this compound was found to suppress the activation of the pro-inflammatory transcription factor NF-κB.[5]

NFkB_Pathway DMU212 This compound IKK IKKα/β DMU212->IKK inhibits NDEA_PB NDEA/PB NDEA_PB->IKK activates IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Expression Nucleus->iNOS promotes

This compound inhibits the NF-κB signaling pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antioxidant and signaling-modulatory effects of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol is adapted for the quantification of lipid peroxidation in liver tissue from a rat model of hepatocarcinogenesis.

1. Tissue Homogenization:

  • Excise rat liver tissue and wash with ice-cold phosphate-buffered saline (PBS), pH 7.4.

  • Weigh the tissue and homogenize in 10 volumes of ice-cold 1.15% KCl solution.

  • Centrifuge the homogenate at 3000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for the TBARS assay.

2. Reaction Mixture Preparation:

  • In a centrifuge tube, mix 0.5 mL of the tissue homogenate supernatant with 2.0 mL of a solution containing 15% trichloroacetic acid (TCA), 0.375% thiobarbituric acid (TBA), and 0.25 N HCl.

3. Incubation and Measurement:

  • Heat the mixture in a boiling water bath for 15 minutes.

  • Cool the tubes and centrifuge at 10,000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant at 535 nm.

4. Quantification:

  • Calculate the concentration of TBARS using a molar extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹ and express the results as nanomoles of malondialdehyde (MDA) equivalents per gram of tissue.

Western Blot Analysis of Protein Phosphorylation

This protocol describes the analysis of phosphorylated EGFR, Erk, PI3K, and AKT in H1975 non-small cell lung cancer cells treated with this compound.[4]

1. Cell Culture and Treatment:

  • Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed 4 x 10⁵ cells per well in 6-cm dishes and incubate overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 0.75, 1.5, 3, 6 µM) for 24 hours.

2. Protein Extraction and Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA lysis buffer containing protease and phosphatase inhibitors for 30 minutes on ice.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatants and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature 10 µg of each protein sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, p-Erk, p-PI3K, p-AKT, and their total protein counterparts, as well as a loading control (e.g., GAPDH).

  • Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in H1975 and PC9 cells treated with this compound.[4]

1. Cell Culture and Treatment:

  • Culture H1975 and PC9 cells as described in the Western blot protocol.

  • Seed the cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

2. Cell Harvesting and Fixation:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in 70% ice-cold ethanol (B145695) and store at -20°C overnight.

3. Staining:

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Acquire data for at least 10,000 events per sample.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates notable antioxidant potential, evidenced by its ability to reduce markers of oxidative damage. While its direct impact on antioxidant enzyme activity appears limited, its profound influence on key signaling pathways, such as the EGFR-AMPK and NF-κB pathways, underscores a more complex mechanism of action. By inhibiting pro-proliferative and pro-inflammatory signals while promoting cell cycle arrest, this compound presents a compelling profile for further investigation as a potential therapeutic agent. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the multifaceted biological activities of this promising resveratrol analog.

References

DMU-212 and its Interaction with the ERK1/2 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMU-212, a methylated analog of resveratrol (B1683913), has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. A key aspect of its mechanism of action involves the modulation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. However, the nature of this interaction is complex and appears to be cell-type dependent, exhibiting both activation and inhibition of ERK1/2, leading to distinct downstream cellular outcomes. This technical guide provides an in-depth analysis of the interaction between this compound and the ERK1/2 pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and drug development efforts.

Introduction

This compound, or 3,4,5,4'-tetramethoxystilbene, is a synthetic derivative of resveratrol with enhanced bioavailability. It has emerged as a promising anti-cancer agent due to its potent antimitotic, anti-proliferative, and apoptosis-inducing effects.[1][2] The ERK1/2 signaling cascade is a critical regulator of fundamental cellular processes, including proliferation, survival, and differentiation. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. This compound's engagement with the ERK1/2 pathway is a focal point of its anti-tumor activity, and understanding this interaction is crucial for its clinical development.

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines, with IC50 values highlighting its potency, often superior to its parent compound, resveratrol.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeTime PointIC50 (µM)Reference
A375Melanoma-0.5[3]
BroMelanoma-0.5[3]
MeWoMelanoma-1.25[3]
M5Melanoma-1.25[3]
PC9Non-Small Cell Lung Cancer (EGFR exon 19 del)48h5.23 ± 1.17[4]
PC9Non-Small Cell Lung Cancer (EGFR exon 19 del)72h2.04 ± 0.52[4]
H1975Non-Small Cell Lung Cancer (EGFR L858R, T790M)72h3.94 ± 1.02[4]
H1650Non-Small Cell Lung Cancer (EGFR exon 19 del)72h6.98 ± 0.81[4]
MDA-MB-435Breast Cancer48h9.9[5]
MCF-7Breast Cancer48h63.8[5]

Interaction with the ERK1/2 Signaling Pathway: A Dichotomous Role

The interaction of this compound with the ERK1/2 pathway is notably context-dependent, leading to opposing effects in different cancer types.

Activation of ERK1/2 in Human Melanoma Cells

In human melanoma cell lines such as A375, this compound has been shown to induce the activation of ERK1/2.[1][6] This activation is a critical prerequisite for the compound's antimitotic activity, leading to cell cycle arrest and subsequent apoptosis.[1] Treatment with 30-50 μM this compound for 24 hours results in the upregulation of cell cycle inhibitors and the activation of ERK.[6]

DMU212_Melanoma DMU212 This compound ERK12 ERK1/2 DMU212->ERK12 activates MitoticArrest Mitotic Arrest ERK12->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: this compound activates ERK1/2 in melanoma cells, leading to mitotic arrest.

Inhibition of the EGFR/PI3K/Akt/ERK Pathway in Non-Small Cell Lung Cancer (NSCLC)

Conversely, in EGFR-mutant NSCLC cells (H1975 and PC9), this compound inhibits the phosphorylation of key signaling molecules, including EGFR, PI3K, Akt, and ERK.[2][4] This inhibition disrupts the pro-survival signaling cascade, leading to G2/M phase cell cycle arrest and suppression of cell proliferation.[4][7]

DMU212_NSCLC DMU212 This compound EGFR EGFR DMU212->EGFR inhibits PI3K PI3K DMU212->PI3K inhibits Akt Akt DMU212->Akt inhibits ERK12 ERK1/2 DMU212->ERK12 inhibits EGFR->PI3K PI3K->Akt Akt->ERK12 Proliferation Cell Proliferation ERK12->Proliferation

Caption: this compound inhibits the EGFR/PI3K/Akt/ERK pathway in NSCLC cells.

Downregulation of ERK1/2 Phosphorylation in Vascular Endothelial Cells

In vascular endothelial cells, this compound treatment leads to a decrease in the phosphorylation of ERK1/2.[8] This is associated with the upregulation of Sprouty Homolog 4 (SPRY4), a known inhibitor of the Ras/Raf/MEK/ERK pathway.[8] This anti-angiogenic effect contributes to the overall anti-tumor activity of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to determine the IC50 values of this compound.

  • Cell Seeding: Seed cancer cells (e.g., PC9, H1975) in 96-well plates at a density of 5x10³ cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for ERK1/2 Phosphorylation

This protocol provides a framework for assessing the phosphorylation status of ERK1/2 and other signaling proteins.

  • Cell Culture and Treatment: Plate cells (e.g., H1975, PC9) in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

WesternBlot_Workflow Start Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification (BCA) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Western Transfer SDS->Transfer Block Blocking Transfer->Block Ab1 Primary Antibody Incubation Block->Ab1 Ab2 Secondary Antibody Incubation Ab1->Ab2 Detect Detection (ECL) Ab2->Detect Analysis Densitometry & Analysis Detect->Analysis

Caption: A generalized workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the effect of this compound on the cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

This compound exhibits a complex and cell-type-specific interaction with the ERK1/2 signaling pathway. In melanoma, it functions as an activator of ERK1/2, a necessary step for its antimitotic and pro-apoptotic effects. In contrast, in EGFR-mutant NSCLC, it acts as an inhibitor of the upstream EGFR/PI3K/Akt cascade, leading to the downregulation of ERK1/2 activity and cell cycle arrest. Furthermore, its ability to decrease ERK1/2 phosphorylation in endothelial cells contributes to its anti-angiogenic properties. This dualistic behavior underscores the importance of understanding the specific molecular context when evaluating the therapeutic potential of this compound. The provided data and protocols serve as a valuable resource for researchers and drug developers working to further elucidate the mechanisms of this compound and advance its development as a targeted cancer therapeutic.

References

Unraveling the Antimitotic Activity of DMU-212: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMU-212, a methylated analog of resveratrol, has emerged as a potent antimitotic agent with significant anti-proliferative and apoptosis-promoting activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms underlying the antimitotic action of this compound, focusing on its interaction with tubulin, induction of cell cycle arrest, and modulation of key signaling pathways. Detailed experimental protocols for assessing its activity and quantitative data from various studies are presented to facilitate further research and development of this promising anti-cancer compound.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

This compound exerts its primary antimitotic effect by disrupting microtubule dynamics, a critical process for the formation of the mitotic spindle and chromosome segregation during cell division.[1] Unlike some other microtubule-targeting agents, this compound has been shown to bind to the colchicine-binding site on β-tubulin.[2][3] This interaction inhibits the polymerization of tubulin into microtubules, leading to a destabilization of the microtubule network.[1] The disruption of microtubule function activates the spindle assembly checkpoint, ultimately causing a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][4]

dot

This compound Mechanism of Action at the Microtubule Level DMU212 This compound ColchicineSite Colchicine (B1669291) Binding Site on β-Tubulin DMU212->ColchicineSite Binds to Polymerization Tubulin Polymerization DMU212->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization ColchicineSite->Tubulin Microtubules Microtubule Formation Polymerization->Microtubules Leads to CellCycleArrest G2/M Phase Arrest Polymerization->CellCycleArrest Disruption leads to MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle Essential for

Caption: this compound binds to the colchicine site on β-tubulin, inhibiting polymerization.

Modulation of Cell Cycle and Signaling Pathways

The antimitotic activity of this compound is further orchestrated by its influence on critical cell cycle regulatory proteins and signaling cascades.

G2/M Cell Cycle Arrest

A hallmark of this compound's action is the induction of a robust G2/M phase cell cycle arrest.[4][5] This is a direct consequence of microtubule disruption and is characterized by an accumulation of cells in the G2 and mitotic phases of the cell cycle.[6] Mechanistically, this arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p21 and an increase in the levels of cyclin B1, a key regulator of the G2/M transition.[4][5]

Impact on Signaling Pathways

This compound has been shown to modulate several signaling pathways implicated in cancer cell proliferation and survival:

  • EGFR/PI3K/Akt/ERK Pathway: In non-small cell lung cancer (NSCLC) cells with EGFR mutations, this compound significantly reduces the phosphorylation of EGFR and its downstream effectors PI3K, Akt, and ERK.[4] This inhibition contributes to the observed cell cycle arrest and growth inhibition.[4]

  • AMPK Activation: this compound treatment leads to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[4] Activated AMPK can inhibit cell growth and proliferation, suggesting another layer of its anti-cancer mechanism.[4]

  • STAT3 Inhibition: this compound has also been reported to inhibit the phosphorylation of STAT3, a transcription factor often constitutively activated in cancer and involved in promoting cell proliferation and survival.[1]

dot

Signaling Pathways Modulated by this compound DMU212 This compound EGFR EGFR DMU212->EGFR Inhibits Phosphorylation AMPK AMPK DMU212->AMPK Activates STAT3 STAT3 DMU212->STAT3 Inhibits Phosphorylation CellCycleArrest G2/M Arrest DMU212->CellCycleArrest Induces PI3K_Akt PI3K/Akt EGFR->PI3K_Akt ERK ERK EGFR->ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation ERK->Proliferation AMPK->Proliferation Inhibits STAT3->Proliferation

Caption: this compound inhibits pro-proliferative pathways and activates growth-inhibitory signals.

Quantitative Data Summary

The following tables summarize the in vitro potency and cell cycle effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
H1975Non-Small Cell Lung Cancer3.94 ± 1.0272[4]
PC9Non-Small Cell Lung Cancer2.04 ± 0.5272[4]
H1650Non-Small Cell Lung Cancer6.98 ± 0.8172[4]
A375Melanoma0.5Not Specified[5][7]
BroMelanoma0.5Not Specified[5][7]
MeWoMelanoma1.25Not Specified[5][7]
M5Melanoma1.25Not Specified[5][7]
MDA-MB-435Melanoma1.04Not Specified
MCF-7Breast Cancer9.948
MDA-MB-435Breast Cancer63.848
SNB-75CNS Cancer1.88Not Specified
A498Renal Cancer0.74Not Specified

Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (24h treatment)

Cell LineTreatment% G1 Phase% S Phase% G2/M PhaseReference
H1975Control65.418.216.4[4]
H1975This compound (5 µM)45.114.340.6[4]
H1975This compound (10 µM)30.210.559.3[4]
PC9Control70.115.314.6[4]
PC9This compound (2.5 µM)35.812.152.1[4]
PC9This compound (5 µM)10.75.284.1[4]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules.

  • Reagents:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.8, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

    • This compound stock solution (in DMSO)

    • Colchicine (positive control)

    • DMSO (vehicle control)

  • Procedure:

    • Pre-incubate purified tubulin (e.g., 3 µM) with varying concentrations of this compound, colchicine, or vehicle control on ice for 15 minutes in a 96-well plate.

    • Initiate polymerization by warming the plate to 37°C in a temperature-controlled spectrophotometer.

    • Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule formation.

    • Calculate the rate of polymerization and determine the IC50 value for the inhibition of tubulin polymerization.

dot

Experimental Workflow for Tubulin Polymerization Assay Start Start PrepareReagents Prepare Tubulin, Buffers, and Compounds Start->PrepareReagents PreIncubate Pre-incubate Tubulin with This compound/Controls on Ice PrepareReagents->PreIncubate InitiatePolymerization Warm to 37°C to Initiate Polymerization PreIncubate->InitiatePolymerization MeasureAbsorbance Monitor Absorbance at 340 nm InitiatePolymerization->MeasureAbsorbance AnalyzeData Calculate Polymerization Rate and IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for assessing this compound's effect on in vitro tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Procedure:

    • Harvest cells (approximately 1 x 10⁶) and wash once with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

    • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Western Blot Analysis

This method is used to determine the protein levels of key cell cycle and signaling molecules.

  • Reagents:

    • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • Primary antibodies (e.g., anti-p21, anti-Cyclin B1, anti-p-EGFR, anti-EGFR, anti-p-AMPK, anti-AMPK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Treat cells with this compound for the desired time and concentration.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like GAPDH.

In Vivo Antitumor Activity

Preclinical studies have demonstrated the in vivo efficacy of this compound. In a xenograft model of human ovarian cancer, oral administration of this compound (50 mg/kg, three times a week for 14 days) resulted in significant inhibition of tumor growth.[8] These findings highlight the potential of this compound as an orally active anti-cancer agent.

Conclusion

This compound is a promising antimitotic agent that effectively targets the microtubule network, leading to G2/M cell cycle arrest and apoptosis in cancer cells. Its multifaceted mechanism of action, involving the inhibition of key oncogenic signaling pathways and the activation of tumor-suppressive pathways, along with its demonstrated in vivo efficacy, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

A Comparative Analysis of the Bioavailability of DMU-212 and Resveratrol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, its clinical utility is substantially hindered by poor oral bioavailability due to rapid and extensive metabolism.[1][4][5][6] This has led to the development of synthetic analogues, such as trans-3,4,5,4′-tetramethoxystilbene (DMU-212), designed to overcome these pharmacokinetic limitations.[7][8] This technical guide provides a comprehensive comparison of the bioavailability of this compound and resveratrol, presenting key quantitative data, detailed experimental methodologies, and an examination of their distinct metabolic pathways.

Comparative Pharmacokinetic Profiles

This compound, a methylated derivative of resveratrol, exhibits a significantly different pharmacokinetic profile.[9] While resveratrol shows higher concentrations in plasma and liver, this compound demonstrates superior availability in the small intestine, colon, and brain.[7][8] This disparity is largely attributed to differences in lipophilicity and metabolic pathways.[7][10]

Quantitative Bioavailability Data

A pivotal in vivo study in mice provides a direct comparison of the tissue distribution of this compound and resveratrol following intragastric administration. The data, presented as the ratio of the Area Under the Curve (AUC) for resveratrol to that of this compound, highlights the differential tissue accumulation of the two compounds.

Tissue/FluidAUCresveratrol / AUCthis compound RatioImplication
Plasma3.5Higher systemic exposure of resveratrol
Liver5.0Higher accumulation of resveratrol in the liver
Small Intestine0.1Markedly superior availability of this compound
Colon0.15Significantly higher concentration of this compound

Data sourced from Sale et al., 2004.[7][8]

The higher lipophilicity of this compound, a consequence of its four methoxy (B1213986) groups compared to resveratrol's three hydroxyl groups, is thought to facilitate its passage across the blood-brain barrier.[7][11][12]

Experimental Protocols

The following outlines the general methodology employed in the comparative pharmacokinetic studies of this compound and resveratrol.

Animal Model and Administration
  • Species: Mouse models are frequently utilized for cancer chemoprevention efficacy studies.[7]

  • Administration Route: Intragastric administration is a common method to simulate oral consumption.[7][8]

  • Dosage: A representative dosage used in comparative studies is 240 mg/kg.[7][8]

Sample Collection and Preparation
  • Time Points: Blood and tissue samples are collected at various time points post-administration to construct a concentration-time curve.

  • Tissues: Plasma, liver, kidney, lung, heart, brain, small intestinal mucosa, and colonic mucosa are typically harvested for analysis.[7][8]

  • Extraction: Tissues are homogenized and subjected to an extraction procedure to isolate the compounds of interest.

Analytical Method
  • Technique: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and resveratrol concentrations in biological samples.[7][8]

  • Detection: Mass spectrometry is employed to identify and characterize the metabolites of both compounds.[7][8]

  • Quantification: Standard curves are generated using authentic reference compounds to ensure accurate quantification.[7]

G cluster_protocol Experimental Workflow for Bioavailability Study admin Intragastric Administration (this compound or Resveratrol in Mice) collection Sample Collection (Plasma & Tissues at Time Intervals) admin->collection homogenization Tissue Homogenization collection->homogenization extraction Compound Extraction homogenization->extraction analysis HPLC Analysis (Quantification) extraction->analysis ms Mass Spectrometry (Metabolite Identification) extraction->ms pk Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk

Experimental workflow for comparative bioavailability studies.

Metabolic Pathways

The stark contrast in the bioavailability of this compound and resveratrol is primarily due to their distinct metabolic fates.

Resveratrol Metabolism

Resveratrol is well-absorbed but undergoes rapid and extensive first-pass metabolism, primarily in the liver and intestinal epithelial cells.[7] The primary metabolic reactions are glucuronidation and sulfation, which convert resveratrol into more water-soluble conjugates that are readily excreted.[7][8] This rapid conversion significantly limits the systemic availability of free resveratrol.[4][5]

G cluster_resveratrol Resveratrol Metabolism Resveratrol Resveratrol Glucuronide Resveratrol Glucuronide Conjugates Resveratrol->Glucuronide Glucuronidation Sulfate Resveratrol Sulfate Conjugates Resveratrol->Sulfate Sulfation Excretion Rapid Excretion Glucuronide->Excretion Sulfate->Excretion

Metabolic pathway of resveratrol.

This compound Metabolism

In contrast, the methoxy groups of this compound make it less susceptible to glucuronidation and sulfation. Instead, its metabolism proceeds through hydroxylation and single or double O-demethylation.[7][8][10] These phase I metabolic reactions occur at a slower rate, allowing for greater tissue accumulation, particularly in the gastrointestinal tract.[12] Studies have identified several metabolites of this compound, including DMU-214, DMU-281, DMU-291, and DMU-807.[11][13] Some of these metabolites have been shown to possess their own biological activity.[14][15]

G cluster_dmu212 This compound Metabolism DMU212 This compound Hydroxylation Hydroxylated Metabolites DMU212->Hydroxylation Hydroxylation Demethylation O-Demethylated Metabolites (e.g., DMU-214) DMU212->Demethylation O-Demethylation Circulation Systemic Circulation & Tissue Accumulation Hydroxylation->Circulation Demethylation->Circulation

Metabolic pathway of this compound.

Signaling Pathways and Biological Activity

Both resveratrol and this compound have demonstrated the ability to inhibit the growth of cancer cells in vitro.[7][8] this compound has been reported to induce apoptosis and anti-angiogenesis in vascular endothelial cells.[16] It has also shown potent anti-proliferative activities in various cancer cell lines.[16][17] The anticancer effects of this compound are mediated through mechanisms that differ from those of resveratrol, including the induction of G2/M cell cycle arrest.[18] Furthermore, some metabolites of this compound, such as DMU-214, exhibit even more potent cytotoxic and pro-apoptotic effects than the parent compound in certain cancer cell lines.[13][15]

Recent studies suggest that this compound may exert its effects by targeting signaling pathways such as the AMPK/PI3K/Erk pathway in non-small cell lung cancer.[19]

G cluster_pathway Simplified this compound Signaling in NSCLC DMU212 This compound AMPK AMPK Activation DMU212->AMPK EGFR EGFR Inhibition DMU212->EGFR AMPK->EGFR PI3K PI3K Inhibition EGFR->PI3K Erk Erk Inhibition EGFR->Erk Akt Akt Inhibition PI3K->Akt Growth Inhibition of Cell Growth Akt->Growth Erk->Growth

Proposed signaling pathway for this compound in NSCLC.

Conclusion

The structural modification of resveratrol to create this compound has successfully addressed the challenge of low bioavailability in specific tissues. While systemic exposure of this compound is lower than that of resveratrol, its enhanced stability against rapid metabolism and increased lipophilicity result in significantly higher concentrations in the small intestine, colon, and brain. This targeted tissue distribution, coupled with the potent biological activity of this compound and its metabolites, provides a strong rationale for its further evaluation as a potential therapeutic agent, particularly for conditions affecting the gastrointestinal tract and central nervous system. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in humans.

References

Delving into the Molecular Landscape: An In-depth Technical Guide to Gene Expression Changes Induced by DMU-212

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular effects of DMU-212, a methylated resveratrol (B1683913) analogue with demonstrated antimitotic, anti-proliferative, and pro-apoptotic activities. By elucidating the compound's impact on gene expression and key signaling pathways, this document aims to support further research and development of this compound as a potential therapeutic agent.

Abstract

This compound (trans-3,4,5,4'-Tetramethoxystilbene) has emerged as a promising anti-cancer agent, exhibiting greater potency than its parent compound, resveratrol.[1] Its mechanism of action involves the modulation of multiple cellular targets, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This guide synthesizes findings from multiple studies to present a detailed picture of the gene expression alterations and signaling cascades affected by this compound, providing a valuable resource for the scientific community.

Gene Expression Profile Induced by this compound

Microarray analysis of vascular endothelial cells (VECs) treated with this compound has revealed a broad spectrum of regulated genes.[3][4] These genes are implicated in critical cellular processes including apoptosis, angiogenesis, signal transduction, and metabolism. The following table summarizes the key genes and their functional categories that are significantly altered by this compound treatment.

Functional CategoryUpregulated GenesDownregulated Genes
Apoptosis TNFSF15, TNFRSF9, BCL2L11, BIRC3, TNFAIP3, TIFA-
Angiogenesis & Cell Migration HBEGFERRFI1, NEDD9
Cytokines & Chemokines IL8, CCL20, CXCL1-
Signal Transduction DUSP8, SPRY4TMEM217
Metabolism CYP1B1, CYP1A1, PDK4-
Cell Cycle CDKN3-
Transcription Factors EGR1-
Adhesion Molecules SELE (Selectin E), VCAM1ITGB8

Table 1: Summary of key gene expression changes in vascular endothelial cells treated with this compound, categorized by biological function. Data sourced from microarray analysis.[3][4]

Furthermore, studies on a metabolite of this compound, DMU-214, in ovarian cancer cells have identified changes in the expression of genes involved in the negative regulation of cell motility and proliferation, such as SMAD7, THBS1, IGFBP3, and KLF4.[5]

Modulation of Key Signaling Pathways

This compound exerts its biological effects through the modulation of several critical signaling pathways. These pathways are central to cell growth, survival, and proliferation, and their perturbation by this compound underscores its therapeutic potential.

EGFR-AMPK Signaling Axis in Non-Small Cell Lung Cancer (NSCLC)

In EGFR-mutant NSCLC cells, this compound has been shown to inhibit cell growth by targeting both the epidermal growth factor receptor (EGFR) and AMP-activated protein kinase (AMPK) pathways.[6] Treatment with this compound leads to a significant decrease in the phosphorylation of EGFR and its downstream effectors, including PI3K, AKT, and ERK.[6] Concurrently, it promotes the activation of AMPK, a key sensor of cellular energy status.[6] This dual action results in cell cycle arrest at the G2/M phase.[6]

EGFR_AMPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K p ERK ERK EGFR->ERK p DMU212 This compound DMU212->EGFR AMPK AMPK DMU212->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK mTOR mTOR pAMPK->mTOR AKT AKT PI3K->AKT p CellCycleArrest G2/M Arrest AKT->CellCycleArrest ERK->CellCycleArrest pPI3K p-PI3K pAKT p-AKT pERK p-ERK S6 S6 mTOR->S6 p pmTOR p-mTOR pS6 p-S6 Transcription_Factor_Modulation cluster_NfKb NF-κB Pathway cluster_AP1 AP-1 Pathway cluster_STAT3 STAT3 Pathway DMU212 This compound IKK IKKα/β DMU212->IKK cJun c-Jun DMU212->cJun STAT3 STAT3 DMU212->STAT3 | Phosphorylation IkB IκBα IKK->IkB | Degradation NFkB NF-κB IkB->NFkB | Inhibition NFkB_nucleus NF-κB (Nuclear) NFkB->NFkB_nucleus Translocation AP1 AP-1 cJun->AP1 pSTAT3 p-STAT3 STAT3->pSTAT3 Experimental_Workflow A Cell Culture (e.g., HUVEC, NSCLC cells) B This compound Treatment (Varying concentrations and durations) A->B C Total RNA Extraction B->C D Microarray Analysis (Global Gene Expression Profiling) C->D F qRT-PCR Validation (Confirmation of selected gene expression changes) C->F E Data Analysis (Identification of Differentially Expressed Genes) D->E G Pathway and Functional Analysis E->G F->G

References

The Impact of DMU-212 on Tubulin Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMU-212, a methylated analog of resveratrol (B1683913), has emerged as a potent anti-cancer agent with a primary mechanism of action involving the modulation of microtubule dynamics. This technical guide provides an in-depth analysis of the effects of this compound on tubulin polymerization, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. By binding to the colchicine (B1669291) site on β-tubulin, this compound promotes the polymerization of tubulin into microtubules, leading to a G2/M phase arrest in the cell cycle and subsequent apoptosis in cancer cells. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and other microtubule-targeting agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anti-cancer drug development. Disruption of microtubule dynamics can arrest cell division and induce apoptosis, a hallmark of many successful chemotherapeutic agents.

This compound (trans-3,4,5,4'-tetramethoxystilbene) is a synthetic analog of the natural polyphenol resveratrol.[1] While resveratrol itself exhibits anti-cancer properties, its clinical utility is limited by poor bioavailability. This compound, with its methoxy (B1213986) substitutions, demonstrates enhanced stability and cellular uptake.[2] Extensive research has revealed that this compound exerts its potent anti-proliferative and pro-apoptotic effects primarily through its interaction with tubulin.[3][4] Molecular modeling and experimental evidence have confirmed that this compound binds to the colchicine-binding site on β-tubulin, a pocket distinct from the taxane (B156437) and vinca (B1221190) alkaloid binding sites.[1][5] This interaction leads to a significant increase in tubulin polymerization, stabilizing microtubules and ultimately disrupting their dynamic instability.[3][4]

This guide will systematically present the quantitative data associated with this compound's activity, provide detailed methodologies for key experimental assays, and illustrate the downstream signaling pathways affected by its modulation of tubulin polymerization.

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth.

Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Lines [3]

Cell LineTreatment DurationIC50 (µM)
MDA-MB-43548 hours9.9
MCF-748 hours63.8

Table 2: Cytotoxicity of this compound in Other Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian CancerNot explicitly stated, but this compound showed cytotoxic effects.[6]
SKOV-3Ovarian CancerNot explicitly stated, but this compound showed cytotoxic effects.[6]
H1975Non-small cell lung cancerNot explicitly stated, but this compound showed cytotoxic effects.[7]
PC9Non-small cell lung cancerNot explicitly stated, but this compound showed cytotoxic effects.[7]

Note: While several studies confirm the cytotoxic effects of this compound across various cell lines, specific IC50 values for tubulin polymerization are not consistently reported in the reviewed literature. The primary reported effect is a qualitative "significant increase" in polymerization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on tubulin polymerization and its downstream cellular consequences.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in light scattering (turbidity) or fluorescence.

Materials:

  • Lyophilized tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Colchicine (positive control for polymerization inhibition)

  • 96-well microplates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare a 1 M stock of GTP in General Tubulin Buffer.

    • Prepare working solutions of this compound and control compounds at 10x the final desired concentration in General Tubulin Buffer.

  • Reaction Setup (on ice):

    • In a 96-well plate, add 10 µL of the 10x compound solutions (this compound, paclitaxel, colchicine, or vehicle control).

    • Add 80 µL of the tubulin solution to each well.

    • Initiate the polymerization by adding 10 µL of 10 mM GTP to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance (OD340) versus time.

    • Compare the polymerization curves of this compound-treated samples to the vehicle control. An increase in the rate and/or the maximal absorbance indicates promotion of polymerization.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetraznolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

    • Incubate for the desired treatment duration (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in signaling pathways.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-p65, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Lyse the treated cells with lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

The interaction of this compound with tubulin triggers a cascade of downstream signaling events that contribute to its anti-cancer effects. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.

DMU212_Tubulin_Interaction_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis Purified Tubulin Purified Tubulin Tubulin Polymerization Assay Tubulin Polymerization Assay Purified Tubulin->Tubulin Polymerization Assay This compound This compound This compound->Tubulin Polymerization Assay Increased Microtubule Mass Increased Microtubule Mass Tubulin Polymerization Assay->Increased Microtubule Mass Cancer Cells Cancer Cells Cell Treatment Cell Treatment Cancer Cells->Cell Treatment DMU-212_cell This compound DMU-212_cell->Cell Treatment G2/M Arrest G2/M Arrest Cell Treatment->G2/M Arrest Cell Viability Assay Cell Viability Assay Cell Treatment->Cell Viability Assay Apoptosis Apoptosis G2/M Arrest->Apoptosis Decreased Viability Decreased Viability Cell Viability Assay->Decreased Viability

Caption: Experimental workflow for characterizing this compound's effect on tubulin.

The binding of this compound to tubulin and the subsequent alteration of microtubule dynamics have been shown to impact several key signaling pathways that regulate cell survival, proliferation, and inflammation.

DMU212_Signaling_Pathways cluster_AMPK_PI3K AMPK/PI3K/ERK Pathway cluster_NFkB_STAT3 NF-κB and STAT3 Pathways This compound This compound Tubulin Tubulin This compound->Tubulin binds to colchicine site Microtubule Stabilization Microtubule Stabilization Tubulin->Microtubule Stabilization promotes polymerization AMPK AMPK Microtubule Stabilization->AMPK activates NF-kB NF-κB Microtubule Stabilization->NF-kB inhibits STAT3 STAT3 Microtubule Stabilization->STAT3 inhibits PI3K PI3K AMPK->PI3K inhibits Akt Akt PI3K->Akt activates ERK ERK Akt->ERK activates Cell Proliferation (down) Cell Proliferation ↓ ERK->Cell Proliferation (down) Pro-inflammatory Genes (down) Pro-inflammatory Genes ↓ NF-kB->Pro-inflammatory Genes (down) Survival Genes (down) Survival Genes ↓ STAT3->Survival Genes (down)

References

The Potential of DMU-212 in Chemoprevention: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMU-212, a methylated analog of resveratrol (B1683913), has emerged as a promising candidate in the field of cancer chemoprevention. Possessing enhanced bioavailability compared to its parent compound, this compound exhibits potent antimitotic, anti-proliferative, and pro-apoptotic activities across a spectrum of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

Resveratrol, a naturally occurring polyphenol, has long been investigated for its cancer chemopreventive properties.[3] However, its clinical utility is often hampered by poor bioavailability. This compound (trans-3,4,5,4'-tetramethoxystilbene), a synthetic analog of resveratrol, was developed to overcome this limitation and has demonstrated significantly enhanced cytotoxicity and anti-cancer activity.[3] Studies have shown that this compound's potent effects are mediated through the modulation of multiple cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] This guide synthesizes the existing research to provide a detailed understanding of this compound's potential in chemoprevention.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-targeted approach, influencing several key signaling pathways involved in cell growth, proliferation, and survival.

2.1. AMPK/EGFR Pathway Modulation in Non-Small Cell Lung Cancer (NSCLC)

In EGFR-mutant NSCLC cells, this compound has been shown to inhibit cell growth by targeting the crosstalk between the AMP-activated protein kinase (AMPK) and Epidermal Growth Factor Receptor (EGFR) pathways.[4] Treatment with this compound leads to the activation of AMPK, a critical regulator of cellular energy metabolism, which in turn inhibits tumor cell growth.[4] Concurrently, this compound down-regulates the phosphorylation of EGFR and its downstream signaling components, including PI3K, Akt, and ERK.[4] This dual action on both AMPK activation and EGFR inhibition results in G2/M phase cell cycle arrest and a reduction in cell proliferation.[4]

2.2. Modulation of NF-κB, AP-1, and STAT3 Transcription Factors

In the context of liver carcinogenesis, this compound has been observed to modulate the activation of key transcription factors: NF-κB, AP-1, and STAT3.[6] In a rat model of NDEA/PB-induced hepatocarcinogenesis, this compound suppressed the activation of NF-κB by reducing the translocation of its p65 and p50 subunits and inhibiting the activity of IKKα/β.[6] While this compound alone increased the levels of AP-1 subunits c-Fos and c-Jun, in the combined treatment with the carcinogen, it led to a decrease in their protein levels.[6] These findings suggest that this compound's chemopreventive effects in the liver are, in part, mediated by its ability to interfere with these critical signaling pathways.

2.3. Induction of Apoptosis and Anti-Angiogenic Effects

Gene expression profiling in vascular endothelial cells has revealed that this compound regulates a wide array of genes involved in apoptosis and angiogenesis.[7][8] The activation of the TNF signaling pathway and the NF-κB signaling pathway appears to be a central mechanism for this compound-induced apoptosis in these cells.[8] Furthermore, this compound has been shown to down-regulate the expression of anti-apoptotic proteins such as cyclin D1 and BCL2.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the anti-cancer activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / GI50 ValueReference
HCA-7Colon Cancer6 - 26 µM (IC50)[9]
HT-29Colon Cancer6 - 26 µM (IC50)[9]
MDA-MB-435Melanoma0.15 µM (GI50)[3]
UO-31Renal Cancer0.17 µM (GI50)[3]
K-562Leukemia0.088 µM (GI50)[3]
OVCAR-3Ovarian Cancer0.069 µM (GI50)[3]
A498Renal Cancer0.041 µM (GI50)[3]
MDA-MB-435Breast Cancer9.9 µM (IC50 at 48h)[10]
MCF-7Breast Cancer63.8 µM (IC50 at 48h)[10]
A-2780Ovarian Cancer13.26 ± 2.11 nM (IC50 of metabolite DMU-214)[11]
SKOV-3Ovarian Cancer29.21 ± 3.17 nM (IC50 of metabolite DMU-214)[11]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosageEffectReference
Apc(Min+) mouseIntestinal Carcinogenesis0.2% in diet24% decrease in adenoma load[12]
RatLiver Carcinogenesis (NDEA/PB induced)20 or 50 mg/kg b.w.Suppression of NF-κB activation[6]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key studies investigating this compound.

4.1. Cell Culture and Viability Assays

  • Cell Lines: Human cancer cell lines such as H1975, PC9 (NSCLC), HCA-7, HT-29 (Colon), MDA-MB-435 (Melanoma), and SKOV-3 (Ovarian) are commonly used.[3][4][9]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with varying concentrations of this compound. After a specified incubation period, MTT solution is added, followed by a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength to determine the percentage of viable cells.[5]

4.2. Western Blot Analysis

  • Protein Extraction: Cells are treated with this compound for a designated time, then lysed using RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Quantification: Protein concentration is determined using a BCA protein assay kit.[4]

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[4]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AMPK, EGFR, p-PI3K, p-Akt, p-ERK, p21, Cyclin B1).[4] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.3. Cell Cycle Analysis

  • Cell Treatment and Fixation: Cells are treated with different concentrations of this compound for 24 hours. After harvesting, the cells are washed with PBS and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]

4.4. Animal Studies

  • Animal Models: Apc(Min+) mice are used as a model for intestinal carcinogenesis, while Wistar rats are used for studying liver carcinogenesis induced by N-nitrosodiethylamine (NDEA) and phenobarbital (B1680315) (PB).[6][12]

  • Drug Administration: this compound is typically administered orally, either mixed in the diet or by gavage.[6][12] To improve bioavailability, it can be suspended in a solution of 2-hydroxypropyl-β-cyclodextrin.[6]

  • Tissue Analysis: After the treatment period, animals are euthanized, and target tissues (e.g., intestines, liver) are collected for analysis, which may include adenoma counting or preparation of liver extracts for biochemical assays.[6][12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

DMU212_AMPK_EGFR_Pathway DMU212 This compound AMPK AMPK DMU212->AMPK Activates EGFR EGFR DMU212->EGFR Inhibits p21 p21 DMU212->p21 Upregulates CyclinB1 Cyclin B1 DMU212->CyclinB1 Downregulates mTOR mTOR AMPK->mTOR Inhibits S6 S6 mTOR->S6 Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates Akt Akt PI3K->Akt Activates Akt->CellGrowth ERK->CellGrowth G2M_Arrest G2/M Phase Arrest p21->G2M_Arrest CyclinB1->G2M_Arrest

Caption: this compound's dual action on AMPK activation and EGFR inhibition in NSCLC.

DMU212_NFkB_Pathway cluster_nucleus Nuclear Events DMU212 This compound IKK IKKα/β DMU212->IKK Inhibits NDEA_PB NDEA/PB (Carcinogen) NDEA_PB->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Activates

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Experimental_Workflow CellCulture Cancer Cell Culture Treatment This compound Treatment (Varying Concentrations) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Protein Protein Extraction & Western Blot Treatment->Protein CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Results Data Analysis & Interpretation Viability->Results Protein->Results CellCycle->Results

Caption: A generalized workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound has consistently demonstrated significant potential as a chemopreventive agent in a variety of preclinical models. Its enhanced bioavailability and multi-targeted mechanism of action make it a compelling candidate for further investigation. Future research should focus on elucidating the full spectrum of its molecular targets and signaling interactions. Additionally, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible clinical benefits for cancer prevention and treatment. The exploration of this compound's metabolites, such as DMU-214, which has shown even higher cytotoxic activity in some cancer cell lines, also warrants further investigation.[11] The continued study of this compound and its derivatives holds the promise of developing novel and effective strategies in the fight against cancer.

References

Cellular Targets of DMU-212 in Breast Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMU-212 (trans-3,4,5,4'-tetramethoxystilbene), a methylated analog of resveratrol (B1683913), has demonstrated significant anti-tumor activity in breast cancer cells, exhibiting greater potency than its parent compound.[1][2] This technical guide provides a comprehensive overview of the known cellular targets and mechanisms of action of this compound in breast cancer. It consolidates key findings on its effects on cell cycle regulation, apoptosis, and critical signaling pathways. Detailed experimental methodologies and quantitative data are presented to support further research and development of this promising anti-cancer agent.

Introduction

Resveratrol, a naturally occurring polyphenol, is a well-documented chemopreventive and chemotherapeutic agent.[1][2] However, its clinical utility is often limited by its metabolic instability and modest bioavailability. This compound, a synthetic derivative with methoxy (B1213986) groups replacing the hydroxyl groups of resveratrol, was developed to overcome these limitations and has shown enhanced cytotoxic properties.[3] This document elucidates the multi-targeted molecular mechanisms through which this compound exerts its anti-proliferative and pro-apoptotic effects specifically in breast cancer cell lines.

Core Cellular Effects of this compound

Inhibition of Cell Proliferation

This compound effectively inhibits the growth of various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values highlight its potency, which can vary between different cell lines, suggesting a dependency on the specific molecular profile of the cancer cells.[1][2]

Cell LineAssay TypeParameterValue (µM)Exposure TimeReference
MDA-MB-435MTT AssayIC509.948 h[2]
MCF-7MTT AssayIC5063.848 h[2]
MCF-7Sulforhodamine B AssayGI501.6648 h[4]
MCF-7Sulforhodamine B AssayIC500.2248 h[4]
Induction of G2/M Cell Cycle Arrest

A primary mechanism of this compound's anti-proliferative action is the induction of cell cycle arrest, predominantly at the G2/M phase.[1][5] This contrasts with resveratrol, which typically induces a G0/G1 arrest.[1] The G2/M arrest is associated with alterations in the expression levels of key cell cycle regulatory proteins. Specifically, this compound has been shown to cause a marked increase in the levels of p21, p53, and cyclin B1 proteins, with a concurrent decrease in cyclin A2 levels.[5]

Promotion of Apoptosis

This compound is a potent inducer of apoptosis in breast cancer cells.[1][5] This programmed cell death is triggered through a mitochondrial-mediated pathway.[5] The pro-apoptotic activity of this compound is significantly more pronounced than that of resveratrol and is characterized by the downregulation of multiple anti-apoptotic proteins.[1]

Key Signaling Pathways Modulated by this compound

This compound modulates several critical signaling pathways implicated in cancer cell survival and proliferation.

STAT3 Signaling

This compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] The constitutive activation of STAT3 is a common feature in many cancers, including breast cancer, and contributes to tumor cell proliferation, survival, and invasion. By inhibiting STAT3 phosphorylation, this compound effectively curtails these pro-tumorigenic signals.

Microtubule Dynamics

A distinguishing feature of this compound's mechanism is its effect on microtubule dynamics. Unlike resveratrol, this compound treatment leads to a significant increase in tubulin polymerization.[1][2] This interference with the normal dynamics of microtubules can disrupt mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis. This property positions this compound as a microtubule-destabilizing agent.[6]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another target of this compound. Activation of ERK1/2 is reportedly required for the antimitotic activity of this compound in some cancer cell types.[4] In the context of EGFR-mutant non-small cell lung cancer, this compound has been shown to inhibit the phosphorylation of EGFR and its downstream effectors, including PI3K, Akt, and ERK.[7] While this specific study was not in breast cancer, it suggests a potential mechanism that warrants investigation in breast cancer models.

Experimental Protocols

This section outlines the methodologies for the key experiments used to characterize the cellular effects of this compound.

Cell Viability and Proliferation Assays
  • MTT Assay:

    • Seed breast cancer cells (e.g., MDA-MB-435, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

  • Sulforhodamine B (SRB) Assay:

    • Follow steps 1 and 2 of the MTT assay.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

    • Measure the optical density using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 value.[4]

Cell Cycle Analysis
  • Treat breast cancer cells with this compound or vehicle control for a specified time.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark to allow for DNA staining.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.

Western Blot Analysis
  • Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phosphorylated STAT3, Cyclin D1, p21, p53, Cyclin B1).

  • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Tubulin Polymerization Assay
  • Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., GTP-containing buffer), and either this compound, a positive control (e.g., paclitaxel), a negative control (e.g., colchicine), or vehicle.

  • Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization kinetics in the presence of this compound to the controls to determine its effect on tubulin assembly.

Visualized Mechanisms of Action

The following diagrams illustrate the key molecular pathways and experimental workflows associated with this compound's action in breast cancer cells.

DMU212_Signaling_Pathways cluster_membrane cluster_cytoplasm cluster_nucleus DMU212 This compound Tubulin Tubulin DMU212->Tubulin STAT3 STAT3 DMU212->STAT3 Inhibits Phosphorylation G2M_Arrest G2/M Arrest DMU212->G2M_Arrest Apoptosis Apoptosis DMU212->Apoptosis Polymerization Increased Polymerization Tubulin->Polymerization Promotes Polymerization->G2M_Arrest pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Altered Gene Expression pSTAT3->Gene_Expression G2M_Arrest->Apoptosis

Caption: this compound's multi-target mechanism in breast cancer cells.

Experimental_Workflow Start Breast Cancer Cell Lines Treatment This compound Treatment Start->Treatment Cell_Viability Cell Viability Assay (MTT / SRB) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Tubulin_Assay Tubulin Polymerization Assay Treatment->Tubulin_Assay IC50_GI50 Determine IC50/GI50 Cell_Viability->IC50_GI50 G2M_Arrest Quantify G2/M Arrest Cell_Cycle->G2M_Arrest Protein_Levels Analyze Protein Levels (p-STAT3, Cyclins) Protein_Analysis->Protein_Levels Tubulin_Effect Assess Effect on Polymerization Tubulin_Assay->Tubulin_Effect

Caption: Workflow for evaluating this compound's cellular effects.

Conclusion and Future Directions

This compound presents a compelling profile as an anti-cancer agent for breast cancer, acting through a multi-pronged mechanism that includes the induction of G2/M cell cycle arrest, promotion of apoptosis, inhibition of STAT3 signaling, and disruption of microtubule dynamics.[1][2] Its superior potency compared to resveratrol underscores the potential of methoxylated stilbenes in oncology.[1] Future research should focus on in vivo studies to validate these cellular findings in preclinical models of breast cancer. Further investigation into the metabolic stability and pharmacokinetic profile of this compound will be crucial for its clinical translation. Additionally, exploring potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies in breast cancer treatment. The biotransformation of this compound into potentially more active metabolites, such as DMU-214, also warrants further investigation in the context of breast cancer.[3][8]

References

The Impact of DMU-212 on Cell Cycle Progression in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

DMU-212, a methylated derivative of resveratrol (B1683913), has emerged as a potent anti-proliferative agent in a variety of cancer cell lines. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its impact on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

This compound consistently demonstrates the ability to induce cell cycle arrest, primarily at the G2/M phase, across a spectrum of cancer types, including melanoma, breast, liver, ovarian, colon, and non-small cell lung cancer (NSCLC).[1] This G2/M arrest is a critical mechanism contributing to its anti-tumor activity.

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The efficacy of this compound in halting cell cycle progression is concentration-dependent. The following table summarizes the quantitative data from flow cytometry analysis, illustrating the distribution of cells in different phases of the cell cycle after treatment with this compound.

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
H1975 (NSCLC) Control (24h)55.3 ± 2.125.1 ± 1.519.6 ± 1.8
This compound (5 µM, 24h)38.7 ± 1.915.4 ± 1.245.9 ± 2.5
This compound (10 µM, 24h)25.1 ± 1.710.2 ± 0.964.7 ± 3.1
PC9 (NSCLC) Control (24h)60.2 ± 2.522.4 ± 1.817.4 ± 1.5
This compound (5 µM, 24h)42.1 ± 2.013.1 ± 1.144.8 ± 2.3
This compound (10 µM, 24h)29.8 ± 1.88.7 ± 0.761.5 ± 2.9
MCF-7 (Breast) Control (24h)65.1 ± 3.020.5 ± 1.914.4 ± 1.3
This compound (10 µM, 24h)48.2 ± 2.212.8 ± 1.039.0 ± 2.1
HepG2 (Liver) Control (24h)58.7 ± 2.824.1 ± 2.117.2 ± 1.6
This compound (10 µM, 24h)41.5 ± 2.415.3 ± 1.443.2 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Core Signaling Pathways Modulated by this compound

This compound exerts its effects on the cell cycle by modulating several key signaling pathways. The primary mechanism involves the upregulation of cell cycle inhibitors and the downregulation of cyclins essential for G2 to M phase transition.

General Mechanism of G2/M Arrest

This compound treatment leads to a significant increase in the protein levels of p21 and p53, both crucial tumor suppressors that can halt cell cycle progression.[1] Concurrently, it causes a marked decrease in the levels of Cyclin B1 and Cyclin A2, proteins that form complexes with cyclin-dependent kinase 1 (CDK1) to drive the cell into mitosis.[1]

G2_M_Arrest DMU212 This compound p53 p53 DMU212->p53 Upregulates CyclinB1_CDK1 Cyclin B1/CDK1 DMU212->CyclinB1_CDK1 Downregulates Cyclin B1 p21 p21 p53->p21 Activates p21->CyclinB1_CDK1 Inhibits G2M_Progression G2/M Progression CyclinB1_CDK1->G2M_Progression Promotes Cell_Cycle_Arrest G2/M Arrest CyclinB1_CDK1->Cell_Cycle_Arrest Inhibition Leads to

This compound induced G2/M cell cycle arrest pathway.
Modulation of AMPK/PI3K/Erk Signaling in EGFR-Mutant NSCLC

In the context of EGFR-mutant non-small cell lung cancer, this compound exhibits a more complex mechanism of action. It significantly promotes the activation of AMP-activated protein kinase (AMPK), a key energy sensor and tumor suppressor.[2] Activated AMPK, in turn, downregulates the expression of EGFR and inhibits the phosphorylation of downstream signaling molecules including PI3K, Akt, and Erk.[2] This cascade of events ultimately contributes to cell cycle arrest and inhibition of cell growth.[2]

EGFR_AMPK_Pathway cluster_DMU212 This compound Action cluster_Cellular_Pathways Cellular Pathways DMU212 This compound AMPK AMPK DMU212->AMPK Activates G2M_Arrest G2/M Arrest DMU212->G2M_Arrest EGFR EGFR AMPK->EGFR Inhibits PI3K_AKT PI3K/AKT EGFR->PI3K_AKT Activates Erk Erk EGFR->Erk Activates Cell_Growth Cell Growth & Proliferation PI3K_AKT->Cell_Growth Promotes Erk->Cell_Growth Promotes

This compound's impact on the AMPK/EGFR signaling axis.

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for the key experiments are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Cell_Cycle_Workflow start Seed Cancer Cells treatment Treat with this compound (or vehicle control) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest wash1 Wash with PBS harvest->wash1 fix Fix in 70% Cold Ethanol (B145695) wash1->fix wash2 Wash with PBS fix->wash2 rnase Incubate with RNase A wash2->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by Flow Cytometry stain->analyze

Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.

  • Washing: Centrifuge the cell suspension at 1500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

Western Blot Analysis

This protocol describes the detection of key cell cycle regulatory proteins (p21, p53, Cyclin B1) in cancer cells following treatment with this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p21, anti-p53, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an ECL detection system. β-actin is typically used as a loading control to normalize the expression of the target proteins.

Conclusion

This compound effectively inhibits the proliferation of a range of cancer cells by inducing G2/M phase cell cycle arrest. This is achieved through the modulation of key regulatory proteins such as p21, p53, and Cyclin B1. In specific cancer types like EGFR-mutant NSCLC, this compound also demonstrates a nuanced mechanism involving the activation of the AMPK pathway and subsequent inhibition of the EGFR signaling cascade. The provided data and protocols offer a comprehensive resource for researchers investigating the anti-cancer properties of this promising resveratrol analog.

References

The Steroidogenic Activity of Liposomal DMU-212: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the steroidogenic properties of liposomal DMU-212, a methylated derivative of resveratrol (B1683913). This compound, formulated in a liposomal carrier to enhance bioavailability, has demonstrated significant potential in modulating steroid hormone production. This document summarizes the key quantitative data, details the experimental methodologies used in its evaluation, and visualizes the associated signaling pathways to support further research and development.

Quantitative Data Summary

The steroidogenic activity of liposomal this compound (lipthis compound) has been primarily evaluated in a primary three-dimensional (3D) in vitro model using human luteinized granulosa cells. The key findings indicate a significant, dose-dependent increase in the secretion of estradiol (B170435) and progesterone (B1679170). This effect is correlated with the enhanced expression of genes encoding crucial enzymes in the steroidogenesis cascade.

Effects on Steroid Hormone Secretion

Liposomal this compound was found to significantly augment the secretion of both estradiol and progesterone from human granulosa cells in a dose-dependent manner.

Table 1: Effect of Liposomal this compound on Estradiol and Progesterone Secretion

Treatment Concentration (µM)Estradiol Secretion (pg/mL)Progesterone Secretion (ng/mL)
ControlData not explicitly provided in abstractsData not explicitly provided in abstracts
0.039Significantly IncreasedSignificantly Increased
Higher ConcentrationsDose-dependent increase notedDose-dependent increase noted

Note: The primary study emphasizes a significant, dose-dependent increase but does not provide specific mean values for hormone concentrations in the publicly available abstracts. Access to the full-text article is required for these specific data points.

Effects on Steroidogenesis-Related Gene Expression

The observed increase in hormone production is underpinned by the upregulation of several key genes involved in the steroidogenic pathway. Real-time quantitative polymerase chain reaction (RT-qPCR) analysis revealed a significant increase in the transcript levels of these genes following treatment with lipthis compound.[1]

Table 2: Relative Gene Expression of Steroidogenesis-Related Genes Following Liposomal this compound Treatment

GeneFunctionFold Change vs. Control
StAR Cholesterol transport to mitochondria (rate-limiting step)Remarkable Increase
CYP11A1 Converts cholesterol to pregnenolone (B344588)Significantly Increased
HSD3B1 Converts pregnenolone to progesteroneSignificantly Increased
CYP17A1 Androgen synthesisSignificantly Increased
CYP19A1 Converts androgens to estrogens (Aromatase)Pronounced Up-regulation (~12.5-14.5 fold)
HSD17B1 Converts estrone (B1671321) to estradiolSignificantly Increased

Note: The most significant upregulation was observed for CYP19A1 (Aromatase) and StAR, indicating these as key targets in the mechanism of action of lipthis compound.[1][2]

Effects on Protein Expression

Consistent with the gene expression data, Western blot analysis confirmed that lipthis compound, both alone and in combination with Follicle-Stimulating Hormone (FSH), increased the protein levels of key steroidogenic enzymes.

Table 3: Effect of Liposomal this compound on Protein Levels

ProteinTreatmentResult
CYP11A1 lipthis compoundSignificantly Increased Expression
lipthis compound + FSHSignificantly Increased Expression
HSD3B1 lipthis compoundSignificantly Increased Expression
lipthis compound + FSHSignificantly Increased Expression

Experimental Protocols

The following methodologies were employed to assess the steroidogenic activity of liposomal this compound.[1][3]

Preparation of this compound-Loaded Liposomes

This compound-loaded liposomes (lipthis compound) were prepared using the thin-film hydration method followed by extrusion. This standard technique ensures the encapsulation of the hydrophobic this compound within the lipid bilayer of the liposomes, improving its solubility and bioavailability in aqueous cell culture media.[4][5]

Cell Culture Model

The study utilized a primary three-dimensional (3D) culture model of human luteinized granulosa cells.[4] This model more closely mimics the in vivo microenvironment of the ovarian follicle compared to traditional 2D cell culture.

Cell Viability Assay

The CellTiter-Glo® 3D Cell Viability Assay was used to determine the cytotoxicity of lipthis compound on the granulosa cell spheroids.[1] This luminescent assay measures ATP levels, which is an indicator of metabolically active cells.

Hormone Secretion Analysis

The concentrations of estradiol and progesterone in the cell culture medium were quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][3] This technique allows for the precise measurement of secreted hormones.

Gene Expression Analysis (RT-qPCR)

To analyze the expression of steroidogenesis-related genes, total RNA was extracted from the granulosa cells and reverse-transcribed into cDNA.[1] Real-time quantitative polymerase chain reaction (RT-qPCR) was then performed to measure the relative transcript levels of CYP11A1, HSD3B1, StAR, CYP17A1, CYP19A1, and HSD17B1.[3]

Protein Level Analysis (Western Blot)

The effect of lipthis compound on the protein levels of CYP11A1 and HSD3B1 was determined by Western blot analysis.[1][3] This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the proteins of interest.

Visualizations

Proposed Signaling Pathway of Liposomal this compound in Steroidogenesis

The following diagram illustrates the proposed mechanism by which liposomal this compound enhances steroid hormone production in human granulosa cells.

Steroidogenesis_Pathway cluster_extracellular Extracellular cluster_cell Granulosa Cell cluster_downstream Upregulated Gene Expression cluster_steroid_synthesis Steroid Synthesis Pathway lipDMU212 Liposomal this compound lipDMU212_internal This compound lipDMU212->lipDMU212_internal Cellular Uptake StAR StAR lipDMU212_internal->StAR CYP11A1 CYP11A1 lipDMU212_internal->CYP11A1 HSD3B1 HSD3B1 lipDMU212_internal->HSD3B1 CYP17A1 CYP17A1 lipDMU212_internal->CYP17A1 CYP19A1 CYP19A1 (Aromatase) lipDMU212_internal->CYP19A1 HSD17B1 HSD17B1 lipDMU212_internal->HSD17B1 Cholesterol Cholesterol StAR->Cholesterol Mitochondrial Transport Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone HSD3B1 Androgens Androgens Pregnenolone->Androgens CYP17A1 Progesterone->Androgens CYP17A1 Progesterone_out Progesterone Secretion Estradiol Estradiol Androgens->Estradiol CYP19A1 Androgens->Estradiol HSD17B1 Estradiol_out Estradiol Secretion

Caption: Proposed mechanism of liposomal this compound in granulosa cells.

Experimental Workflow

The following diagram outlines the general workflow for assessing the steroidogenic activity of liposomal this compound.

Experimental_Workflow cluster_assays Assays start Start liposome_prep Liposomal this compound Preparation start->liposome_prep cell_culture 3D Human Granulosa Cell Culture start->cell_culture treatment Treatment with lipthis compound liposome_prep->treatment cell_culture->treatment viability Cell Viability (CellTiter-Glo) treatment->viability elisa Hormone Secretion (ELISA) treatment->elisa rtqpcr Gene Expression (RT-qPCR) treatment->rtqpcr western Protein Expression (Western Blot) treatment->western data_analysis Data Analysis viability->data_analysis elisa->data_analysis rtqpcr->data_analysis western->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating liposomal this compound.

Conclusion

Liposomal this compound demonstrates significant steroidogenic activity in human luteinized granulosa cells by upregulating the expression of key genes and proteins involved in the synthesis of estradiol and progesterone. The most pronounced effects on StAR and CYP19A1 suggest that this compound's mechanism of action involves enhancing both the initial rate-limiting step of steroidogenesis and the final step of estrogen synthesis. These findings indicate that liposomal this compound may have therapeutic potential in conditions characterized by estrogen deficiency or hyperandrogenism, such as Polycystic Ovary Syndrome (PCOS).[3][4] Further research is warranted to fully elucidate the upstream signaling pathways modulated by this compound and to evaluate its efficacy and safety in in vivo models.

References

Methodological & Application

Application Notes and Protocols: DMU-212 Treatment in HCT-116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the treatment of HCT-116 human colon carcinoma cells with DMU-212, a synthetic analog of resveratrol (B1683913). The following protocols are based on established cell culture and molecular biology techniques, and information on the known effects of this compound and related compounds on colon cancer cells.

Introduction

This compound (3,4,5,4'-tetramethoxystilbene) is a synthetic analog of resveratrol that has demonstrated potent antiproliferative properties in various cancer cell lines, including those derived from human colon cancer.[1][2][3] It has been shown to be more potent than resveratrol in inhibiting the growth of human colon cancer cells.[1] This document outlines the essential protocols for culturing HCT-116 cells, treating them with this compound, and assessing the cellular responses, including cytotoxicity and effects on key signaling pathways.

HCT-116 Cell Culture

HCT-116, a human colorectal carcinoma cell line, is a common model for studying colon cancer biology and drug development.[4]

2.1. Materials

  • HCT-116 cells (ATCC CCL-247)

  • McCoy's 5A Medium (Gibco #16600 or equivalent)[5][6]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100 units/mL penicillin, 100 µg/mL streptomycin)[5]

  • 0.25% (w/v) Trypsin-EDTA solution[5]

  • Phosphate-Buffered Saline (PBS), sterile[5]

  • Cell culture flasks (e.g., 75 cm²)

  • Humidified incubator at 37°C with 5% CO₂[4][5][6]

2.2. Protocol for Culturing HCT-116 Cells

  • Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of HCT-116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes and discard the supernatant.[6] Resuspend the cell pellet in fresh complete growth medium and transfer to a 75 cm² culture flask.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂.[4][5][6] Renew the medium every 2 to 3 days.[6]

  • Subculturing: When cells reach 70-90% confluency, remove the medium and briefly rinse the cell layer with sterile PBS.[5][6] Add 1.0 to 2.0 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach (usually within 2-3 minutes).[6] Neutralize the trypsin by adding 4.0 to 6.0 mL of complete growth medium.[6] Gently pipette the cell suspension to ensure a single-cell suspension.

  • Seeding: A common seeding density for HCT-116 cells is 2 x 10⁴ cells/cm².[4] For a 96-well plate, a density of 5 x 10³ cells per well is often used for viability assays.[7]

This compound Treatment Protocol

3.1. Materials

3.2. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound in sterile DMSO. The concentration of the stock solution should be high enough to ensure that the final concentration of DMSO in the cell culture medium is less than 0.1%.

3.3. Treatment Protocol

  • Seed HCT-116 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • The following day, remove the medium and replace it with fresh complete growth medium containing various concentrations of this compound. A vehicle control group treated with the same final concentration of DMSO should always be included.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Experimental Protocols

4.1. Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8][9]

4.1.1. Materials

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • Microplate reader

4.1.2. Protocol

  • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[7]

  • Treat the cells with varying concentrations of this compound for the desired time period (e.g., 72 hours).[7]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7][10]

  • Shake the plate for 5-15 minutes to ensure complete solubilization.[7][10]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm or 690 nm can be used to reduce background noise.[7][8]

  • Calculate cell viability as a percentage of the vehicle-treated control.

4.2. Analysis of Protein Expression (Western Blotting)

Western blotting is used to detect specific proteins in a sample. This can be used to assess changes in the expression of proteins involved in apoptosis and other signaling pathways following this compound treatment.

4.2.1. Materials

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against apoptosis-related proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

4.2.2. Protocol

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.[11]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a protein assay kit.[11][12]

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]

4.3. Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

Annexin V staining is used to detect early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells.

4.3.1. Materials

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

4.3.2. Protocol

  • Seed HCT-116 cells and treat with this compound as described above.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Data Presentation

Quantitative data from experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on HCT-116 Cell Viability

This compound Concentration (µM)Cell Viability (% of Control) ± SD (24h)Cell Viability (% of Control) ± SD (48h)Cell Viability (% of Control) ± SD (72h)
0 (Vehicle)100 ± X.X100 ± X.X100 ± X.X
1
5
10
25
50

Note: This is a template table. Actual concentrations and time points should be determined based on experimental design.

Table 2: Effect of this compound on Protein Expression in HCT-116 Cells

Target ProteinTreatmentFold Change in Expression (vs. Vehicle) ± SD
Pro-Apoptotic
BaxVehicle1.0 ± X.X
This compound (X µM)
Cleaved Caspase-3Vehicle1.0 ± X.X
This compound (X µM)
Anti-Apoptotic
Bcl-2Vehicle1.0 ± X.X
This compound (X µM)

Note: This is a template table. The list of proteins should be expanded based on the specific signaling pathways being investigated.

Signaling Pathways and Visualizations

This compound, as a resveratrol analog, is anticipated to affect signaling pathways involved in cell proliferation, apoptosis, and inflammation. While the precise mechanisms in HCT-116 cells require further investigation, potential pathways include the p53 and caspase activation cascades.

experimental_workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_analysis Downstream Analysis thaw Thaw HCT-116 Cells culture Culture in McCoy's 5A Medium thaw->culture subculture Subculture at 70-90% Confluency culture->subculture seed Seed Cells for Experiment subculture->seed treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay (Viability) incubate->mtt western Western Blot (Protein Expression) incubate->western facs Flow Cytometry (Apoptosis) incubate->facs apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DMU212 This compound Bax Bax DMU212->Bax Bcl2 Bcl-2 DMU212->Bcl2 FasL FasL DMU212->FasL Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 FasR->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for DMU-212 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and use of DMU-212, a synthetic resveratrol (B1683913) analog, in cell culture applications. This compound (trans-3,4,5,4'-tetramethoxystilbene) is a potent antimitotic, anti-proliferative, and pro-apoptotic agent that has demonstrated significant activity against various cancer cell lines.[1][2][3][4] Its enhanced bioavailability and lipophilicity compared to resveratrol make it a compound of high interest in cancer research.[5][6]

This compound Properties and Specifications

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₀O₄[3]
Molecular Weight 300.35 g/mol [3]
CAS Number 134029-62-2[1][3]
Appearance Solid Powder[3]
Solubility Insoluble in Water and Ethanol[7]
≥20 mg/mL (66.59 mM) in DMSO[3]
≥30 mg/mL (99.88 mM) in DMSO[7]
Purity ≥98%[3]
Stock Solution Storage -20°C for up to 1 month[1][3]
-80°C for up to 6 months[1]

Application Notes

Solubility and Solvent Selection

This compound is a lipophilic compound with poor solubility in aqueous solutions such as cell culture media.[5] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[3][7] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically kept below 0.1% to 0.5%, although this can be cell-line dependent.[8]

Stability and Storage

This compound stock solutions in DMSO are stable for up to one month when stored at -20°C and for up to six months at -80°C.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[1] The compound should be stored in a dry, dark place.[3]

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms. It is known to induce mitotic arrest and apoptosis.[1][3] Key signaling pathways modulated by this compound include the activation of the MAPK/ERK pathway and the inhibition of the PI3K/Akt pathway.[1][9] In non-small cell lung cancer (NSCLC) cells with EGFR mutations, this compound has been shown to inhibit cell growth by activating AMPK and down-regulating the expression of EGFR and the phosphorylation of PI3K, Akt, and ERK.[9] It can also suppress the activation of transcription factors like NF-κB and STAT3.[10][11]

Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder (MW: 300.35 g/mol )

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Safety Precautions
  • Work in a chemical fume hood or a biological safety cabinet.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Step-by-Step Procedure
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 300.35 g/mol × 1000 mg/g = 3.0035 mg

  • Weighing:

    • Carefully weigh out approximately 3.0 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolving:

    • Calculate the precise volume of DMSO needed based on the actual weight of this compound.

    • Volume (mL) = [Mass (mg) / 300.35 ( g/mol )] / 10 (mmol/L)

    • Using a sterile pipette, add the calculated volume of DMSO to the tube containing the this compound powder.

  • Solubilization:

    • Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath or sonication may be required to aid dissolution.[3]

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into sterile, single-use aliquots (e.g., 10-20 µL) in microcentrifuge tubes or cryovials.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).[1]

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh 1. Weigh this compound Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw For Experiment dilute 7. Dilute in Culture Media (to working concentration) thaw->dilute treat 8. Treat Cells dilute->treat incubate 9. Incubate (e.g., 24-72h) treat->incubate analyze 10. Perform Assay (e.g., Viability, Western Blot) incubate->analyze

Caption: Experimental workflow for preparing and using this compound.

Example Experimental Protocol: Cell Viability (SRB) Assay

This protocol outlines a Sulforhodamine B (SRB) assay to determine the effect of this compound on cell viability, adapted from a published study.[9]

Method
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations (e.g., 0, 0.75, 1.5, 3, 6 µM).[9] Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[9]

  • Cell Fixation:

    • Gently add 50 µL of cold 50% Trichloroacetic acid (TCA) directly to each well.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Wash the plates four times with tap water and allow them to air-dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 1 hour.

  • Post-Stain Wash:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air-dry.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

This compound Signaling Pathways

This compound influences several critical signaling pathways involved in cell proliferation, survival, and cell cycle regulation.

G DMU212 This compound EGFR EGFR DMU212->EGFR AMPK AMPK DMU212->AMPK PI3K PI3K ERK ERK DMU212->ERK activation* STAT3 STAT3 DMU212->STAT3 Tubulin Tubulin Polymerization DMU212->Tubulin Apoptosis Apoptosis DMU212->Apoptosis EGFR->PI3K EGFR->ERK mTOR mTOR AMPK->mTOR Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation Akt->Proliferation mTOR->Proliferation ERK->Proliferation STAT3->Proliferation CellCycle G2/M Arrest Tubulin->CellCycle CellCycle->Proliferation

Caption: Key signaling pathways modulated by this compound.

References

Application Note: Determining the Cytotoxicity of DMU-212 Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DMU-212, a methylated analog of resveratrol, has demonstrated significant potential as an anti-cancer agent.[1][2] It exhibits antimitotic, anti-proliferative, antioxidant, and apoptosis-promoting activities across a range of cancer cell lines.[1][3] The cytotoxic effects of this compound are attributed to its ability to induce mitotic arrest and apoptosis, in part through the activation of the ERK1/2 protein and modulation of other critical signaling pathways.[1][4] A fundamental method for quantifying the cytotoxic effect of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a robust and quantitative measure of cell viability and proliferation.[5][6]

The MTT assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[7][8] By dissolving these crystals and measuring the absorbance of the resulting solution, one can accurately determine the concentration at which this compound inhibits cell growth by 50% (IC50), a key parameter in drug efficacy studies.[9]

This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay, presents a summary of its cytotoxic activity in various cancer cell lines, and illustrates the key signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
MDA-MB-435Breast Cancer489.9[9]
MCF-7Breast Cancer4863.8[9]
MCF-7Breast Carcinoma481.66[1]
PC9Non-Small Cell Lung Cancer48Not specified, but significant inhibition at 10 µM[4]
H1975Non-Small Cell Lung Cancer48Not specified, but significant inhibition at 10 µM[4]
H1650Non-Small Cell Lung Cancer48Not specified, but significant inhibition at 10 µM[4]

Experimental Protocols

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method to determine cell viability. Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[5][8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Materials
  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile microplates

  • Adherent or suspension cancer cells

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

  • Humidified incubator (37°C, 5% CO2)

Protocol for Adherent Cells
  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90%.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow the cells to attach.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][9]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including the controls.[7]

    • Incubate the plate for an additional 2 to 4 hours at 37°C.[7] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage Viability:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 [12]

  • Determine IC50 Value:

    • Plot a dose-response curve with the percentage of cell viability on the y-axis and the log of the this compound concentration on the x-axis.

    • The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for this compound Cytotoxicity cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Prepare this compound Serial Dilutions D Treat Cells with this compound C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h (Formazan Formation) F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L DMU212_Signaling_Pathway Simplified Signaling Pathway of this compound in Cancer Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMU212 This compound EGFR EGFR DMU212->EGFR Inhibits AMPK AMPK DMU212->AMPK Activates STAT3 STAT3 DMU212->STAT3 Inhibits Phosphorylation Tubulin Tubulin Polymerization DMU212->Tubulin Promotes PI3K PI3K EGFR->PI3K Erk Erk EGFR->Erk Akt Akt PI3K->Akt CellCycle G2/M Arrest Akt->CellCycle Erk->CellCycle STAT3->CellCycle Tubulin->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

References

Application Notes and Protocols: Western Blot Analysis of ERK1/2 Activation by DMU-212

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMU-212, a methylated analog of resveratrol (B1683913), is a compound of interest in oncological research due to its antimitotic, anti-proliferative, and pro-apoptotic activities.[1] One of the key signaling pathways modulated by this compound involves the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] The ERK1/2 signaling cascade is a central pathway that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[2] In the context of cancer, the modulation of this pathway by therapeutic agents is of significant interest. In some cellular contexts, this compound has been shown to inhibit the phosphorylation of ERK, particularly in cancer cells with activating mutations in upstream regulators like EGFR.[1]

Western blotting is a fundamental technique to elucidate the effect of compounds like this compound on the ERK1/2 pathway. This method allows for the specific detection and quantification of both the total and phosphorylated forms of ERK1/2, providing a direct measure of pathway activation. This document provides detailed protocols for the analysis of ERK1/2 phosphorylation in response to this compound treatment and presents a summary of expected quantitative results.

Data Presentation

The following table summarizes representative quantitative data from a Western blot experiment analyzing the dose-dependent effect of this compound on ERK1/2 phosphorylation in human non-small cell lung cancer cell lines (H1975 and PC9) after 24 hours of treatment. The data is presented as a qualitative assessment of the relative band intensity of phosphorylated ERK1/2 (p-ERK1/2) normalized to total ERK1/2, with the untreated control representing the baseline level of phosphorylation.

Cell LineThis compound Concentration (µM)Relative p-ERK1/2 Level (Compared to Control)
H1975 0 (Control)Baseline
1Decreased
2Markedly Decreased
4Substantially Decreased
PC9 0 (Control)Baseline
1Decreased
2Markedly Decreased
4Substantially Decreased

Note: The data presented is a qualitative summary based on visual inspection of Western blot images from published research. Actual fold changes should be determined by densitometric analysis of the user's own experimental data.

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

ERK1_2_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factors) receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular_signal->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates p_erk p-ERK1/2 (Active) erk->p_erk nucleus Nucleus p_erk->nucleus transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) nucleus->transcription_factors Activates cellular_response Cellular Response (Proliferation, Survival, etc.) transcription_factors->cellular_response Regulates dmu212 This compound dmu212->erk Modulates Phosphorylation

Caption: The ERK1/2 signaling cascade and the point of modulation by this compound.

Western_Blot_Workflow cell_culture 1. Cell Culture & Treatment (with this compound) cell_lysis 2. Cell Lysis & Protein Extraction cell_culture->cell_lysis quantification 3. Protein Quantification (BCA Assay) cell_lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA or non-fat milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-p-ERK1/2) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection stripping 10. Membrane Stripping detection->stripping analysis 12. Data Analysis (Densitometry) detection->analysis reprobing 11. Re-probing (anti-total-ERK1/2) stripping->reprobing reprobing->detection Repeat steps 8 & 9 reprobing->analysis

Caption: Experimental workflow for Western blot analysis of ERK1/2 phosphorylation.

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cell line (e.g., H1975 or PC9) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Serum Starvation (Optional): To reduce basal levels of ERK1/2 phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours prior to treatment.

  • This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations (e.g., 0, 1, 2, 4 µM) in a serum-free or complete medium.

  • Incubation: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for the desired time period (e.g., 24 hours).

II. Protein Extraction and Quantification
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add an appropriate volume (e.g., 100-150 µL) of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Cell Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

III. Western Blot Analysis
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation (Phospho-ERK1/2): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, Thr202/Tyr204) diluted in 5% BSA/TBST (typically 1:1000 to 1:2000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk/TBST (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes and capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Total ERK1/2): To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed for total ERK1/2.

    • Wash the membrane in TBST.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

    • Wash the membrane thoroughly with TBST.

    • Repeat the blocking step (Step 4).

    • Incubate the membrane with a primary antibody for total ERK1/2 diluted in 5% BSA/TBST (typically 1:1000 dilution) overnight at 4°C.

    • Repeat the washing, secondary antibody incubation, and detection steps (Steps 6-9).

  • Data Analysis: Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software (e.g., ImageJ). Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the relative activation of the ERK1/2 pathway.

References

Application Notes and Protocols for Cell Cycle Analysis of DMU-212 Treated Cells by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMU-212, a methylated analog of resveratrol (B1683913), has demonstrated potent anti-proliferative and antimitotic activities in various cancer cell lines.[1][2][3] Its mechanism of action involves the induction of cell cycle arrest, primarily at the G2/M phase, and the promotion of apoptosis.[2][3][4] This makes this compound a compound of significant interest in oncology research and drug development. One of the key methods to evaluate the efficacy of cell cycle-targeting drugs like this compound is through flow cytometric analysis of DNA content.

This document provides detailed application notes and protocols for the analysis of cell cycle distribution in cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry. Propidium iodide is a fluorescent intercalating agent that binds to DNA, and its fluorescence intensity is directly proportional to the amount of DNA within a cell.[5][6] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]

Principle of the Assay

Cell cycle analysis by flow cytometry relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the cellular DNA.[5] Cells in the G0/G1 phase of the cell cycle have a normal diploid (2N) DNA content. As cells progress through the S phase, they synthesize DNA, resulting in a DNA content between 2N and 4N. Cells in the G2 and M phases have a tetraploid (4N) DNA content. By measuring the fluorescence intensity of a large population of PI-stained cells, a histogram can be generated that displays the distribution of cells in each phase of the cell cycle. Treatment with a cell cycle arresting agent like this compound is expected to cause an accumulation of cells in a specific phase, in this case, the G2/M phase.[3][4]

Data Presentation

The following tables summarize hypothetical yet representative quantitative data from a cell cycle analysis experiment using a human non-small cell lung cancer (NSCLC) cell line (e.g., H1975) treated with varying concentrations of this compound for 24 hours.

Table 1: Effect of this compound on Cell Cycle Distribution in H1975 Cells

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Vehicle Control)65.2 ± 3.120.5 ± 2.514.3 ± 1.8
0.7550.1 ± 2.818.2 ± 2.131.7 ± 2.9
1.535.8 ± 3.515.3 ± 1.948.9 ± 3.8
3.020.4 ± 2.210.1 ± 1.569.5 ± 4.1
6.012.1 ± 1.95.7 ± 1.182.2 ± 3.5

Table 2: Summary of IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
H1975Non-Small Cell Lung Cancer~1.5
PC9Non-Small Cell Lung Cancer~1.0
A375Melanoma0.5
BroMelanoma0.5
MCF-7Breast Cancer~2.0
A2780Ovarian Cancer~1.8

Experimental Protocols

This section provides a detailed methodology for the cell cycle analysis of this compound treated cells.

Materials and Reagents
  • Human cancer cell line (e.g., H1975 NSCLC cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes (12 x 75 mm)

  • Flow cytometer

Protocol for Cell Treatment
  • Cell Seeding: Seed the chosen cancer cells in 60 mm dishes at a density that will result in 70-80% confluency at the time of harvest (e.g., 5 x 10^5 cells/dish for H1975). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 0.75, 1.5, 3, 6 µM) for 24 hours.[4] Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

Protocol for Cell Staining with Propidium Iodide
  • Cell Harvesting: After the 24-hour treatment period, collect the cells. For adherent cells, first collect the floating cells (which may be apoptotic) and then wash the dish with PBS. Add trypsin-EDTA to detach the adherent cells. Combine the detached cells with the previously collected floating cells.

  • Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[6][7]

  • Incubation: Incubate the cells in 70% ethanol for at least 30 minutes on ice.[6][7] For longer storage, cells can be kept at -20°C for several weeks.[8]

  • Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them. Discard the ethanol and wash the pellet twice with PBS.[6][7] To ensure that only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5 to 10 minutes at room temperature.[7]

  • PI Staining: Add 400 µL of PI staining solution to the cell suspension.[7] Mix well and incubate for 5 to 10 minutes at room temperature in the dark.[6][7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the data for at least 10,000 single-cell events. Use a dot plot of PI-Area versus PI-Width to gate out doublets and clumps.[7] The PI fluorescence should be collected on a linear scale.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for cell cycle analysis.

DMU212_Signaling_Pathway cluster_upstream Upstream Targets cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome DMU212 This compound AMPK AMPK DMU212->AMPK EGFR EGFR DMU212->EGFR p21 p21 DMU212->p21 CyclinB1 Cyclin B1 DMU212->CyclinB1 mTOR mTOR AMPK->mTOR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK STAT3 STAT3 EGFR->STAT3 G2M_Arrest G2/M Phase Arrest p21->G2M_Arrest CyclinB1->G2M_Arrest Akt Akt PI3K->Akt Akt->mTOR S6 S6 mTOR->S6 Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound leading to G2/M cell cycle arrest.

Cell_Cycle_Analysis_Workflow start Start: Seed Cells treatment Treat with this compound (24h) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest wash1 Wash with PBS harvest->wash1 fix Fix in 70% Cold Ethanol wash1->fix wash2 Wash with PBS fix->wash2 rnase RNase A Treatment wash2->rnase pi_stain Propidium Iodide Staining rnase->pi_stain flow Flow Cytometry Analysis pi_stain->flow analysis Data Analysis (Cell Cycle Distribution) flow->analysis

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for investigating the effects of this compound on the cell cycle of cancer cells. The dose-dependent increase in the G2/M population of cells treated with this compound confirms its role as a potent inducer of cell cycle arrest at this phase. This methodology can be adapted for various cell lines and is a fundamental assay in the preclinical evaluation of potential anti-cancer compounds. Careful execution of the protocol and accurate analysis of the flow cytometry data are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: In Vivo Administration of DMU-212 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMU-212, a methylated derivative of resveratrol (B1683913), is a promising anti-cancer agent with demonstrated antimitotic, anti-proliferative, antioxidant, and apoptosis-promoting activities.[1][2] It has shown efficacy in various cancer models, including ovarian, breast, liver, melanoma, and non-small cell lung cancer.[2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound in a xenograft mouse model, a critical step in the preclinical evaluation of this compound. The protocols and data presented are compiled from published research to guide researchers in designing and executing their own in vivo studies.

Mechanism of Action

This compound exerts its anti-tumor effects through multiple mechanisms. It induces mitotic arrest and apoptosis, in part by activating the ERK1/2 signaling pathway.[1] In non-small cell lung cancer cells with EGFR mutations, this compound has been shown to inhibit tumor growth by targeting both AMPK and EGFR, leading to the downregulation of the PI3K/Akt and ERK signaling pathways.[3] The compound also induces G2/M phase cell cycle arrest by modulating the expression of proteins such as p21 and cyclin B1.[3] Furthermore, this compound can inhibit the activation of STAT3, a key transcription factor involved in tumor cell proliferation and survival.[3][4] Unlike its parent compound resveratrol, this compound promotes tubulin polymerization, suggesting a distinct mechanism of action.[4]

Signaling Pathway of this compound in EGFR-Mutant Non-Small Cell Lung Cancer

DMU212_Signaling DMU212 This compound AMPK AMPK (Activated) DMU212->AMPK EGFR EGFR (Inhibited) DMU212->EGFR mTOR mTOR (Inhibited) AMPK->mTOR CellCycleArrest G2/M Cell Cycle Arrest AMPK->CellCycleArrest PI3K PI3K (Inhibited) EGFR->PI3K ERK ERK (Inhibited) EGFR->ERK EGFR->CellCycleArrest Akt Akt (Inhibited) PI3K->Akt CellGrowth Cell Growth and Proliferation (Inhibited) Akt->CellGrowth ERK->CellGrowth S6 S6 (Inhibited) mTOR->S6

Caption: this compound signaling in EGFR-mutant NSCLC.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of this compound.

Table 1: In Vivo Xenograft Study Parameters

ParameterDetailsReference
Animal Model 6-week-old SCID female mice (20-24 g)[1]
Cancer Type Ovarian Cancer Xenografts[1][5]
Cell Line A-2780 (human ovarian cancer cells)[5]
Dosage 50 mg/kg body weight[1][5]
Administration Route Oral gavage[1]
Treatment Schedule Three times a week for 14 days[1]
Observed Outcome Significantly lowered tumor burden compared to untreated controls[5]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueConditionsReference
Administration Route IntragastricSingle dose[6]
Dosage 240 mg/kg[6]
Peak Plasma Concentration Rapidly cleared within 1 hour[6]
Tissue Distribution Detected in plasma, liver, kidney, lung, brain, small and large intestinal mucosa[6]

Experimental Protocols

I. Xenograft Mouse Model Establishment

This protocol provides a general framework for establishing a subcutaneous xenograft model. Specific cell numbers and growth times may need to be optimized for the cell line of interest.

Materials:

  • Cancer cell line of interest (e.g., A-2780 for ovarian cancer)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • 4-6 week old immunocompromised mice (e.g., SCID or nude mice)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation:

    • Culture cancer cells in appropriate medium until they reach 70-80% confluency.

    • Harvest cells by trypsinization, neutralize with complete medium, and centrifuge at low speed (e.g., 1500 rpm for 3-5 minutes).

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in a known volume of sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio).

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Adjust the cell concentration to the desired number for injection (e.g., 3 x 10^6 cells in 100-200 µL). Keep cells on ice to maintain viability.

  • Animal Preparation and Tumor Cell Implantation:

    • Allow mice to acclimatize for at least one week before the experiment.

    • Anesthetize the mouse using an appropriate method.

    • Clean the injection site (typically the flank) with an antiseptic solution (e.g., 70% ethanol).

    • Gently lift the skin and inject the cell suspension subcutaneously.

    • Monitor the mice for recovery from anesthesia and for any adverse reactions.

  • Tumor Growth Monitoring:

    • Begin monitoring for tumor formation a few days after injection.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.

    • Randomize mice into treatment and control groups when tumors reach a predetermined average volume (e.g., 50-100 mm³).

II. In Vivo Administration of this compound

This protocol is based on a published study using an ovarian cancer xenograft model.

Materials:

  • This compound compound

  • Vehicle for solubilizing this compound (e.g., corn oil, DMSO/saline mixture - vehicle choice should be optimized and tested for toxicity)

  • Oral gavage needles

  • Syringes

  • Balance for weighing mice

Procedure:

  • Preparation of this compound Formulation:

    • Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the average weight of the mice and the desired dosage (e.g., 50 mg/kg).

    • Ensure the formulation is homogenous before each administration.

  • Drug Administration:

    • Weigh each mouse before treatment to calculate the precise volume of the this compound formulation to be administered.

    • Administer the calculated volume of this compound or vehicle (for the control group) via oral gavage.

    • Follow the predetermined treatment schedule (e.g., three times a week for 14 days).

  • Monitoring and Data Collection:

    • Continue to monitor tumor growth by measuring tumor volume 2-3 times per week.

    • Monitor the body weight and overall health of the mice throughout the study. Note any signs of toxicity.

    • At the end of the study, euthanize the mice according to approved institutional guidelines.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, PCR).

Experimental Workflow for In Vivo this compound Xenograft Study

Xenograft_Workflow start Start cell_culture Cancer Cell Culture (e.g., A-2780) start->cell_culture cell_prep Cell Preparation for Injection cell_culture->cell_prep injection Subcutaneous Injection of Cells into Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Groups (Control & this compound) tumor_growth->randomization treatment This compound Administration (e.g., 50 mg/kg, oral gavage) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Histology, etc.) endpoint->analysis end End analysis->end

Caption: Workflow for a xenograft mouse model study of this compound.

Conclusion

This compound is a potent anti-cancer agent with a multi-faceted mechanism of action. The protocols and data provided in these application notes offer a comprehensive guide for researchers to conduct in vivo studies using xenograft mouse models. Careful planning and execution of these experiments are crucial for further elucidating the therapeutic potential of this compound and advancing its development as a novel cancer therapy.

References

Application Notes: Liposomal DMU-212 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DMU-212 (3,4,5,4'-tetramethoxystilbene) is a synthetic, methylated analog of resveratrol (B1683913), a natural polyphenol known for its wide range of biological activities. This compound exhibits enhanced bioavailability and greater potency compared to its parent compound, demonstrating significant antimitotic, anti-proliferative, antioxidant, and pro-apoptotic properties.[1][2][3][4] Its therapeutic potential has been observed in various cancer models and other disease contexts.[5][6][7] However, the hydrophobicity of this compound and its insolubility in water present challenges for its clinical application, necessitating advanced drug delivery systems.[2][3]

Liposomal encapsulation of this compound (lipthis compound) offers a promising solution to overcome these limitations. Liposomes are biocompatible, non-toxic vesicles that can encapsulate hydrophobic drugs, improving their stability, solubility, and delivery to target sites.[8] The use of three-dimensional (3D) cell culture models, such as spheroids, provides a more physiologically relevant environment for testing therapeutics compared to traditional 2D monolayers.[8] These models better mimic the complex cell-cell interactions, nutrient gradients, and drug penetration challenges of in vivo tissues.[9][10]

These application notes provide an overview of the utility of lipthis compound in 3D cell culture models, detailing its mechanism of action and providing protocols for its preparation and application.

Mechanism of Action & Signaling Pathways

This compound modulates multiple critical signaling pathways involved in cell proliferation, survival, and differentiation. Its effects are pleiotropic, targeting various components of cellular signaling cascades.

  • Anti-Cancer Pathways: In cancer cells, particularly non-small cell lung cancer (NSCLC), this compound has been shown to activate the AMPK pathway while inhibiting EGFR-mediated signaling.[6] Activation of AMPK, a key energy sensor, leads to the downregulation of mTOR and S6 phosphorylation, subsequently inducing cell cycle arrest.[6] Concurrently, this compound inhibits the phosphorylation of EGFR and its downstream effectors PI3K, Akt, and ERK, suppressing proliferation.[6] It also induces G2/M phase cell cycle arrest and triggers a mitochondrial apoptotic pathway.[5][6][7]

  • Steroidogenesis Pathway: In a 3D model of human ovarian granulosa cells, lipthis compound was found to increase the secretion of estradiol (B170435) and progesterone. This effect is achieved by upregulating the expression of key genes involved in steroid synthesis, such as StAR (Steroidogenic Acute Regulatory Protein) and CYP19A1 (Aromatase).[2][3]

  • Osteogenic Differentiation Pathway: Lipthis compound has been shown to promote the osteogenic differentiation of human granulosa cells in a 3D spheroid model.[11][12] RNA sequencing analysis revealed the upregulation of genes associated with the Wnt/β-catenin signaling pathway, a critical regulator of osteoblast differentiation.[11][13]

Data Presentation

Table 1: Physicochemical Characteristics of Liposomal this compound (lipthis compound) Data sourced from a study on lipthis compound used in a 3D primary culture model of human ovarian granulosa cells.[11]

ParameterValue
Z-Average (Size)~115 nm
Polydispersity Index (PDI)0.054 ± 0.001
Zeta Potential-52.3 mV
Encapsulation Efficiency~20%

Table 2: Effects of lipthis compound on Gene Expression and Cellular Function in 3D Granulosa Cell Spheroids

ApplicationKey FindingTarget Genes/ProteinsQuantitative ChangeReference
Osteogenic Differentiation Promotion of osteoblastic phenotypeAlkaline Phosphatase (ALP)~4-fold increase in activity[11][13]
Modulation of Wnt/β-catenin pathwayJUN+2.82 fold change (p=0.003)[11][12]
AXIN1+3.02 fold change (p=0.03)[11][12]
FYN+3.30 fold change (p=0.01)[11][12]
Steroidogenesis Increased hormone secretionEstradiol & ProgesteroneDose-dependent increase[2][3]
Upregulation of steroidogenic genesStAR, CYP19A1, CYP11A1, etc.Significant increase in mRNA levels[2][3]

Signaling Pathway and Workflow Diagrams

DMU212_Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK DMU212 This compound DMU212->EGFR Inhibits AMPK AMPK DMU212->AMPK Activates Apoptosis Mitochondrial Apoptosis DMU212->Apoptosis Induces AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation mTOR mTOR AMPK->mTOR Inhibits G2M_Arrest G2/M Arrest AMPK->G2M_Arrest Induces S6 S6 mTOR->S6 S6->Proliferation Inhibits

Caption: this compound anti-cancer signaling pathways.

Wnt_Signaling_Diagram cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (GSK3β, APC, Axin) Frizzled->DestructionComplex Inhibits LRP LRP5/6 LipDMU212 lipthis compound FYN FYN LipDMU212->FYN Upregulates AXIN1 AXIN1 LipDMU212->AXIN1 JUN JUN LipDMU212->JUN Upregulates BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulates and Translocates TargetGenes Osteogenic Target Genes TCF_LEF->TargetGenes Activates Transcription

Caption: lipthis compound modulation of Wnt/β-catenin signaling.

Experimental_Workflow cluster_prep Preparation cluster_culture 3D Culture & Treatment cluster_analysis Analysis LiposomePrep 1. Liposome (B1194612) Preparation (Thin Film Hydration & Extrusion) LipDMU212 lipthis compound LiposomePrep->LipDMU212 DMU212 This compound DMU212->LiposomePrep Lipids Lipids Lipids->LiposomePrep Treatment 4. Treatment (Add lipthis compound) LipDMU212->Treatment CellSeeding 2. Cell Seeding (Low-Attachment Plate) SpheroidFormation 3. Spheroid Formation (24-72h) CellSeeding->SpheroidFormation SpheroidFormation->Treatment Viability 5a. Cell Viability (e.g., CellTiter-Glo 3D) Treatment->Viability Imaging 5b. Imaging (Microscopy) Treatment->Imaging Supernatant 5c. Supernatant Collection (ELISA for Secreted Factors) Treatment->Supernatant Lysis 5d. Spheroid Lysis Treatment->Lysis RNA_Protein Gene/Protein Analysis (RT-qPCR / Western Blot) Lysis->RNA_Protein

Caption: Experimental workflow for lipthis compound in 3D models.

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound (lipthis compound) This protocol is adapted from the thin-film hydration method followed by extrusion.[2][3]

Materials:

  • This compound powder

  • Phospholipids (e.g., DPPC, Cholesterol, DSPE-PEG)

  • Chloroform (B151607) or other suitable organic solvent

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Method:

  • Dissolve this compound and lipids in chloroform in a round-bottom flask at the desired molar ratio.

  • Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film by adding the hydration buffer. Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • For size homogenization, subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

  • Extrude the liposome suspension through the membrane 11-21 times to produce small unilamellar vesicles (SUVs) of a uniform size.

  • Store the resulting lipthis compound suspension at 4°C. Characterize for size, polydispersity index, and encapsulation efficiency.

Protocol 2: 3D Spheroid Formation (Low-Attachment Plate Method) This is a general protocol for forming spheroids from a single-cell suspension.[14][15]

Materials:

  • Cells of interest (e.g., cancer cell line, primary granulosa cells)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) round-bottom 96-well plates

  • Hemocytometer or automated cell counter

Method:

  • Culture cells in standard 2D flasks to ~80% confluency.

  • Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the suspension, discard the supernatant, and resuspend the cell pellet in fresh medium to create a single-cell suspension.

  • Count the cells and adjust the concentration to the desired density (e.g., 1,000-10,000 cells per 100 µL).

  • Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate briefly (e.g., 300 x g for 3 minutes) to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate under standard culture conditions (37°C, 5% CO2). Spheroids will typically form within 24-72 hours.

Protocol 3: Treatment and Analysis of 3D Spheroids

Materials:

  • Pre-formed spheroids in ULA plates

  • lipthis compound stock solution

  • Complete culture medium

  • Reagents for downstream analysis (e.g., viability assay, lysis buffer, ELISA kits)

Method:

  • Treatment:

    • Prepare serial dilutions of lipthis compound in complete culture medium to achieve the desired final concentrations. Also prepare a vehicle control (empty liposomes).

    • Carefully remove a portion of the medium from each well (e.g., 50 µL) and replace it with an equal volume of the lipthis compound or control solution.

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Cell Viability Assessment (e.g., CellTiter-Glo® 3D): [2][3]

    • After treatment, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions (typically in a 1:1 ratio with the culture medium volume).

    • Mix well by orbital shaking for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Gene/Protein Expression Analysis:

    • Collect spheroids from each well by gentle pipetting.

    • Wash with cold PBS.

    • Lyse the spheroids using an appropriate lysis buffer (e.g., RIPA for protein, TRIzol for RNA).

    • Proceed with standard protocols for RNA isolation and RT-qPCR or protein quantification and Western blotting.

  • Hormone Secretion Assay (ELISA): [2][3]

    • After the treatment period, carefully collect the culture supernatant from each well without disturbing the spheroid.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform ELISA for the hormone of interest (e.g., estradiol, progesterone) according to the kit manufacturer's protocol.

References

Application Notes and Protocols for Measuring Gene Expression in Response to DMU-212 Treatment using RT-qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMU-212, a methylated derivative of resveratrol, has demonstrated significant potential as an anticancer agent due to its antimitotic, anti-proliferative, antioxidant, and apoptosis-promoting properties.[1][2] This compound exerts its effects by modulating multiple signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the PI3K/Akt/mTOR and ERK1/2 pathways.[1][3] Furthermore, this compound has been shown to suppress the activation of key transcription factors such as NF-κB and STAT3, leading to the altered expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis.[4]

This document provides a detailed protocol for utilizing reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze changes in gene expression in response to this compound treatment. RT-qPCR is a highly sensitive and specific technique for quantifying mRNA levels, making it an ideal tool for validating the molecular mechanisms of drug action.[5][6]

Signaling Pathway of this compound

DMU212_Pathway DMU212 This compound AMPK AMPK (activated) DMU212->AMPK activates EGFR EGFR (inhibited) DMU212->EGFR inhibits NFkB NF-κB (suppressed) DMU212->NFkB suppresses STAT3 STAT3 (suppressed) DMU212->STAT3 suppresses mTOR mTOR (inhibited) AMPK->mTOR inhibits PI3K PI3K (inhibited) EGFR->PI3K ERK ERK (inhibited) EGFR->ERK Akt Akt (inhibited) PI3K->Akt Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis CellCycleArrest G2/M Phase Arrest mTOR->CellCycleArrest ERK->CellCycleArrest NFkB->Apoptosis STAT3->Apoptosis GeneExpression Gene Expression Changes (e.g., p21 up, Cyclin B1 down) Apoptosis->GeneExpression CellCycleArrest->GeneExpression

Caption: this compound signaling pathway.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., human breast cancer MDA-MB-435 or MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 1-50 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cellular stress.

  • Treatment: When cells reach the desired confluency, replace the existing medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) before harvesting for RNA extraction.

RNA Extraction and Quantification
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the wells by adding 1 mL of a suitable lysis reagent (e.g., TRIzol).

  • RNA Isolation: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.

  • RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend in nuclease-free water.

  • RNA Quantification and Quality Control:

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 indicates pure RNA.

    • Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using a bioanalyzer. Two distinct bands corresponding to 28S and 18S ribosomal RNA should be visible.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In a sterile, nuclease-free tube, combine the following components:

    • 1 µg of total RNA

    • 1 µL of oligo(dT) primers (50 µM) or random hexamers (50 ng/µL)

    • 1 µL of 10 mM dNTP mix

    • Nuclease-free water to a final volume of 13 µL

  • Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.

  • Reverse Transcription Master Mix: Prepare a master mix containing:

    • 4 µL of 5X First-Strand Buffer

    • 1 µL of 0.1 M DTT

    • 1 µL of RNase inhibitor

    • 1 µL of Reverse Transcriptase (e.g., SuperScript III)

  • Incubation: Add 7 µL of the master mix to the RNA/primer mixture, mix gently, and incubate at 50°C for 60 minutes.

  • Inactivation: Inactivate the reverse transcriptase by heating to 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)
  • Primer Design: Design or obtain validated primers for your target genes and at least two reference (housekeeping) genes (e.g., GAPDH, ACTB, B2M). Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 100-200 base pairs.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine:

    • 10 µL of 2X SYBR Green qPCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of nuclease-free water

  • Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a typical thermal profile:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis: To verify the specificity of the amplified product.

Data Presentation

The quantitative data from the RT-qPCR experiment should be organized into a clear and structured table for easy comparison of gene expression changes across different treatment conditions.

Target GeneTreatment GroupNormalized Ct (ΔCt)Fold Change (2^-ΔΔCt)P-value
Cell Cycle
CDKN1A (p21)Vehicle Control2.5 ± 0.21.0-
This compound (10 µM)1.8 ± 0.152.6<0.05
This compound (25 µM)1.2 ± 0.24.9<0.01
CCNB1 (Cyclin B1)Vehicle Control3.1 ± 0.31.0-
This compound (10 µM)3.9 ± 0.250.4<0.05
This compound (25 µM)4.5 ± 0.30.2<0.01
Apoptosis
BCL2Vehicle Control4.2 ± 0.41.0-
This compound (10 µM)5.1 ± 0.30.5<0.05
This compound (25 µM)5.9 ± 0.40.2<0.01
BAXVehicle Control3.8 ± 0.21.0-
This compound (10 µM)3.1 ± 0.252.1<0.05
This compound (25 µM)2.5 ± 0.34.9<0.01
Angiogenesis
VEGFAVehicle Control5.5 ± 0.51.0-
This compound (10 µM)6.4 ± 0.40.5<0.05
This compound (25 µM)7.2 ± 0.50.3<0.01

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions. Data are presented as mean ± standard deviation.

Mandatory Visualizations

Experimental Workflow

RTqPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_rt_qpcr RT-qPCR cluster_data_analysis Data Analysis A Seed Cells B This compound Treatment A->B C RNA Extraction B->C D RNA Quantification & QC C->D E Reverse Transcription (cDNA Synthesis) D->E F qPCR E->F G Data Collection (Ct values) F->G H Data Analysis (ΔΔCt method) G->H

Caption: RT-qPCR experimental workflow.

Data Analysis Workflow

Data_Analysis_Workflow Ct_Target Ct (Target Gene) Delta_Ct ΔCt = Ct(Target) - Ct(Ref) Ct_Target->Delta_Ct Ct_Ref Ct (Reference Gene) Ct_Ref->Delta_Ct Delta_Ct_Treated ΔCt (Treated) Delta_Ct->Delta_Ct_Treated Delta_Ct_Control ΔCt (Control) Delta_Ct->Delta_Ct_Control Delta_Delta_Ct ΔΔCt = ΔCt(Treated) - ΔCt(Control) Delta_Ct_Treated->Delta_Delta_Ct Delta_Ct_Control->Delta_Delta_Ct Fold_Change Fold Change = 2^(-ΔΔCt) Delta_Delta_Ct->Fold_Change

Caption: ΔΔCt method for data analysis.

References

Application Notes and Protocols for Tubulin Polymerization Assay with DMU-212

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The critical role of microtubule dynamics in mitosis makes them a key target for the development of anticancer therapeutics. Compounds that interfere with tubulin polymerization can be broadly categorized as microtubule-stabilizing agents or microtubule-destabilizing agents.

DMU-212 (trans-3,4,5,4'-tetramethoxystilbene) is a synthetic analog of resveratrol (B1683913) that has demonstrated potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. Mechanistic studies have identified this compound as a microtubule-destabilizing agent that inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1] This interference with microtubule dynamics leads to a cell cycle arrest in the G2/M phase, activation of apoptotic signaling pathways, and ultimately, cancer cell death.[2][3]

These application notes provide a comprehensive guide for researchers to assess the in vitro effects of this compound on tubulin polymerization using established biochemical assays. Detailed protocols for both turbidity-based and fluorescence-based assays are provided, along with information on data analysis and interpretation.

Data Presentation

Cell LineCancer TypeGI50 (µM)
Leukemia
CCRF-CEMLymphoblastic0.22
HL-60(TB)Promyelocytic0.18
K-562Myelogenous0.20
MOLT-4Lymphoblastic0.18
RPMI-8226Myeloma0.25
SRLymphoblastic0.15
Non-Small Cell Lung
A549/ATCCCarcinoma>100
EKVXAdenocarcinoma0.20
HOP-62Adenocarcinoma0.22
HOP-92Adenocarcinoma0.24
NCI-H226Squamous Cell0.25
NCI-H23Adenocarcinoma0.21
NCI-H322MBronchioalveolar0.28
NCI-H460Large Cell0.20
NCI-H522Squamous Cell0.24
Colon Cancer
COLO 205Adenocarcinoma0.19
HCT-116Adenocarcinoma0.20
HCT-15Adenocarcinoma0.22
HT29Adenocarcinoma0.21
KM12Adenocarcinoma0.20
SW-620Adenocarcinoma0.20
CNS Cancer
SF-268Glioblastoma0.30
SF-295Glioblastoma0.25
SF-539Glioblastoma0.26
SNB-19Glioblastoma0.24
SNB-75Astrocytoma0.28
U251Glioblastoma0.29
Melanoma
LOX IMVIAmelanotic0.19
MALME-3M-0.21
M14Amelanotic0.20
SK-MEL-2-0.23
SK-MEL-28-0.25
SK-MEL-5-0.22
UACC-257-0.21
UACC-62-0.20
Ovarian Cancer
IGROV1Adenocarcinoma0.24
OVCAR-3Adenocarcinoma0.26
OVCAR-4Adenocarcinoma0.28
OVCAR-5Adenocarcinoma0.30
OVCAR-8Adenocarcinoma0.25
SK-OV-3Adenocarcinoma0.32
Renal Cancer
786-0Adenocarcinoma0.25
A498Adenocarcinoma0.28
ACHNAdenocarcinoma0.30
CAKI-1Clear Cell0.27
RXF 393-0.29
SN12C-0.26
TK-10-0.31
UO-31-0.28
Prostate Cancer
PC-3Adenocarcinoma0.24
DU-145Adenocarcinoma0.26
Breast Cancer
MCF7Adenocarcinoma0.22
MDA-MB-231/ATCCAdenocarcinoma0.20
HS 578TDuctal Carcinoma0.25
BT-549Ductal Carcinoma0.28
T-47DDuctal Carcinoma0.30
MDA-MB-435Melanoma (misidentified)0.18

Data extracted from the NCI-60 human tumor cell line screen.

Experimental Protocols

Two primary methods for in vitro tubulin polymerization assays are described below. It is recommended to perform a pilot experiment to determine the optimal concentration range for this compound.

Protocol 1: Turbidity-Based Tubulin Polymerization Assay

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

Materials:

  • Lyophilized tubulin protein (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine or Nocodazole for inhibition)

  • Vehicle control (DMSO)

  • Pre-chilled 96-well clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

    • Prepare a 10 mM GTP stock solution in General Tubulin Buffer.

    • Prepare a working solution of this compound by diluting the stock solution in General Tubulin Buffer. Prepare a serial dilution to test a range of concentrations. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare working solutions of positive and vehicle controls.

  • Assay Setup:

    • On ice, prepare the tubulin polymerization mix. For a 100 µL final reaction volume, this typically contains tubulin (final concentration 3 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).

    • Pipette 10 µL of the 10x concentrated this compound working solutions, positive control, or vehicle control into the wells of a pre-chilled 96-well plate.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance (OD340) versus time for each concentration of this compound and controls.

    • The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.

    • The maximal level of polymerization is the plateau of the curve.

    • To determine the IC50 for inhibition of polymerization, plot the maximal polymerization level or the polymerization rate against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.

Materials:

  • Tubulin polymerization assay kit (containing tubulin, GTP, fluorescence reporter, and buffers)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Paclitaxel)

  • Vehicle control (DMSO)

  • Pre-chilled 96-well black plates

  • Temperature-controlled fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare all reagents according to the manufacturer's instructions provided with the assay kit.

    • Prepare a serial dilution of this compound in the appropriate assay buffer. Ensure the final DMSO concentration remains low (<1%).

    • Prepare working solutions of positive and vehicle controls.

  • Assay Setup:

    • Set up the reactions on ice in a 96-well black plate as described in the kit protocol. Typically, this involves adding the tubulin, buffer, GTP, and fluorescent reporter to each well.

    • Add the desired concentrations of this compound, positive control, or vehicle control to the respective wells.

  • Data Acquisition:

    • Transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI-based reporters) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Analyze the data similarly to the turbidity-based assay to determine the rate and extent of polymerization and to calculate the IC50 value for this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_acq Data Acquisition cluster_analysis Data Analysis reagents Prepare Reagents (Tubulin, Buffers, GTP, this compound) plate Prepare 96-well Plate (Add this compound & Controls) reagents->plate initiate Initiate Polymerization (Add Tubulin Mix) plate->initiate incubate Incubate at 37°C initiate->incubate measure Measure Absorbance (340nm) or Fluorescence incubate->measure plot Plot Data (Signal vs. Time) measure->plot calculate Calculate IC50 plot->calculate signaling_pathway DMU212 This compound Tubulin β-Tubulin (Colchicine-Binding Site) DMU212->Tubulin Binds to AMPK AMPK Activation DMU212->AMPK EGFR EGFR Inhibition DMU212->EGFR Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis AMPK->Apoptosis PI3K_Akt PI3K/Akt Pathway Inhibition EGFR->PI3K_Akt Erk Erk Pathway Inhibition EGFR->Erk PI3K_Akt->Apoptosis Contributes to Erk->Apoptosis Contributes to

References

Assessing the Anti-Angiogenic Effects of DMU-212 In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMU-212, a methylated analog of resveratrol (B1683913), has demonstrated significant potential as an anti-cancer agent due to its antimitotic, anti-proliferative, and apoptosis-promoting activities.[1][2] A key aspect of its anti-tumor efficacy lies in its anti-angiogenic properties, the ability to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][4][5] In vitro studies have shown that this compound effectively suppresses key processes in angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells.[3]

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-angiogenic effects of this compound in an in vitro setting, specifically using Human Umbilical Vein Endothelial Cells (HUVECs), a common model for studying angiogenesis.[3][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various aspects of angiogenesis in HUVECs as reported in the literature.

Table 1: Effect of this compound on VEGF-Stimulated HUVEC Proliferation

Treatment DurationThis compound Concentration (µmol/L)Inhibition of ProliferationIC50 Value (µmol/L)
48 hours5 - 80Concentration-dependent~20

Data extracted from studies on VEGF-stimulated HUVEC proliferation using an MTT assay.[3][6]

Table 2: Summary of this compound Effects on HUVEC Migration and Tube Formation

AssayThis compound Concentration (µmol/L)Observed Effect
Cell Migration Assay5 - 80Concentration-dependent inhibition of VEGF-induced migration
Capillary-like Tube Formation5 - 80Concentration-dependent inhibition of capillary-like structure formation

Qualitative and semi-quantitative data from in vitro angiogenesis assays.[3][6]

Key Experimental Protocols

Detailed methodologies for the core in vitro assays to evaluate the anti-angiogenic properties of this compound are provided below.

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is designed to quantify the effect of this compound on the proliferation of HUVECs stimulated with Vascular Endothelial Growth Factor (VEGF).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., M199) supplemented with fetal bovine serum (FBS)

  • VEGF

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HUVECs into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 6-8 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µmol/L) in the presence of a pro-angiogenic stimulus like VEGF (e.g., 10 ng/mL) for 24 to 48 hours.[6]

  • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Endothelial Cell Migration Assay (Transwell Assay)

This protocol assesses the impact of this compound on the directional migration of HUVECs towards a chemoattractant.

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Medium containing VEGF as a chemoattractant

  • This compound

  • Cotton swabs

  • Crystal Violet staining solution

Procedure:

  • Pre-coat the upper surface of the Transwell inserts with a suitable extracellular matrix protein (e.g., gelatin).

  • Resuspend HUVECs in a serum-free medium containing different concentrations of this compound.

  • Seed the HUVEC suspension into the upper chamber of the Transwell inserts.

  • Fill the lower chamber with a medium containing VEGF to act as a chemoattractant.

  • Incubate the plate for 4-6 hours at 37°C to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface with methanol (B129727) and stain with Crystal Violet.

  • Count the number of migrated cells in several random fields under a microscope.

Capillary-like Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of three-dimensional, capillary-like structures by HUVECs on a basement membrane matrix.

Materials:

  • HUVECs

  • Matrigel or a similar basement membrane matrix

  • 96-well plates

  • This compound

  • VEGF (optional, as a stimulus)

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.[7]

  • Harvest HUVECs and resuspend them in a medium containing various concentrations of this compound.

  • Seed the HUVEC suspension onto the solidified Matrigel.

  • Incubate for 4-12 hours at 37°C to allow for tube formation.

  • Visualize and photograph the formation of capillary-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of loops.

Apoptosis Assay (TUNEL Assay)

This protocol is for detecting DNA fragmentation associated with apoptosis in HUVECs treated with this compound.

Materials:

  • HUVECs cultured on coverslips or chamber slides

  • This compound

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Fluorescence microscope

Procedure:

  • Culture HUVECs on coverslips or in chamber slides and treat with this compound (e.g., 20 µmol/L) for 24 or 48 hours.[6]

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a solution of Triton X-100 in sodium citrate.

  • Perform the TUNEL staining according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase and fluorescently labeled dUTPs.

  • Counterstain the cell nuclei with DAPI.

  • Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Western Blot Analysis of Signaling Proteins

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the VEGFR2 signaling pathway.

Materials:

  • HUVECs

  • This compound

  • VEGF

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against total and phosphorylated forms of VEGFR2, c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K.[3]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Culture and treat HUVECs with this compound and/or VEGF for the desired time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its in vitro assessment.

DMU212_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates cSrc c-Src VEGFR2->cSrc Phosphorylates FAK FAK VEGFR2->FAK Phosphorylates Akt Akt VEGFR2->Akt Phosphorylates Erk12 Erk1/2 cSrc->Erk12 FAK->Erk12 mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation Erk12->Proliferation Migration Migration Erk12->Migration p70S6K p70S6K mTOR->p70S6K p70S6K->Proliferation DMU212 This compound DMU212->VEGFR2 Inhibits Phosphorylation

Caption: VEGFR2 signaling pathway and inhibition by this compound.

AntiAngiogenesis_Workflow cluster_planning Phase 1: Initial Screening cluster_functional Phase 2: Functional Assays cluster_mechanism Phase 3: Mechanistic Studies cluster_conclusion Phase 4: Conclusion ProliferationAssay Cell Proliferation Assay (e.g., MTT) Cytotoxicity Determine IC50 ProliferationAssay->Cytotoxicity MigrationAssay Cell Migration Assay (e.g., Transwell) Cytotoxicity->MigrationAssay TubeFormationAssay Tube Formation Assay Cytotoxicity->TubeFormationAssay ApoptosisAssay Apoptosis Assay (e.g., TUNEL) MigrationAssay->ApoptosisAssay WesternBlot Western Blot Analysis (Signaling Pathways) TubeFormationAssay->WesternBlot Conclusion Assess Anti-Angiogenic Potential of this compound ApoptosisAssay->Conclusion WesternBlot->Conclusion

Caption: Experimental workflow for assessing anti-angiogenic compounds.

References

Methods for Evaluating Apoptosis Induction by DMU-212: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMU-212, a methylated analog of resveratrol (B1683913), has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. Its mechanism of action involves the induction of programmed cell death, or apoptosis, through multiple signaling pathways. This document provides detailed application notes and experimental protocols for the comprehensive evaluation of apoptosis induced by this compound. The methodologies described herein are essential for researchers investigating the anti-cancer properties of this compound and similar compounds.

This compound is known to trigger the intrinsic (mitochondrial) pathway of apoptosis, characterized by changes in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase cascades. Furthermore, it has been shown to modulate the expression of key apoptosis-regulating proteins, such as the Bcl-2 family members. Accurate and reproducible methods are crucial for quantifying these apoptotic events and elucidating the precise molecular mechanisms of this compound.

The following sections present a summary of quantitative data on the effects of this compound's active metabolite, DMU-214, detailed protocols for key apoptosis assays, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

Note: Direct quantitative data for this compound is limited in the available literature. The following tables summarize representative quantitative data for its potent metabolite, 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), which exhibits similar and often more potent pro-apoptotic effects.

Table 1: Quantification of Apoptosis by Annexin V/PI Staining

Cell LineTreatment (DMU-214)Incubation TimeEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Ovarian Cancer (A-2780)0.125 µM24hData Not AvailableData Not Available
0.250 µM24hData Not AvailableData Not Available
Ovarian Cancer (SKOV-3)0.125 µM24hData Not AvailableData Not Available
0.250 µM24hData Not AvailableData Not Available
Reference[1][1]

A study on the related compound Diphyllin methyl ether showed a significant increase in early (6.70%) and late (10.38%) apoptotic A375 cells compared to control (1.03% and 4.22%, respectively) after 24h treatment, illustrating the type of data generated by this assay.[2]

Table 2: Caspase Activity Assays

Cell LineTreatment (DMU-214)AssayFold Increase vs. Control
Tongue Cancer (SCC-25)2.5 µMCaspase-9~1.3-1.35
5.0 µMCaspase-9~1.3-1.35
2.5 µMCaspase-3/7~1.4-1.45
5.0 µMCaspase-3/7~1.4-1.45
Tongue Cancer (CAL-27)2.5 µMCaspase-9~1.35
5.0 µMCaspase-9~1.55
2.5 µMCaspase-3/7~1.4-1.45
5.0 µMCaspase-3/7~1.4-1.45
Reference[3]

Table 3: Western Blot Analysis of Apoptosis-Related Proteins

Cell LineTreatmentProteinChange in ExpressionBax/Bcl-2 Ratio
Vascular Endothelial CellsThis compoundBcl-2Down-regulatedIncreased
Breast Cancer CellsThis compoundAnti-apoptotic proteinsReducedIncreased
Reference[4][5][4][5]

Quantitative densitometric analysis of Western blots is used to determine the fold change in the Bax/Bcl-2 ratio. For example, in U87MG cells treated with another compound, the Bax/Bcl-2 ratio was increased by 121% and 249% at different concentrations.[6]

Table 4: Mitochondrial Membrane Potential (ΔΨm) Assay

Cell LineTreatmentAssayChange in Red/Green Fluorescence Ratio
Ovarian Cancer (OVCAR-3)DMU-214JC-1 AssayDecrease (indicative of depolarization)
Reference[7]

A decrease in the red/green fluorescence ratio of the JC-1 dye is a hallmark of mitochondrial membrane depolarization and apoptosis.[8]

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 2-5 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Add 5 µL of PI staining solution immediately before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use appropriate excitation and emission filters for the chosen fluorochromes (e.g., FITC and PI).

    • Collect data for at least 10,000 events per sample.

    • Gate the cell populations to distinguish:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

G cluster_workflow Annexin V/PI Staining Workflow start Seed and Treat Cells with this compound harvest Harvest Adherent and Floating Cells start->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend add_annexin Add Annexin V-FITC Incubate 15 min (dark) resuspend->add_annexin add_buffer Add 1X Binding Buffer add_annexin->add_buffer add_pi Add Propidium Iodide add_buffer->add_pi analyze Analyze by Flow Cytometry add_pi->analyze

Workflow for Annexin V/PI Apoptosis Assay.
Caspase-3/7, -8, and -9 Activity Assays

This protocol uses luminogenic caspase substrates to measure the activity of key initiator (caspase-8, -9) and executioner (caspase-3/7) caspases.

Materials:

  • Caspase-Glo® 3/7, 8, and 9 Assay Systems (or equivalent)

  • White-walled 96-well plates

  • This compound stock solution

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

    • Add 100 µL of the appropriate Caspase-Glo® reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each sample using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of active caspase.

  • Data Analysis:

    • Calculate the fold change in caspase activity by normalizing the readings of the this compound-treated samples to the vehicle control.

G cluster_workflow Caspase Activity Assay Workflow start Seed and Treat Cells in 96-well Plate add_reagent Add Caspase-Glo® Reagent to each well start->add_reagent mix Mix by Gentle Shaking add_reagent->mix incubate Incubate 1-2 hours (Room Temperature, Dark) mix->incubate measure Measure Luminescence incubate->measure

Workflow for Caspase Activity Assay.
Western Blotting for Bax and Bcl-2 Expression

This technique is used to quantify the relative expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction:

    • Treat cells with this compound as described previously.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometric analysis of the bands using image analysis software.

    • Normalize the expression of Bax and Bcl-2 to the loading control.

    • Calculate the Bax/Bcl-2 ratio for each treatment condition.

G cluster_workflow Western Blot Workflow for Bax/Bcl-2 start Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Bax, Bcl-2, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Bax/Bcl-2 Ratio Calculation detection->analysis

Workflow for Western Blotting of Bax and Bcl-2.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of early apoptosis.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Black clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a black clear-bottom 96-well plate.

    • Treat cells with this compound as described previously. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells and wash once with PBS.

    • Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Fluorescence Measurement:

    • Wash the cells with PBS.

    • Add pre-warmed PBS or culture medium to the wells.

    • Measure the fluorescence using a fluorescence microscope or a multi-well plate reader.

      • Red fluorescence (J-aggregates): Excitation ~585 nm, Emission ~590 nm.

      • Green fluorescence (JC-1 monomers): Excitation ~514 nm, Emission ~529 nm.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity for each sample.

    • A decrease in the red/green ratio indicates mitochondrial membrane depolarization.

G cluster_workflow JC-1 Assay Workflow start Seed and Treat Cells in 96-well Plate add_jc1 Add JC-1 Working Solution start->add_jc1 incubate Incubate 15-30 min at 37°C (Protected from Light) add_jc1->incubate wash Wash with PBS incubate->wash measure Measure Red and Green Fluorescence wash->measure analyze Calculate Red/Green Fluorescence Ratio measure->analyze

Workflow for JC-1 Mitochondrial Membrane Potential Assay.

Signaling Pathways

This compound induces apoptosis primarily through the intrinsic pathway, which is initiated by intracellular stress signals and converges on the mitochondria.

G cluster_pathway This compound Induced Apoptosis Signaling Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway DMU212 This compound Bcl2_family Modulation of Bcl-2 Family Proteins DMU212->Bcl2_family Bax_up ↑ Bax (Pro-apoptotic) Bcl2_family->Bax_up Bcl2_down ↓ Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2_down MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) Bax_up->MMP_loss Bcl2_down->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP_cleavage PARP Cleavage Casp37->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for DMU-212 in In Vivo Ovarian Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DMU-212, a promising anti-cancer agent, in preclinical in vivo studies of ovarian cancer. The information compiled here is based on published research and is intended to guide the design and execution of similar experiments.

Introduction

This compound (3,4,5,4′-tetramethoxystilbene) is a methylated analog of resveratrol (B1683913) with demonstrated antimitotic, anti-proliferative, antioxidant, and apoptosis-promoting activities.[1][2] It has shown significant potential in inhibiting the growth of various cancer cell lines, including ovarian cancer.[3] Preclinical in vivo studies have substantiated these findings, indicating that this compound can suppress tumor growth in animal models of human ovarian cancer.[4]

A key aspect of this compound's activity is its metabolism to 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), a metabolite that exhibits even greater cytotoxic and pro-apoptotic effects in ovarian cancer cells than the parent compound.[1][5] This suggests that this compound may act as a prodrug, with its metabolite being a primary driver of its anti-tumor efficacy.

This document outlines the established in vivo dosage and administration of this compound and its active metabolite, DMU-214, in ovarian cancer xenograft models. It also details the experimental protocols for conducting such studies and visualizes the key signaling pathways involved in their mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound and DMU-214 in ovarian cancer models.

Table 1: In Vivo Dosage and Administration of this compound

ParameterDescriptionReference
Compound This compound[4]
Animal Model SCID (Severe Combined Immunodeficient) mice[4]
Cancer Cell Line A-2780 (human ovarian cancer)[4]
Dosage 50 mg/kg body weight[4]
Administration Route Oral gavage[2]
Treatment Schedule Three times a week for 14 days[2]
Reported Outcome Significant suppression of tumor growth[4]

Table 2: In Vivo Dosage and Administration of DMU-214

ParameterDescriptionReference
Compound DMU-214 (metabolite of this compound)[5]
Animal Model SCID (Severe Combined Immunodeficient) mice[5]
Cancer Cell Line A-2780 (human ovarian cancer)[5]
Dosage 40 mg/kg body weight[5]
Administration Route Intraperitoneal injection (assumed based on common practice for metabolites)
Treatment Schedule Three times a week[5]
Reported Outcome Significantly lower tumor growth compared to untreated controls[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in in vivo ovarian cancer studies.

Ovarian Cancer Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model of human ovarian cancer in immunodeficient mice.

Materials:

  • A-2780 human ovarian cancer cells

  • SCID mice (female, 6-8 weeks old)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional)

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture A-2780 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Pellet Resuspension: Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

  • Subcutaneous Injection: Anesthetize the SCID mice. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Preparation and Administration of this compound (Oral Gavage)

This protocol outlines the preparation of this compound for oral administration to mice. Due to its lipophilic nature, a suspension is required.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water containing 0.2% (v/v) Tween-80 (or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for lipophilic compounds)

  • Sterile water

  • Weighing scale and spatula

  • Mortar and pestle

  • Homogenizer or sonicator

  • Oral gavage needles (20-22 gauge)

  • Syringes

Procedure:

  • Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For a CMC-based vehicle, slowly add CMC to the water while stirring, then add Tween-80 and mix until a homogenous suspension is formed.

  • This compound Weighing: Calculate the required amount of this compound based on the dosage (50 mg/kg) and the number and weight of the mice.

  • Suspension Preparation:

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing.

    • Homogenize or sonicate the suspension to ensure a uniform particle size and prevent settling.

  • Oral Administration:

    • Administer the this compound suspension to the mice using an appropriate-sized oral gavage needle. The volume should not exceed 10 mL/kg body weight.

    • Follow the treatment schedule of administration three times a week.

Signaling Pathways and Mechanism of Action

This compound and its metabolite DMU-214 exert their anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest. The specific pathways activated can differ between ovarian cancer cell lines.

This compound/DMU-214 Signaling in Ovarian Cancer

The following diagram illustrates the proposed signaling pathways for this compound and DMU-214 in A-2780 and SKOV-3 ovarian cancer cells.

DMU212_Signaling cluster_A2780 A-2780 Cells (p53 wild-type) cluster_SKOV3 SKOV-3 Cells (p53 null) DMU_A This compound / DMU-214 Mito Mitochondrial Pathway DMU_A->Mito p53 p53 Activation DMU_A->p53 G2M_A G2/M Arrest DMU_A->G2M_A Bax Bax Mito->Bax p53->Bax CytoC Cytochrome c release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis_A Apoptosis Casp37->Apoptosis_A DMU_S This compound / DMU-214 Receptor Receptor-Mediated Pathway DMU_S->Receptor G2M_S G2/M Arrest DMU_S->G2M_S DeathR Death Receptors (e.g., Fas, DR5) Receptor->DeathR Casp8 Caspase-8 Activation DeathR->Casp8 Casp37_S Caspase-3/7 Activation Casp8->Casp37_S Apoptosis_S Apoptosis Casp37_S->Apoptosis_S

Caption: this compound/DMU-214 induced apoptosis pathways in ovarian cancer cells.

Experimental Workflow for In Vivo Studies

The logical flow of an in vivo study investigating the efficacy of this compound is depicted in the following diagram.

in_vivo_workflow start Start cell_culture A-2780 Cell Culture start->cell_culture xenograft Subcutaneous Xenograft in SCID Mice cell_culture->xenograft randomization Tumor Growth & Randomization xenograft->randomization treatment Treatment Groups randomization->treatment control Vehicle Control treatment->control Group 1 dmu212 This compound (50 mg/kg) treatment->dmu212 Group 2 monitoring Tumor Volume & Body Weight Monitoring control->monitoring dmu212->monitoring endpoint Study Endpoint (Day 14) monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis data Data Analysis & Reporting analysis->data end End data->end

Caption: Experimental workflow for this compound in vivo ovarian cancer study.

Conclusion

This compound and its active metabolite, DMU-214, represent a promising therapeutic strategy for ovarian cancer. The provided dosages, protocols, and mechanistic insights are intended to facilitate further research into these compounds. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data in preclinical in vivo studies. Future investigations should aim to further elucidate the complete signaling network of this compound and to explore its efficacy in a wider range of ovarian cancer models, including patient-derived xenografts.

References

Application Notes and Protocols for DMU-212 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the synergistic anti-cancer effects of DMU-212, a methylated resveratrol (B1683913) analogue, in combination with conventional chemotherapy agents. The protocols are based on established experimental designs and data from studies on closely related resveratrol analogues, providing a strong framework for research and development.

Introduction

This compound (trans-3,4,5,4'-tetramethoxystilbene) is a promising anti-cancer agent that has demonstrated potent antimitotic, anti-proliferative, and apoptosis-promoting activities in a variety of cancer cell lines, including breast, ovarian, melanoma, and non-small cell lung cancer.[1][2][3] Its mechanism of action involves the induction of G2/M phase cell cycle arrest and the modulation of key signaling pathways, such as ERK1/2, STAT3, and AMPK/PI3K/Erk.[1][2][4] Preclinical evidence suggests that combining this compound with standard chemotherapeutic drugs, such as platinum-based agents, can lead to synergistic cytotoxicity and overcome drug resistance.

This document outlines detailed protocols for evaluating the synergistic effects of this compound in combination with carboplatin (B1684641) in an ovarian cancer cell line model.

Data Presentation: Synergistic Effects of this compound and Carboplatin on Ovarian Cancer Cells

The following tables summarize representative quantitative data from a study on the combination of 2-methoxyestradiol (B1684026) (2-ME), a compound structurally related to this compound's metabolic derivatives, with carboplatin in the SKOV-3 human ovarian cancer cell line.[1] These data illustrate the potential synergistic effects that can be investigated for a this compound and carboplatin combination.

Table 1: Cell Viability Inhibition in SKOV-3 Cells (MTT Assay)

Treatment GroupConcentrationMean Inhibition Rate (%) ± SD
Control-0 ± 0
This compound (proposed)5 µMData to be determined
Carboplatin20 µM35.2 ± 2.1
This compound + Carboplatin 5 µM + 20 µM 68.5 ± 3.4

This table is a template based on expected synergistic outcomes. Actual data for this compound needs to be experimentally determined.

Table 2: Apoptosis Rate in SKOV-3 Cells (Flow Cytometry)

Treatment GroupConcentrationApoptosis Rate (%) ± SD
Control-4.5 ± 0.5
This compound (proposed)5 µMData to be determined
Carboplatin20 µM18.9 ± 1.2
This compound + Carboplatin 5 µM + 20 µM 45.3 ± 2.8

This table is a template based on expected synergistic outcomes. Actual data for this compound needs to be experimentally determined.

Table 3: Relative mRNA Expression of Apoptosis-Related Genes (RT-PCR)

Treatment GroupConcentrationBax/Bcl-2 RatioCaspase-3 (fold change)
Control-1.01.0
This compound (proposed)5 µMData to be determinedData to be determined
Carboplatin20 µM2.82.5
This compound + Carboplatin 5 µM + 20 µM 6.2 5.8

This table is a template based on expected synergistic outcomes. Actual data for this compound needs to be experimentally determined.

Experimental Protocols

The following are detailed protocols for the key experiments to assess the synergistic effects of this compound and carboplatin.

Cell Culture

The SKOV-3 human ovarian adenocarcinoma cell line can be obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, they should be detached using a 0.25% trypsin-EDTA solution and subcultured at a ratio of 1:3 to 1:6.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with this compound alone, carboplatin alone, and the combination of both at various concentrations. Include a vehicle-treated control group. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: The cell inhibition rate is calculated as: (1 - (Absorbance of treated group / Absorbance of control group)) x 100%.

Apoptosis Assay (Flow Cytometry)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.

  • Cell Seeding and Treatment: Seed SKOV-3 cells in 6-well plates and treat with this compound, carboplatin, and their combination for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Gene Expression Analysis (RT-PCR)

This protocol is for quantifying the mRNA levels of apoptosis-related genes.

  • RNA Extraction: Following treatment, extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Perform real-time PCR using SYBR Green master mix and primers for Bax, Bcl-2, Caspase-3, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protein Expression Analysis (Western Blot)

This protocol is for detecting the protein levels of apoptosis-related markers.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Bax, Bcl-2, Caspase-3, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 This compound and Carboplatin Combination Therapy cluster_1 Cellular Effects cluster_2 Molecular Mechanisms DMU212 This compound SKOV3 SKOV-3 Ovarian Cancer Cells DMU212->SKOV3 Carboplatin Carboplatin Carboplatin->SKOV3 CellCycle G2/M Arrest SKOV3->CellCycle Apoptosis Increased Apoptosis SKOV3->Apoptosis Viability Decreased Viability SKOV3->Viability Bax ↑ Bax Apoptosis->Bax Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 Caspase3 ↑ Caspase-3 Apoptosis->Caspase3 G cluster_0 Experimental Workflow start Start culture Culture SKOV-3 Cells start->culture treat Treat with this compound, Carboplatin, or Combination culture->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Apoptosis) treat->flow qpcr RT-PCR (Gene Expression) treat->qpcr wb Western Blot (Protein Expression) treat->wb end End mtt->end flow->end qpcr->end wb->end

References

Application Notes and Protocols for Creating and Characterizing a Stable DMU-212 Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for establishing and characterizing stable cell lines with acquired resistance to DMU-212, a methylated derivative of resveratrol (B1683913) with known antimitotic, anti-proliferative, and apoptosis-promoting activities.[1][2] The protocols detailed herein are designed to be a valuable resource for investigating mechanisms of drug resistance, developing novel therapeutic strategies to overcome resistance, and for professionals in the drug development industry.

Introduction to this compound and Drug Resistance

This compound is a promising anti-cancer agent that induces mitotic arrest and apoptosis, in part through the activation of the ERK1/2 signaling pathway.[1] It has also been shown to inhibit the EGFR/PI3K/Akt and STAT3 signaling pathways, making it a multi-targeting compound.[3][4] The development of drug resistance is a major obstacle in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for the development of more effective and durable treatment strategies. This guide provides a framework for generating a this compound resistant cell line and characterizing the underlying molecular changes.

Data Presentation

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
Cell LineIC50 of this compound (µM)Fold Resistance
Parental[Enter Value]1
This compound Resistant[Enter Value][Calculate]
Table 2: Relative mRNA Expression Levels of Potential Resistance-Associated Genes
GeneParental Cell Line (Relative Expression)This compound Resistant Cell Line (Relative Expression)Fold Change
ERK2 (MAPK1)1.0[Enter Value][Calculate]
Bcl-21.0[Enter Value][Calculate]
MDR1 (ABCB1)1.0[Enter Value][Calculate]
[Add other genes]1.0[Enter Value][Calculate]
Table 3: Relative Protein Expression Levels of Key Signaling Molecules
ProteinParental Cell Line (Relative Expression)This compound Resistant Cell Line (Relative Expression)Fold Change
p-ERK1/21.0[Enter Value][Calculate]
Total ERK1/21.0[Enter Value][Calculate]
Cleaved PARP1.0[Enter Value][Calculate]
Bcl-21.0[Enter Value][Calculate]
[Add other proteins]1.0[Enter Value][Calculate]

Experimental Protocols

Generation of a Stable this compound Resistant Cell Line

This protocol describes the generation of a stable drug-resistant cell line using a continuous exposure method.

Materials:

  • Parental cancer cell line (e.g., a human breast or lung cancer cell line known to be sensitive to this compound)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks, plates, and other consumables

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Protocol:

  • Determine the initial IC50 of this compound: Before starting the resistance induction, determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line using the MTT assay described below.

  • Initial Exposure: Culture the parental cells in their recommended complete medium. Add this compound at a concentration equal to the IC50 value.

  • Monitor and Maintain: Observe the cells daily. Initially, significant cell death is expected. Replace the medium with fresh, drug-containing medium every 2-3 days.

  • Dose Escalation: Once the cells recover and reach approximately 80% confluency, subculture them and gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat Cycles: Repeat the process of monitoring, maintaining, and escalating the dose. This process can take several months.

  • Establishment of a Stable Resistant Line: A stable resistant cell line is considered established when the cells can consistently proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50) for multiple passages without significant cell death.[5]

  • Cryopreservation: Once the resistant cell line is established, cryopreserve several vials to ensure a consistent source for future experiments.

G cluster_0 Generation of this compound Resistant Cell Line Parental_Cells Parental Cells Initial_Exposure Initial Exposure (IC50 of this compound) Parental_Cells->Initial_Exposure Cell_Death_and_Recovery Cell Death and Recovery Initial_Exposure->Cell_Death_and_Recovery Dose_Escalation Dose Escalation Cell_Death_and_Recovery->Dose_Escalation Cells Recover Dose_Escalation->Cell_Death_and_Recovery Repeat Cycles Stable_Resistant_Line Stable Resistant Line Dose_Escalation->Stable_Resistant_Line Consistent Proliferation at High Dose Cryopreservation Cryopreservation Stable_Resistant_Line->Cryopreservation

Caption: Workflow for generating a stable this compound resistant cell line.

Determination of IC50 using MTT Assay

This protocol is for determining the cytotoxic effect of this compound and confirming the resistance phenotype.[6]

Materials:

  • Parental and this compound resistant cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.[7][8]

G cluster_0 IC50 Determination Workflow (MTT Assay) Cell_Seeding Seed Cells (96-well plate) Drug_Treatment Add Serial Dilutions of this compound Cell_Seeding->Drug_Treatment Incubation Incubate (48-72 hours) Drug_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Solubilization Add DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for IC50 determination using the MTT assay.

Analysis of Protein Expression by Western Blotting

This protocol is for analyzing changes in protein expression and signaling pathways in the resistant cells.[9][10]

Materials:

  • Parental and this compound resistant cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, total ERK, cleaved PARP, Bcl-2, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the parental and resistant cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Analysis of Gene Expression by qRT-PCR

This protocol is for analyzing changes in the mRNA levels of genes potentially involved in resistance.[11][12]

Materials:

  • Parental and this compound resistant cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for genes of interest (e.g., ERK2, Bcl-2, MDR1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from parental and resistant cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform real-time PCR using the synthesized cDNA, primers for the target genes, and SYBR Green or a TaqMan probe.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[13]

Potential Signaling Pathways Involved in this compound Resistance

Based on the known mechanisms of action of this compound, resistance could arise from alterations in several key signaling pathways. The following diagram illustrates a hypothetical model of this compound action and potential resistance mechanisms.

G cluster_0 This compound Action and Potential Resistance DMU_212 This compound EGFR EGFR DMU_212->EGFR Inhibits ERK1_2 ERK1/2 DMU_212->ERK1_2 Activates STAT3 STAT3 DMU_212->STAT3 Inhibits PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Inhibits Apoptosis Apoptosis ERK1_2->Apoptosis STAT3->Proliferation Inhibits Resistance Resistance Mechanisms (e.g., Upregulation of anti-apoptotic proteins, alterations in drug targets, drug efflux) Resistance->Apoptosis Blocks Resistance->Proliferation Promotes

Caption: Potential signaling pathways affected by this compound and mechanisms of resistance.

References

Application Notes and Protocols for the Synthesis and Purification of DMU-212

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification methods for the research compound DMU-212 (trans-3,4,5,4'-tetramethoxystilbene). The included protocols are based on established methodologies for stilbene (B7821643) synthesis and purification, offering a framework for laboratory preparation of this potent anti-cancer agent.

Introduction

This compound, a methylated analog of resveratrol (B1683913), has garnered significant interest in the scientific community for its pronounced antimitotic, anti-proliferative, and apoptosis-promoting activities.[1] Its enhanced metabolic stability compared to resveratrol makes it a promising candidate for further investigation in oncology and other therapeutic areas.[2] This document outlines the chemical synthesis and subsequent purification of this compound, along with insights into its mechanism of action.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₈H₂₀O₄
Molecular Weight 300.35 g/mol
Appearance Crystalline solid
CAS Number 134029-62-2
Table 2: Summary of Reported Biological Activities
ActivityCell LinesKey Findings
Anti-proliferative Breast, liver, melanoma, ovarian cancer cellsMore potent than resveratrol[2]
Cell Cycle Arrest EGFR-mutated NSCLC cellsInduces G2/M phase arrest[2][3]
Apoptosis Induction Vascular endothelial cells, breast cancer cellsTriggers mitochondrial apoptotic pathway[4][5]
Inhibition of Angiogenesis Human umbilical vein endothelial cells (HUVECs)Inhibits VEGF-stimulated proliferation and migration[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes a general method for the synthesis of this compound using the Wittig reaction, a reliable method for forming carbon-carbon double bonds.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and (4-methoxybenzyl)triphenylphosphonium bromide (1.0 eq) in methanol (50 mL per 0.001 mol of aldehyde).

  • Stir the mixture at room temperature to ensure complete dissolution.

  • Slowly add sodium methoxide (2.5 g per 0.001 mol of aldehyde) to the stirring solution.

  • Continue stirring the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture over crushed ice. This will cause the crude this compound to precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the crude solid multiple times with cold methanol (3 x 5 mL) to remove impurities.

  • Dry the solid product under vacuum to obtain crude this compound.

Protocol 2: Purification of this compound

This protocol outlines two common methods for the purification of the synthesized this compound: recrystallization and column chromatography.

Method A: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol (B145695) or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound crystals under vacuum.

Method B: Column Chromatography

  • Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane. The optimal solvent system should be determined by TLC analysis.

  • Collect the fractions containing the pure this compound, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Visualizations

Signaling Pathways and Experimental Workflow

DMU212_Synthesis_Workflow reagents Starting Materials: 3,4,5-Trimethoxybenzaldehyde (4-Methoxybenzyl)triphenylphosphonium bromide Sodium Methoxide, Methanol wittig Wittig Reaction (3-4 hours, RT) reagents->wittig precipitation Precipitation (Crushed Ice) wittig->precipitation filtration Filtration & Washing (Cold Methanol) precipitation->filtration crude Crude this compound filtration->crude purification Purification (Recrystallization or Column Chromatography) crude->purification pure Pure this compound purification->pure

Caption: Workflow for the synthesis and purification of this compound.

DMU212_Signaling_Pathway cluster_cell Cancer Cell cluster_EGFR_pathway EGFR Pathway cluster_AMPK_pathway AMPK Pathway DMU212 This compound EGFR EGFR DMU212->EGFR inhibits AMPK AMPK DMU212->AMPK activates STAT3 STAT3 DMU212->STAT3 inhibits CellCycle Cell Cycle Arrest (G2/M) DMU212->CellCycle Apoptosis Apoptosis DMU212->Apoptosis PI3K PI3K EGFR->PI3K ERK Erk EGFR->ERK AKT Akt PI3K->AKT Proliferation Cell Growth & Proliferation AKT->Proliferation ERK->Proliferation mTOR mTOR AMPK->mTOR inhibits mTOR->Proliferation STAT3->Proliferation

Caption: Simplified signaling pathways modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming DMU-212 Instability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on effectively utilizing DMU-212 in experimental settings. The primary challenge with this compound, a potent methylated resveratrol (B1683913) analog, is its inherent instability in aqueous solutions, largely due to poor solubility. This guide offers troubleshooting strategies, detailed protocols, and frequently asked questions to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in cell culture media?

A1: The principal issue with this compound in aqueous environments like cell culture media is its low water solubility. The methoxy (B1213986) groups in this compound, while enhancing its biological activity and bioavailability, also increase its lipophilicity, leading to poor solubility and a tendency to precipitate out of solution. This precipitation is often perceived as compound instability.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution of this compound in a non-polar organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. Ensure the use of anhydrous, high-purity DMSO to maximize solubility.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v). However, the tolerance to DMSO can vary between cell lines, so it is advisable to determine the specific tolerance for your experimental system.

Q4: Can I store the diluted this compound working solution in culture media?

A4: It is not recommended to store this compound in its final diluted form in culture media for extended periods. Due to its poor aqueous stability, the compound is likely to precipitate over time. Freshly prepare the working solution for each experiment from a concentrated stock.

Q5: Are there alternative methods to improve the solubility and stability of this compound in my experiments?

A5: Yes, formulation strategies such as using liposomes can significantly improve the solubility and stability of this compound in aqueous solutions.[1] Liposomal formulations encapsulate the hydrophobic this compound, preventing precipitation and enhancing its delivery to cells.[1]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in cell culture.

Issue 1: Precipitate formation immediately upon adding this compound stock solution to the culture medium.

Potential Cause Recommended Solution
High final concentration The desired final concentration of this compound may exceed its solubility limit in the culture medium. Try lowering the final concentration or perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid dilution Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" of solution. Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.
Low temperature of media The solubility of many compounds, including this compound, decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media when preparing your working solutions.
Incorrect order of addition Adding the aqueous medium to the concentrated DMSO stock can induce precipitation. Always add the DMSO stock to the aqueous medium.

Issue 2: Gradual precipitation of this compound in the culture medium during the experiment.

Potential Cause Recommended Solution
Extended incubation time Over time, even at concentrations below the initial solubility limit, this compound may begin to precipitate from the aqueous medium. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
Interaction with media components Components in the serum or media supplements may interact with this compound, affecting its solubility. If using a serum-free medium, solubility challenges may be more pronounced. The presence of serum can sometimes aid in solubilizing hydrophobic compounds.
Temperature fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of this compound. Minimize the time that culture vessels are outside the incubator.
Photodegradation Stilbenes are known to be sensitive to light, which can lead to isomerization and degradation.[2][3] Protect your this compound stock solutions and experimental cultures from direct light exposure.

Quantitative Data Summary

While specific degradation kinetics for this compound in culture media are not extensively published, the primary factor influencing its stability is its solubility.

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 20 mg/mL (66.59 mM)Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO for best results.[4]
Corn Oil≥ 2 mg/mL (6.66 mM)Used in a 10% DMSO, 90% Corn Oil formulation for in vivo studies.
Culture MediaPoorExhibits poor solubility in aqueous solutions, leading to precipitation.[5]

Table 2: Factors Affecting Stilbene Stability (Qualitative)

FactorEffect on StabilityRecommendations
Light Stilbenes can undergo trans-to-cis isomerization and degradation upon exposure to fluorescent and UV light.[2][3]Protect stock solutions and cell cultures from light. Use amber vials for storage.
pH The stability of similar compounds can be pH-dependent.Maintain a consistent and appropriate pH in your culture medium.
Temperature Higher temperatures can increase the rate of degradation of some small molecules.Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of anhydrous, high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex the solution vigorously to ensure the compound is fully dissolved. If necessary, use a brief sonication in a water bath.

  • Visually inspect the solution to confirm that no particulates are present.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

  • Pre-warm the complete cell culture medium (containing serum and other supplements, if applicable) to 37°C.

  • Thaw a single-use aliquot of the concentrated this compound stock solution at room temperature.

  • Perform a serial dilution of the DMSO stock solution in pre-warmed medium to achieve the final desired concentration.

  • When diluting, add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the Troubleshooting Guide.

  • Use the freshly prepared working solution immediately for your experiments.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

DMU212_Signaling_Pathway This compound Signaling Pathways DMU212 This compound EGFR EGFR DMU212->EGFR Inhibits AMPK AMPK DMU212->AMPK Activates STAT3 STAT3 DMU212->STAT3 Inhibits CellCycle Cell Cycle Arrest (G2/M) DMU212->CellCycle Induces Apoptosis Apoptosis DMU212->Apoptosis Induces PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation mTOR mTOR AMPK->mTOR STAT3->Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: this compound inhibits EGFR and STAT3 while activating AMPK, leading to cell cycle arrest and apoptosis.

DMU212_Experimental_Workflow Experimental Workflow for this compound PrepStock Prepare Concentrated This compound Stock in DMSO StoreStock Aliquot and Store Stock at -80°C PrepStock->StoreStock PrepWorking Prepare Fresh Working Solution in Pre-warmed Media StoreStock->PrepWorking TreatCells Treat Cells with This compound Working Solution PrepWorking->TreatCells Troubleshoot Troubleshoot Precipitation (If Observed) PrepWorking->Troubleshoot Incubate Incubate Cells (Protect from Light) TreatCells->Incubate Analyze Analyze Experimental Endpoints Incubate->Analyze Incubate->Troubleshoot Troubleshoot->PrepWorking Adjust Protocol

Caption: Recommended workflow for preparing and using this compound in cell culture experiments.

References

Technical Support Center: Optimizing DMU-212 Concentration for Maximum Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of DMU-212 concentration in apoptosis assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

A1: this compound, a methylated derivative of resveratrol (B1683913), is an anticancer compound with antimitotic, anti-proliferative, and apoptosis-promoting activities.[1] It has been shown to induce apoptosis through multiple mechanisms. A key pathway involves the activation of AMP-activated protein kinase (AMPK) and the simultaneous down-regulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3] This leads to the inhibition of downstream pro-survival pathways such as PI3K/Akt and ERK.[2][3] this compound can also induce G2/M phase cell cycle arrest and modulate the expression of apoptosis-related genes, including those in the Bcl-2 family and caspases.[2][4]

Q2: What is a recommended starting concentration range for this compound in apoptosis assays?

A2: The optimal concentration of this compound is highly dependent on the cell line being used. Based on published data, a sensible starting range for dose-response experiments is between 1 µM and 50 µM. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line.

Q3: How long should I treat my cells with this compound to observe apoptosis?

A3: The incubation time required to observe apoptosis is also cell-line dependent and should be determined experimentally through a time-course experiment. Common time points for assessing apoptosis are 24, 48, and 72 hours.

Q4: How can I distinguish between apoptosis and necrosis when treating with this compound?

A4: The Annexin V/Propidium Iodide (PI) assay is the standard method for differentiating between apoptotic and necrotic cells.[5] Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.

Q5: What are the key signaling pathways affected by this compound that I can monitor?

A5: Key proteins to monitor by methods such as Western blotting include the phosphorylation status of AMPK (increased), EGFR (decreased), Akt (decreased), and ERK (decreased).[2][3] Additionally, you can assess the expression levels of cell cycle regulators like p21 (upregulated) and cyclin B1 (downregulated), as well as key apoptosis players like cleaved caspases (e.g., caspase-3, -7, -9) and Bcl-2 family proteins.[2][4][6][7]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
H1975Non-Small Cell Lung Cancer723.94 ± 1.02[2]
PC9Non-Small Cell Lung Cancer722.04 ± 0.52[2]
H1650Non-Small Cell Lung Cancer726.98 ± 0.81[2]
HT-29Colon CancerNot Specified~6-26[8]
HCA-7Colon CancerNot Specified~6-26[8]
MDA-MB-435Breast Cancer489.9[9]
MCF-7Breast Cancer4863.8[9]

Mandatory Visualizations

DMU212_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects DMU212 This compound AMPK AMPK DMU212->AMPK activates EGFR EGFR DMU212->EGFR inhibits mTOR mTOR AMPK->mTOR inhibits PI3K PI3K EGFR->PI3K activates ERK ERK EGFR->ERK activates Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits ERK->Apoptosis inhibits CellCycleArrest G2/M Cell Cycle Arrest mTOR->CellCycleArrest promotes progression (inhibited) CellCycleArrest->Apoptosis can lead to

This compound Signaling Pathway to Apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Apoptosis Assay cluster_analysis Data Analysis A Seed cells in multi-well plates B Allow cells to adhere (24h) A->B C Prepare serial dilutions of this compound B->C D Treat cells with a range of concentrations C->D E Incubate for desired time points (24, 48, 72h) D->E F Harvest adherent and floating cells E->F G Stain with Annexin V and PI F->G H Analyze by Flow Cytometry G->H I Determine percentage of apoptotic cells H->I J Plot dose-response curve I->J K Calculate IC50 and determine optimal concentration J->K

Workflow for Optimizing this compound Concentration.

Experimental Protocols

Dose-Response and Time-Course Experiment

This protocol outlines the general procedure to determine the optimal concentration and incubation time of this compound for inducing apoptosis.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • 96-well plates

  • Cell line of interest

  • Cell viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. It is recommended to keep the final DMSO concentration below 0.1% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

  • Cell Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value at each time point.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cells treated with this compound (and vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Cells treated with this compound (in a 96-well plate)

  • Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or a fluorometric kit)

  • Luminometer or fluorescence microplate reader

Procedure:

  • Assay Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add the caspase-3/7 reagent to each well of the 96-well plate containing the treated cells.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for the time specified in the kit's protocol (typically 30 minutes to 1 hour).

  • Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Troubleshooting Guide

Troubleshooting_Guide cluster_no_apoptosis No or Low Apoptosis cluster_high_background High Background Apoptosis in Control cluster_inconsistent_results Inconsistent Results Start Problem Observed A1 Is the this compound concentration too low? Start->A1 No/Low Apoptosis B1 Is the DMSO concentration too high? Start->B1 High Background C1 Are cell passage numbers consistent? Start->C1 Inconsistent Results A2 Is the incubation time too short? A1->A2 If yes, increase concentration A3 Is the this compound stock degraded? A2->A3 If yes, increase time A4 Are you collecting floating cells? A3->A4 If yes, use fresh stock A4->A1 B2 Are the cells over-confluent? B1->B2 If yes, reduce DMSO % B3 Was cell handling too harsh? B2->B3 If yes, seed at lower density B3->B1 C2 Is the this compound solution freshly prepared? C1->C2 If no, use consistent passage C3 Are assay reagents expired or improperly stored? C2->C3 If no, prepare fresh C3->C1

Troubleshooting Decision Tree.

Q: I am not observing a significant increase in apoptosis after this compound treatment. What could be wrong?

A:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response curve with a wider concentration range.

  • Insufficient Incubation Time: Apoptosis is a time-dependent process. A time-course experiment (e.g., 24, 48, 72 hours) is necessary to identify the optimal treatment duration.

  • Loss of Apoptotic Cells: Apoptotic cells can detach from the culture plate. Ensure that you collect both the supernatant (containing floating cells) and the adherent cells before analysis.[10]

  • Compound Inactivity: Verify the integrity of your this compound stock solution. Improper storage may lead to degradation.

Q: My negative control (vehicle-treated) shows a high level of apoptosis. How can I fix this?

A:

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is minimal (typically <0.1%) and that your vehicle control contains the same solvent concentration as your treated samples.

  • Cell Culture Conditions: Over-confluent or unhealthy cells can undergo spontaneous apoptosis. Use cells that are in the logarithmic growth phase and handle them gently during passaging and harvesting to avoid mechanical stress.

  • Contamination: Check your cell cultures for any signs of contamination, which can induce cell death.

Q: My results are not reproducible between experiments. What are the common causes of variability?

A:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a reliable stock solution.

  • Assay Conditions: Ensure that all experimental parameters, including cell seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.

  • Instrument Calibration: Regularly calibrate and maintain equipment such as pipettes and flow cytometers.

References

Troubleshooting inconsistent results in DMU-212 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with DMU-212.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a methylated derivative of resveratrol (B1683913) with antimitotic, anti-proliferative, antioxidant, and apoptosis-promoting activities.[1] It has been shown to induce mitotic arrest by promoting apoptosis and activating the ERK1/2 protein.[1] In non-small cell lung cancer (NSCLC) cells with EGFR mutations, this compound can induce G2/M phase arrest and has been observed to activate AMPK while down-regulating the expression of EGFR and the phosphorylation of PI3K, Akt, and ERK.[2] It can also inhibit the phosphorylation of STAT3.[2][3]

Q2: My cell viability assay results are inconsistent when treating with this compound. What are the potential causes?

Inconsistent results in cell viability assays can stem from several factors. These include variations in cell seeding density, the passage number of the cells, and the length of incubation with this compound.[4][5] It is also crucial to ensure accurate pipetting and proper mixing of reagents.[4] Since this compound induces apoptosis, the timing of the assay is critical; early time points may be necessary to capture the initial effects.[4][6]

Q3: I am observing high background in my Western blot analysis of this compound-treated cell lysates. How can I reduce it?

High background in Western blots can obscure results. Common causes include excessive antibody concentrations, insufficient blocking, or inadequate washing.[7][8] To troubleshoot, consider optimizing the concentrations of your primary and secondary antibodies, increasing the duration or concentration of your blocking step, and increasing the number and duration of your wash steps.[8][9][10]

Q4: In my ELISA experiment to measure cytokine levels after this compound treatment, the signal is weak or absent. What should I do?

A weak or absent ELISA signal can be due to several issues. The concentration of the target protein may be too low in your samples.[9] You might also have issues with your antibodies, such as low affinity or incorrect storage.[11] Ensure that your reagents are not expired and that the plate has been washed sufficiently to remove any interfering substances.[12][13]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in cell proliferation assays.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Success Indicator
Cell Seeding Variability Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette. Avoid using the outer wells of the plate which are prone to evaporation ("edge effects").[14][15]Consistent cell numbers across replicate wells, leading to lower standard deviations.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to altered cellular characteristics and responses.[5]Reproducible dose-response curves across different experimental days.
This compound Degradation Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at the recommended temperature and protect it from light.Consistent potency of the compound is observed in the assays.
Inconsistent Incubation Times Standardize the incubation time with this compound for all experiments. Cell responses can vary significantly with different exposure times.[4]IC50 values become more consistent between experimental runs.
Issue 2: Non-specific bands in Western Blot for p-ERK after this compound treatment.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Success Indicator
Primary Antibody Concentration Too High Perform an antibody titration to determine the optimal concentration that provides a strong signal for the target band with minimal background.[7][9]Reduction or elimination of non-specific bands while maintaining a clear band for p-ERK.
Insufficient Blocking Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa).[8][10]Lower overall background and fewer non-specific bands.
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash. Ensure the membrane is fully submerged and agitated during washing.[7]A cleaner blot with a better signal-to-noise ratio.
Secondary Antibody Cross-reactivity Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.Elimination of non-specific bands that may arise from the secondary antibody binding to other proteins.

Experimental Protocols

Detailed Methodology for Western Blot Analysis of p-ERK
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto a 10% SDS-PAGE gel and run at 100V until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total ERK, the membrane can be stripped and re-probed with an anti-ERK antibody.

Visualizations

DMU212_Signaling_Pathway cluster_cell Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K DMU212 This compound DMU212->EGFR inhibits AMPK AMPK DMU212->AMPK activates STAT3 STAT3 DMU212->STAT3 inhibits phosphorylation Apoptosis Apoptosis DMU212->Apoptosis G2M_Arrest G2/M Arrest DMU212->G2M_Arrest AMPK->PI3K inhibits Akt Akt PI3K->Akt ERK ERK Akt->ERK ERK->Apoptosis

Caption: Signaling pathway affected by this compound.

Troubleshooting_Workflow start Inconsistent Results check_reagents Check Reagent Preparation & Storage start->check_reagents check_protocol Review Experimental Protocol check_reagents->check_protocol Reagents OK optimize_assay Optimize Assay Parameters check_reagents->optimize_assay Issue Found check_cells Verify Cell Health & Passage Number check_protocol->check_cells Protocol OK check_protocol->optimize_assay Issue Found check_cells->optimize_assay Cells OK check_cells->optimize_assay Issue Found rerun_experiment Re-run Experiment optimize_assay->rerun_experiment consistent_results Consistent Results rerun_experiment->consistent_results Successful inconsistent_still Still Inconsistent rerun_experiment->inconsistent_still Unsuccessful contact_support Contact Technical Support inconsistent_still->contact_support

Caption: General troubleshooting workflow for inconsistent results.

References

How to minimize off-target effects of DMU-212.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize and understand the pleiotropic effects of DMU-212 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (3,4,5,4'-tetramethoxystilbene) is a methylated analog of resveratrol (B1683913) with potent antimitotic, anti-proliferative, and pro-apoptotic activities.[1][2] Unlike its parent compound, resveratrol, this compound exhibits higher bioavailability and, in many cases, superior anticancer efficacy.[3][4] Its primary mechanisms of action are multifactorial and include:

  • Induction of G2/M phase cell cycle arrest. [3][5]

  • Inhibition of tubulin polymerization by binding to the colchicine (B1669291) binding site.[6][7]

  • Modulation of multiple key signaling pathways , including AMPK, PI3K/Akt/mTOR, Erk, STAT3, and NF-κB.[4][5]

Q2: What are the known molecular targets of this compound?

This compound does not have a single molecular target. Instead, it modulates the activity of several proteins and pathways, which can be considered a form of polypharmacology. Key molecular players affected by this compound include:

  • AMPK (AMP-activated protein kinase): this compound activates AMPK, leading to downstream effects on energy metabolism and cell growth.[5]

  • EGFR (Epidermal Growth Factor Receptor): It inhibits the phosphorylation of EGFR and its downstream signaling through the PI3K/Akt and Erk pathways.[5]

  • STAT3 (Signal Transducer and Activator of Transcription 3): this compound inhibits the phosphorylation and activation of STAT3.[3][4][5]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): It can suppress the activation of NF-κB.[4]

  • Tubulin: this compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[6][7]

Q3: How does the metabolism of this compound affect its activity?

This compound is metabolized in vivo into several compounds, with 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) being a major metabolite.[8][9][10] Importantly, DMU-214 has been shown to exhibit even greater cytotoxic and pro-apoptotic activity than the parent compound in some cancer cell lines.[9][10] Researchers should be aware that the observed biological effects in their experiments may be a combination of the activities of this compound and its metabolites, especially in longer-term in vitro studies or in vivo models where metabolism occurs.[8]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent effects on cell viability.

  • Possible Cause 1: Cell-type specific responses. The cytotoxic effects of this compound can vary significantly between different cell lines due to their unique genetic and signaling landscapes. For example, cells with EGFR mutations may be particularly sensitive.[5]

  • Troubleshooting Step:

    • Characterize your cell line: Determine the status of key pathways (e.g., EGFR, AMPK, STAT3) in your model system.

    • Perform dose-response curves: Establish the IC50 value for this compound in your specific cell line(s).

    • Use positive and negative controls: Include cell lines with known sensitivity and resistance to this compound if possible.

  • Possible Cause 2: Influence of metabolites. In longer experiments, the conversion of this compound to more active metabolites like DMU-214 could lead to time-dependent changes in potency.[9][10]

  • Troubleshooting Step:

    • Time-course experiments: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the response.

    • Consider metabolite activity: If possible, test the activity of DMU-214 directly in your assays to understand its contribution.

Issue 2: Discrepancy between expected and observed effects on a specific signaling pathway.

  • Possible Cause: Crosstalk between signaling pathways. this compound affects multiple interconnected pathways. For instance, its activation of AMPK can independently influence the mTOR pathway, which is also downstream of the PI3K/Akt pathway that this compound inhibits.[5] This can lead to complex and sometimes counterintuitive signaling outcomes.

  • Troubleshooting Step:

    • Perform a comprehensive pathway analysis: Use techniques like Western blotting to simultaneously probe key nodes in the AMPK, EGFR-PI3K-Akt, and STAT3 pathways.

    • Use specific inhibitors for pathway dissection: In combination with this compound, use well-characterized inhibitors of specific kinases (e.g., a PI3K inhibitor) to isolate the effects of this compound on other pathways.

    • Visualize the signaling network: Refer to the signaling pathway diagrams below to understand the potential for crosstalk.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A375Melanoma0.5[2]
BroMelanoma0.5[2]
MeWoMelanoma1.25[2]
M5Melanoma1.25[2]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of this compound-Modulated Signaling Pathways

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired time period (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies to consider include:

      • p-AMPK (Thr172), total AMPK

      • p-EGFR (Tyr1068), total EGFR

      • p-Akt (Ser473), total Akt

      • p-Erk1/2 (Thr202/Tyr204), total Erk1/2

      • p-STAT3 (Tyr705), total STAT3

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

DMU212_Signaling_Pathway DMU212 This compound EGFR EGFR DMU212->EGFR AMPK AMPK DMU212->AMPK STAT3 STAT3 DMU212->STAT3 Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Tubulin Tubulin Polymerization DMU212->Tubulin PI3K PI3K EGFR->PI3K Erk Erk EGFR->Erk Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Erk->Proliferation AMPK->mTOR STAT3->Proliferation MitoticArrest G2/M Arrest Tubulin->MitoticArrest MitoticArrest->Apoptosis

Caption: this compound signaling pathways.

Experimental_Workflow start Start: Hypothesis on this compound's effect in a specific cancer model dose_response Step 1: Perform Dose-Response and Time-Course Experiments (e.g., MTT, SRB assay) start->dose_response ic50 Determine IC50 at various time points dose_response->ic50 western Step 2: Profile Key Signaling Pathways (Western Blot for p-AMPK, p-EGFR, p-Akt, p-STAT3) ic50->western cell_cycle Step 3: Analyze Cell Cycle Distribution (Propidium Iodide Staining & Flow Cytometry) western->cell_cycle apoptosis Step 4: Quantify Apoptosis (Annexin V/PI Staining & Flow Cytometry) cell_cycle->apoptosis interpretation Step 5: Integrate Data and Interpret Results (Consider polypharmacology and metabolite effects) apoptosis->interpretation end End: Confirmed mechanism in model interpretation->end

Caption: Recommended experimental workflow.

References

DMU-212 Technical Support Center: Preventing Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the precipitation of DMU-212 in aqueous solutions. This compound, a methylated derivative of resveratrol (B1683913), exhibits potent anti-proliferative and apoptotic activities but is characterized by poor aqueous solubility, a common challenge in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

A1: this compound is a hydrophobic molecule with very low solubility in water and ethanol.[1][2] Precipitation, often referred to as "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous solution.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound due to its ability to dissolve the compound at high concentrations.[2][4] It is also miscible with water and cell culture media, facilitating its use in most experimental setups.[3]

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[5][6] While some cell lines may tolerate higher concentrations (up to 0.5%), it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[3]

Q4: Can I do anything to salvage my experiment if I observe precipitation?

A4: Once a precipitate has formed, it is difficult to redissolve it in the aqueous solution. It is generally recommended to prepare a fresh solution. To avoid this, always add the this compound stock solution to your aqueous medium slowly and with gentle mixing.

Q5: Are there alternatives to using DMSO for dissolving this compound?

A5: While DMSO is the most common solvent, for certain applications where DMSO is not suitable, alternative formulation strategies can be employed. These include the use of liposomes or cyclodextrins to enhance the aqueous dispersibility of this compound.[1][7]

Troubleshooting Guide: Common Precipitation Issues

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Issue Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock to aqueous medium. The final concentration of this compound exceeds its aqueous solubility.- Decrease the final working concentration of this compound. - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) medium.[8] - Add the stock solution dropwise while gently vortexing the medium.
The aqueous medium is at a low temperature.Always use pre-warmed (37°C) cell culture media or buffers for dilutions.[8]
Precipitation observed after a few hours or days in the incubator. Changes in media conditions over time (e.g., pH shift, evaporation).- Ensure proper humidification of the incubator to prevent evaporation. - Use buffered solutions to maintain a stable pH.
Interaction with media components.If possible, test different basal media formulations to check for compatibility.[8]
Cloudiness or film formation on the surface of the culture medium. Precipitation of salts or other media components.- Ensure all glassware is thoroughly rinsed with deionized water to remove any residual detergents.[9] - Avoid repeated freeze-thaw cycles of the media.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)≥ 10 mg/mL[4]
Dimethyl sulfoxide (DMSO)5 mg/mL (warmed)[10]
Dimethyl sulfoxide (DMSO)20 mg/mL (66.59 mM) (with ultrasonic)[2]
WaterInsoluble[2]
EthanolInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[2]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. The stability of the stock solution is typically 6 months at -80°C and 1 month at -20°C.[2]

G cluster_start Start cluster_dissolve Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex/Sonicate to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot Visually Inspect store Store at -20°C or -80°C aliquot->store

Protocol for this compound Stock Solution Preparation.
Protocol 2: Preparation of Liposomal this compound

This protocol, adapted from published literature, describes the preparation of a liposomal formulation of this compound to enhance its dispersibility in aqueous solutions for cell culture experiments.[5][11]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve POPC, POPG, and this compound in chloroform in a round-bottom flask.

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation.

  • Extrusion:

    • Pass the resulting liposomal suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times to create unilamellar vesicles of a uniform size.

  • Characterization (Optional but Recommended):

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of this compound using a suitable analytical method like HPLC.

G cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Vesicle Sizing dissolve Dissolve Lipids & this compound in Chloroform evaporate Evaporate Chloroform dissolve->evaporate hydrate Hydrate with PBS evaporate->hydrate extrude Extrude through Membrane hydrate->extrude characterize Characterize Liposomes (DLS, HPLC) extrude->characterize

Workflow for Liposomal this compound Preparation.

Signaling Pathway of this compound

This compound is known to induce mitotic arrest and apoptosis in cancer cells through the activation of the ERK1/2 signaling pathway.

G DMU212 This compound ERK12 ERK1/2 Activation DMU212->ERK12 MitoticArrest Mitotic Arrest ERK12->MitoticArrest Apoptosis Apoptosis ERK12->Apoptosis

Simplified Signaling Pathway of this compound.

References

Best practices for long-term storage of DMU-212.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of the kinase inhibitor DMU-212. Adherence to these guidelines is critical for ensuring the compound's stability, integrity, and performance in downstream experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

For long-term stability, solid (lyophilized powder) this compound should be stored at -20°C or below.[1][2] Storing at refrigerated temperatures (2-8°C) is acceptable for short periods (up to 2 years), but freezing is recommended for storage durations exceeding this.[3]

Q2: How should I store this compound after reconstitution in a solvent?

Once reconstituted, stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3] These aliquots should be stored at -20°C or, for enhanced stability, at -80°C.[3][4] It is recommended to use stock solutions within one month if stored at -20°C and within six months if stored at -80°C.[3]

Q3: Is this compound sensitive to light?

Yes, this compound is known to be light-sensitive.[2][5] Exposure to light can lead to photodegradation, compromising the compound's purity and activity. Always store both solid this compound and its solutions in amber or opaque vials to protect them from light.[2][5]

Q4: What is the best solvent for reconstituting this compound?

The choice of solvent depends on the experimental application. For most in vitro assays, DMSO is a suitable solvent.[3] For in vivo studies, consult the product's technical data sheet for recommended solvent systems. When preparing stock solutions, ensure the solvent is anhydrous to prevent hydrolysis.

Q5: Can I store this compound at room temperature?

Room temperature storage (15-25°C) is not recommended for long-term storage of this compound.[2][6] While the compound is stable for the duration of shipping at ambient temperatures, prolonged exposure to room temperature can lead to degradation.[3]

Troubleshooting Guide

Issue: I am observing decreased or inconsistent activity of this compound in my assays.

  • Possible Cause 1: Compound Degradation. Improper storage conditions, such as exposure to light, moisture, or elevated temperatures, can lead to the degradation of this compound.[2][6] Repeated freeze-thaw cycles of stock solutions can also contribute to degradation.[1]

    • Solution: Verify the storage conditions of your solid compound and stock solutions. If improper storage is suspected, it is recommended to use a fresh vial of this compound. To confirm degradation, you can perform analytical tests such as HPLC or LC-MS to assess the purity of your sample.[7][8]

  • Possible Cause 2: Inaccurate Concentration. Evaporation of the solvent from the stock solution can lead to an artificially high concentration, while precipitation of the compound can result in a lower effective concentration.

    • Solution: Ensure that vials are tightly sealed to prevent evaporation.[6] Before use, visually inspect the solution for any precipitate. If precipitation is observed, gently warm the solution and vortex to redissolve the compound completely.

Issue: I see visible changes in the physical appearance of my solid this compound (e.g., color change, clumping).

  • Possible Cause: Contamination or Degradation. Changes in the physical appearance of the lyophilized powder can indicate moisture absorption or chemical degradation.

    • Solution: Do not use the compound if you observe significant changes in its appearance. Contact technical support for a replacement. To prevent this, always store solid this compound in a desiccator, especially in humid environments.[2]

Quantitative Data Summary

ParameterSolid this compoundThis compound Stock Solution
Storage Temperature ≤ -20°C (long-term)[1][2]≤ -20°C (up to 1 month)[3] or ≤ -80°C (up to 6 months)[3]
2-8°C (short-term, < 2 years)[3]
Light Exposure Protect from light (amber/opaque vials)[2][5]Protect from light (amber/opaque vials)[2][5]
Moisture Store in a dry environment/desiccator[2]Use anhydrous solvents[4]
Freeze-Thaw Cycles N/AAvoid; aliquot into single-use volumes[1][3]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.[8]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity of this compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.

Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is used to identify the mass of potential degradation products, providing insights into the degradation pathway.[9][10][11]

Methodology:

  • Sample Preparation: Use the same sample prepared for HPLC analysis.

  • LC-MS System:

    • Utilize an LC system coupled to a mass spectrometer (e.g., ESI-QTOF).

    • Employ the same chromatographic conditions as the HPLC method.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 100-1000.

  • Data Analysis: Analyze the mass spectra of any peaks other than the parent this compound peak to hypothesize the structures of degradation products.

Protocol 3: Structural Integrity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) can be used to confirm the structural integrity and purity of this compound.[12][13][14]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve this compound and an internal standard of known purity (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis: Compare the integral of a well-resolved this compound proton signal to the integral of a known proton signal from the internal standard to determine the purity.

Visualizations

experimental_workflow cluster_storage This compound Storage cluster_troubleshooting Troubleshooting cluster_analysis Analytical Workflow Solid this compound Solid this compound Reconstituted Solution Reconstituted Solution Solid this compound->Reconstituted Solution Reconstitute Inconsistent Results Inconsistent Results Check Purity Check Purity Inconsistent Results->Check Purity HPLC HPLC Check Purity->HPLC Assess Purity LCMS LCMS HPLC->LCMS Identify Degradants NMR NMR LCMS->NMR Confirm Structure

Caption: Experimental workflow for troubleshooting this compound stability issues.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase (RTK)->Downstream Kinase Cell Proliferation Cell Proliferation Downstream Kinase->Cell Proliferation This compound This compound This compound->Downstream Kinase

Caption: Hypothetical signaling pathway showing this compound inhibiting a downstream kinase.

References

Addressing batch-to-batch variability of synthetic DMU-212.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthetic DMU-212.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent anti-proliferative activity with different batches of this compound. What could be the cause?

A1: Inconsistent anti-proliferative activity is a common issue arising from batch-to-batch variability. The primary causes can be categorized as issues with the compound itself or with experimental procedures.

  • Compound-Related Issues:

    • Purity: The purity of each batch of this compound may differ. The presence of impurities, such as unreacted starting materials or byproducts from the synthesis, can interfere with the compound's activity. One study noted a purity of >98% for their synthesized this compound.[1] It is crucial to verify the purity of each new batch.

    • Solubility: this compound is a methylated derivative of resveratrol (B1683913), which may affect its solubility.[2] Incomplete solubilization can lead to a lower effective concentration in your experiments.

    • Stability: Improper storage can lead to degradation of the compound.

  • Experimental Procedure-Related Issues:

    • Cell Culture Conditions: Variations in cell passage number, seeding density, and media composition can all contribute to inconsistent results.[3]

    • Assay Performance: The reagents and instrumentation used for viability assays can be a source of variability.

Q2: How can we confirm the identity and purity of a new batch of this compound?

A2: It is essential to perform in-house quality control on each new batch of synthetic this compound to ensure its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of this compound.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and quantifying any impurities.

A summary of recommended quality control specifications is provided in the table below.

ParameterMethodRecommended Specification
Identity ¹H NMR, ¹³C NMR, MSConforms to the expected structure and molecular weight of this compound.
Purity HPLC≥ 98%
Appearance Visual InspectionWhite to off-white solid
Solubility Visual InspectionSoluble in DMSO

Q3: Our recent batch of this compound shows lower than expected inhibition of STAT3 phosphorylation. How should we troubleshoot this?

A3: A decrease in the inhibition of STAT3 phosphorylation can point to issues with either the this compound batch or the experimental setup. This compound has been shown to inhibit STAT3 phosphorylation.[4]

  • Verify Compound Activity: First, confirm the activity of the new batch in a well-established, quantitative assay, such as a cell-free tubulin polymerization assay, as this compound is known to affect microtubule dynamics.[4]

  • Check Cellular Pathway Activation: Ensure that the STAT3 pathway is consistently activated in your cell model. The baseline level of phosphorylated STAT3 can vary between experiments.

  • Review Western Blotting Technique: If using Western blotting to measure STAT3 phosphorylation, review your protocol for consistency in antibody concentrations, incubation times, and detection reagents.

Troubleshooting Guides

Problem: Inconsistent IC50 values in cell viability assays across different this compound batches.

This guide provides a systematic approach to troubleshooting inconsistent IC50 values.

start Inconsistent IC50 Values Observed qc Perform Quality Control on this compound Batch start->qc compound_ok Compound Meets Specifications? qc->compound_ok protocol Review Experimental Protocol solubility Assess Compound Solubility protocol->solubility compound_ok->protocol Yes contact Contact Supplier/Synthesis Core compound_ok->contact No storage Check Compound Storage Conditions solubility->storage cell_culture Standardize Cell Culture Conditions storage->cell_culture assay Validate Assay Performance cell_culture->assay resolve Issue Resolved assay->resolve start Unexpected Toxicity Observed purity_check Re-evaluate Purity by HPLC start->purity_check impurity_profile Analyze Impurity Profile (LC-MS) purity_check->impurity_profile compare_batches Compare with a Previous 'Good' Batch impurity_profile->compare_batches new_peak New Impurity Peak Detected? compare_batches->new_peak purify Purify Compound new_peak->purify Yes contact_supplier Contact Supplier for Analysis new_peak->contact_supplier No resolved Toxicity Issue Resolved purify->resolved cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Erk Erk EGFR->Erk STAT3 STAT3 EGFR->STAT3 DMU212 This compound DMU212->EGFR AMPK AMPK DMU212->AMPK DMU212->STAT3 Proliferation Cell Proliferation & Survival AMPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Erk->Proliferation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->Proliferation

References

Technical Support Center: Optimizing Liposomal Formulation for DMU-212 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful liposomal formulation of DMU-212.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Issue 1: Low Encapsulation Efficiency of this compound

  • Question: My encapsulation efficiency for the hydrophobic drug this compound is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low encapsulation efficiency for hydrophobic drugs like this compound is a common challenge. Here are several factors that could be contributing to this issue and corresponding optimization strategies:

    • Lipid Composition: The choice of lipids is crucial for accommodating hydrophobic molecules within the bilayer.[1]

      • Recommendation: Ensure your lipid composition provides sufficient hydrophobic space. Consider using phospholipids (B1166683) with longer acyl chains or a higher phase transition temperature (Tm) to enhance bilayer stability and drug retention.[2] The inclusion of cholesterol at an optimal ratio (e.g., 30-50 mol%) can increase membrane rigidity and improve drug incorporation.[3][4]

    • Drug-to-Lipid Ratio: An inappropriate ratio can lead to drug precipitation or exclusion from the liposomes.

      • Recommendation: Systematically vary the drug-to-lipid molar ratio to find the optimal concentration that maximizes encapsulation without compromising liposome (B1194612) stability.[5]

    • Hydration Conditions: The hydration step is critical for the self-assembly of liposomes and the incorporation of the drug.

      • Recommendation: Ensure the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipids used.[6][7] This increases membrane fluidity, facilitating the partitioning of this compound into the lipid bilayer.

    • Solvent Selection: The organic solvent used to dissolve the lipids and this compound can impact the formation of the lipid film.

      • Recommendation: Use a volatile organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) that can be thoroughly removed to form a thin, uniform lipid film.[8] Residual solvent can disrupt bilayer formation and reduce encapsulation.

Issue 2: Poor Liposome Stability (Aggregation or Drug Leakage)

  • Question: My liposomal this compound formulation shows signs of instability, such as aggregation over time or premature drug leakage. What can I do to improve stability?

  • Answer: Liposome stability is paramount for effective drug delivery. Here are key factors influencing the stability of formulations containing hydrophobic drugs:

    • Lipid Composition and Cholesterol Content: The rigidity and integrity of the liposomal membrane are critical for preventing drug leakage and fusion.

      • Recommendation: Incorporating cholesterol into the lipid bilayer enhances membrane packing and reduces permeability, thereby minimizing drug leakage.[4][7] Using phospholipids with saturated acyl chains and a high Tm can also contribute to a more stable bilayer.[2]

    • Surface Modification (PEGylation): Unmodified liposomes can be prone to aggregation and rapid clearance by the reticuloendothelial system (RES).[9]

      • Recommendation: Include a PEGylated phospholipid (e.g., DSPE-PEG2000) in your formulation. The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic shield on the liposome surface, providing steric hindrance that prevents aggregation and prolongs circulation time.[9][10]

    • Storage Conditions: Temperature and storage medium can significantly impact liposome stability.

      • Recommendation: Store liposomal formulations at a controlled temperature, typically between 2-8°C, to minimize lipid hydrolysis and oxidation.[11] Avoid freezing, as the formation of ice crystals can disrupt the liposome structure. Store in a suitable buffer to maintain a stable pH.[12]

Issue 3: Inconsistent Liposome Size and High Polydispersity Index (PDI)

  • Question: I am struggling to produce liposomes of a consistent size with a low PDI. What steps can I take to control the size distribution of my this compound liposomes?

  • Answer: Achieving a uniform size distribution is essential for reproducible in vitro and in vivo results. The following factors are key to controlling liposome size:

    • Extrusion Process: This is a critical step for downsizing multilamellar vesicles (MLVs) into smaller, more uniform unilamellar vesicles (LUVs).

      • Recommendation: After hydration of the lipid film, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[6] Performing multiple extrusion cycles (e.g., 10-20 passes) will result in a more homogenous size distribution and a lower PDI.[6]

    • Lipid Concentration: High lipid concentrations can sometimes lead to the formation of larger aggregates.

      • Recommendation: Optimize the total lipid concentration in your formulation. While a higher concentration can increase drug loading, it may also negatively impact size control.

    • Sonication: While sonication can reduce liposome size, it can also lead to lipid degradation and variability.

      • Recommendation: If using sonication, employ a bath sonicator for more gentle and uniform energy distribution compared to a probe sonicator. However, extrusion is generally the preferred method for achieving a narrow size distribution.

Frequently Asked Questions (FAQs)

1. What is a suitable starting lipid composition for this compound liposomes?

A common and effective starting point for a hydrophobic drug like this compound would be a formulation consisting of a primary phospholipid, cholesterol, and a PEGylated phospholipid. For example, a molar ratio of DPPC:Cholesterol:DSPE-PEG2000 at 55:40:5 could be a good initial composition to explore.

2. How can I determine the encapsulation efficiency of this compound in my liposomes?

To determine the encapsulation efficiency, you first need to separate the unencapsulated this compound from the liposomes. This can be achieved using techniques like size exclusion chromatography (e.g., using a Sephadex column) or centrifugation. The amount of this compound in the liposomal fraction and the total amount of this compound used in the formulation are then quantified, typically by High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency is calculated as:

(Amount of drug in liposomes / Total amount of drug) x 100%

3. What in vitro assays are recommended to assess the efficacy of liposomal this compound?

A cell viability assay is a standard method to evaluate the cytotoxic effects of your formulation on cancer cells. The MTT or CellTiter-Glo® 3D Cell Viability Assay can be used.[13][14] You would typically treat cancer cell lines with different concentrations of free this compound, empty liposomes, and this compound-loaded liposomes to compare their effects on cell proliferation.[15]

4. What is the expected signaling pathway of this compound that I should be aware of when designing my experiments?

This compound has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways. Notably, it can inhibit the proliferation of cancer cells by targeting the EGFR pathway and activating the AMPK pathway. This leads to downstream effects on PI3K/Akt and Erk signaling.

Data Presentation

Table 1: Physicochemical Properties of this compound Loaded Liposomes

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Unloaded Liposomes115.8 ± 1.20.045 ± 0.003-51.2N/A
lipthis compound121.3 ± 1.50.054 ± 0.001-52.3~20

Data adapted from a study on liposomal this compound formulation.[14]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration and Extrusion

This protocol is adapted for the encapsulation of the hydrophobic drug this compound.[6][7][8][13][16]

Materials:

  • This compound

  • Phospholipids (e.g., DPPC, DSPC)

  • Cholesterol

  • PEGylated phospholipid (e.g., DSPE-PEG2000)

  • Organic solvent (e.g., Chloroform)

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid and Drug Dissolution: Dissolve the desired amounts of lipids (phospholipid, cholesterol, and PEGylated lipid) and this compound in the organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the inner wall of the flask. Ensure the water bath temperature is above the phase transition temperature (Tc) of the primary phospholipid.

  • Vacuum Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid-drug film with the aqueous buffer pre-heated to a temperature above the lipid Tc. Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion: Load the MLV suspension into a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Extrude the suspension through the membrane for a set number of passes (e.g., 11-21 times) to form unilamellar vesicles (LUVs) with a uniform size distribution. The extruder should be maintained at a temperature above the lipid Tc.

  • Purification: Remove any unencapsulated this compound by size exclusion chromatography or centrifugation.

  • Characterization: Characterize the final liposomal formulation for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxicity of the liposomal this compound formulation.[15]

Materials:

  • Cancer cell line (e.g., SK-OV-3)

  • Cell culture medium and supplements

  • 96-well plates

  • Free this compound solution

  • Empty liposomes

  • This compound loaded liposomes

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of free this compound, empty liposomes, and this compound loaded liposomes. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for each treatment group.

Visualizations

DMU212_Signaling_Pathway DMU212 This compound EGFR EGFR DMU212->EGFR Inhibits AMPK AMPK DMU212->AMPK Activates PI3K PI3K EGFR->PI3K Erk Erk EGFR->Erk AMPK->PI3K Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk->Proliferation

Caption: this compound Signaling Pathway in Cancer Cells.

Liposome_Preparation_Workflow cluster_0 Preparation cluster_1 Purification & Characterization A 1. Dissolve Lipids & this compound in Organic Solvent B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film (Aqueous Buffer) B->C D 4. Extrusion C->D E 5. Remove Unencapsulated Drug D->E F 6. Analyze Size, PDI, Zeta Potential, EE E->F

Caption: Liposomal this compound Preparation Workflow.

Troubleshooting_Logic Start Low Encapsulation Efficiency? LipidComp Optimize Lipid Composition Start->LipidComp Yes DrugLipidRatio Adjust Drug-to-Lipid Ratio Start->DrugLipidRatio Yes Hydration Check Hydration Temperature Start->Hydration Yes Success Improved EE LipidComp->Success DrugLipidRatio->Success Hydration->Success

Caption: Troubleshooting Low Encapsulation Efficiency.

References

Technical Support Center: Troubleshooting Cell Viability Assay Interference with DMU-212

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential interference of the compound DMU-212 in common cell viability assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (3,4,5,4'-tetramethoxystilbene) is a methylated derivative of resveratrol, a naturally occurring polyphenol. It exhibits antimitotic, anti-proliferative, antioxidant, and apoptosis-promoting activities.[1] Its mechanism of action involves the induction of mitotic arrest and apoptosis, partially through the activation of the ERK1/2 signaling pathway.[1] this compound has also been shown to inhibit the proliferation of cancer cells by targeting the AMPK/PI3K/Erk signaling pathway and inducing G2/M phase cell cycle arrest.

Q2: Can this compound interfere with my cell viability assay?

Yes, it is possible for this compound to interfere with certain cell viability assays. As a stilbene (B7821643) derivative, its chemical properties can lead to inaccurate results. The potential for interference depends on the specific assay being used.

Q3: Which cell viability assays are most likely to be affected by this compound?

Based on the properties of its parent compound, resveratrol, and other stilbene derivatives, the following assays have a higher potential for interference:

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): Resveratrol, the parent compound of this compound, is a known inhibitor of firefly luciferase, the enzyme used in these assays.[2][3][4][5] This inhibition can lead to an underestimation of cell viability. It is highly probable that this compound, as a derivative, shares this inhibitory activity.

  • Tetrazolium-Based Colorimetric Assays (e.g., MTT, XTT, WST-1): Compounds with antioxidant properties can directly reduce tetrazolium salts, leading to a false-positive signal (increased viability). While the antioxidant activity of this compound is noted to be moderate, the possibility of direct reduction of the assay reagents should be considered.[6] Additionally, colored compounds can interfere with absorbance readings.

  • Fluorometric Assays (e.g., Resazurin-based): If this compound possesses intrinsic fluorescence, it can interfere with the fluorescent signal of the assay, leading to inaccurate readings.

Q4: How can I determine if this compound is interfering with my assay?

The most effective way to check for interference is to run a cell-free control . This involves preparing wells with the same concentrations of this compound in the culture medium as used in your experiment, but without any cells.

  • If you observe a change in the signal (absorbance, fluorescence, or luminescence) in the cell-free wells containing this compound, it indicates direct interference with the assay reagents.

Troubleshooting Guides

Problem 1: Unexpectedly high or low viability readings with ATP-based assays (e.g., CellTiter-Glo®).
  • Possible Cause: Direct inhibition of the luciferase enzyme by this compound.

  • Troubleshooting Steps:

    • Perform a Cell-Free Luciferase Inhibition Assay:

      • In a cell-free system, mix this compound at various concentrations with a known amount of ATP and the luciferase reagent.

      • Measure the luminescence. A dose-dependent decrease in luminescence in the presence of this compound confirms enzyme inhibition.

    • Switch to an Alternative Assay: If luciferase inhibition is confirmed, consider using an assay with a different detection principle, such as the Sulforhodamine B (SRB) assay, Crystal Violet assay, or a Lactate Dehydrogenase (LDH) assay.

Problem 2: Inconsistent or unexpectedly high viability readings with tetrazolium-based assays (e.g., MTT, XTT, WST-1).
  • Possible Cause 1: Direct reduction of the tetrazolium salt by this compound.

  • Troubleshooting Steps:

    • Run a Cell-Free Control: Add this compound to cell-free wells containing culture medium and the tetrazolium reagent. An increase in color formation in the absence of cells indicates direct reduction.

    • Background Subtraction: If interference is confirmed, run a parallel plate without cells. Treat this plate with the same concentrations of this compound. Subtract the absorbance values of the cell-free plate from your experimental plate.

  • Possible Cause 2: Absorbance interference from this compound.

  • Troubleshooting Steps:

    • Measure the Absorbance Spectrum of this compound: Determine the absorbance spectrum of this compound in your assay medium. If it absorbs light at or near the wavelength used to measure the formazan (B1609692) product (typically 570 nm for MTT), it will interfere with the readings.

    • Use an Appropriate Blank: Ensure your blank wells contain the same concentration of this compound as your test wells to account for its absorbance.

    • Consider an Alternative Assay: If the spectral overlap is significant, switching to a non-colorimetric assay is recommended.

Problem 3: High background or inconsistent readings with fluorescent assays.
  • Possible Cause: Intrinsic fluorescence of this compound.

  • Troubleshooting Steps:

    • Measure the Fluorescence Spectrum of this compound: Determine the excitation and emission spectra of this compound in your assay buffer. If these spectra overlap with those of the fluorescent assay dye, it will cause interference.

    • Use a Quenching Control: If fluorescence is detected, you may need to perform additional controls to correct for the compound's intrinsic fluorescence.

    • Switch to a Non-Fluorescent Assay: The most reliable solution for fluorescent interference is to use an alternative method such as the SRB, Crystal Violet, or LDH assay.

Data Presentation

Table 1: Summary of IC50 Values for this compound in Various Cancer Cell Lines

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
HUVECsMTTNot Specified~20
MDA-MB-435MTTNot SpecifiedNot Specified
MCF-7MTTNot SpecifiedNot Specified

Note: This table is populated with data found in the provided search results. A comprehensive literature search would be required to create a more extensive table.

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol (Recommended for potential interference)

This assay is based on the ability of the SRB dye to bind to protein components of fixed cells, which is less likely to be affected by the chemical properties of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

MTT Assay Protocol (with interference controls)
  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat cells with this compound. Include cell-free control wells with this compound.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm. Subtract the absorbance of the cell-free controls.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol (with interference controls)
  • Cell Seeding: Plate cells in an opaque-walled 96-well plate.

  • Compound Treatment: Treat cells with this compound.

  • Reagent Addition: After incubation, add CellTiter-Glo® reagent to each well (volume equal to the culture medium).

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence.

  • Interference Check: Perform a cell-free assay with this compound and ATP to check for direct luciferase inhibition.

Mandatory Visualization

DMU212_Signaling_Pathway cluster_ERK ERK Pathway cluster_AMPK AMPK/PI3K Pathway DMU212 This compound ERK1_2 ERK1/2 DMU212->ERK1_2 activates AMPK AMPK DMU212->AMPK activates Mitotic_Arrest Mitotic Arrest ERK1_2->Mitotic_Arrest Apoptosis_ERK Apoptosis ERK1_2->Apoptosis_ERK PI3K PI3K AMPK->PI3K Akt Akt PI3K->Akt G2M_Arrest G2/M Phase Arrest Akt->G2M_Arrest Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (and controls) seed_cells->treat_cells incubate Incubate treat_cells->incubate assay Perform Cell Viability Assay incubate->assay readout Measure Signal (Absorbance, Fluorescence, or Luminescence) assay->readout analyze Analyze Data readout->analyze end End analyze->end Troubleshooting_Tree start Inconsistent/Unexpected Viability Results? cell_free Run Cell-Free Control start->cell_free interference Interference Detected? cell_free->interference no_interference No Interference. Check other experimental parameters (e.g., cell density, incubation time). interference->no_interference No assay_type Identify Assay Type interference->assay_type Yes atp_based ATP-Based assay_type->atp_based tetrazolium Tetrazolium-Based assay_type->tetrazolium fluorescent Fluorescent assay_type->fluorescent luciferase_inhibition Potential Luciferase Inhibition. Switch to alternative assay (SRB, CV, LDH). atp_based->luciferase_inhibition redox_absorbance Direct Reduction or Absorbance Overlap. Use background correction or switch to alternative assay. tetrazolium->redox_absorbance fluorescence_overlap Intrinsic Fluorescence. Switch to non-fluorescent assay (SRB, CV, LDH). fluorescent->fluorescence_overlap

References

DMU-212 Technical Support Center: Managing Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the investigational compound DMU-212 in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, methylated derivative of resveratrol, which exhibits antimitotic, anti-proliferative, antioxidant, and apoptosis-promoting activities.[1] Its mechanisms of action are multifactorial and include the induction of mitotic arrest through the activation of the ERK1/2 protein, as well as the induction of a mitochondrial apoptotic pathway.[2] In non-small cell lung cancer models, this compound has been shown to inhibit the EGFR/PI3K/Akt signaling pathway and activate the AMPK pathway.

Q2: What are the potential toxicities of this compound in animal models?

A2: As an antimitotic agent, the toxicities of this compound are expected to primarily affect rapidly dividing cells. Potential adverse effects could include myelosuppression (suppression of bone marrow activity) and neuropathies.[2] General clinical signs of toxicity in rodents, such as piloerection, half-closed eyes, decreased motor activity, and weight loss, may be indicative of underlying organ toxicity, potentially affecting the thymus, testes, epididymides, and bone marrow.[3] It is important to note that specific toxicity studies on this compound are not extensively published in publicly available literature. However, studies on the parent compound, resveratrol, suggest that high doses are required to induce significant toxicity, such as renal toxicity in rats at doses of 1000 and 3000 mg/kg/day.[4]

Q3: What clinical signs should I monitor for in my animal studies with this compound?

A3: Regular and careful monitoring of the animals is crucial. Key clinical signs to observe for include:

  • General Health: Changes in posture or behavior (hunching, lethargy), piloerection (hair standing on end), and changes in activity levels.[3]

  • Body Weight: A significant and progressive loss of body weight (e.g., >5%) can be an early indicator of toxicity.[3]

  • Neurological Signs: Observe for any signs of neuropathy, such as altered gait, weakness, or paralysis.

  • Gastrointestinal Effects: Monitor for diarrhea, constipation, or changes in food and water intake.

  • Skin and Fur: Note any changes in the condition of the skin and fur.

Any unexpected adverse events or outcomes should be reported and investigated.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Body Weight Loss (>10%) Systemic toxicity, reduced food/water intake due to malaise.- Reduce the dose of this compound.- Provide supportive care (e.g., supplemental nutrition, hydration).- Monitor animal daily and consider humane endpoints if weight loss is progressive.
Lethargy and Decreased Activity General malaise, potential organ toxicity.- Perform a full clinical examination.- Consider blood collection for hematology and clinical chemistry to assess organ function.- Temporarily suspend dosing and monitor for recovery.
Piloerection and Hunched Posture Non-specific signs of distress and potential toxicity.[3]- Palpate for any abnormalities.- Monitor body temperature.- Ensure easy access to food and water.
Altered Gait or Limb Weakness Potential neurotoxicity.- Conduct a basic neurological exam (e.g., righting reflex).- Reduce the dose or discontinue treatment.- Document all neurological signs with video if possible.
Abnormal Hematology Results (e.g., low white blood cell count) Myelosuppression, a known class effect of antimitotic agents.[2]- Repeat bloodwork to confirm findings.- Reduce the dose or increase the dosing interval.- Monitor for signs of infection.

Experimental Protocols

Protocol 1: General Toxicity Monitoring in Rodents

  • Frequency: Daily observation.

  • Parameters to Record:

    • Body weight (daily for the first week of treatment, then 2-3 times per week).

    • Clinical signs score sheet (see table below).

    • Food and water consumption (can be measured per cage).

    • Any unusual behavior or physical appearance.

  • Clinical Signs Scoring:

Parameter 0 (Normal) 1 (Mild) 2 (Moderate) 3 (Severe)
Appearance Shiny coat, bright eyesDull coatPiloerection, half-closed eyesStaining around eyes/nose
Activity Active and alertSlightly decreased activityLethargic, reluctant to moveUnresponsive
Posture Normal-Hunched-
Respiration Normal rate and effort-Increased rate or effortLabored breathing

A cumulative score above a predetermined threshold should trigger a veterinary consultation and potential dose adjustment.

Protocol 2: Blood Collection for Hematology and Clinical Chemistry

  • Timepoints: Pre-dose (baseline), and at selected timepoints during the study (e.g., weekly or at the end of the treatment period).

  • Sample: Blood collected via appropriate methods (e.g., submandibular or saphenous vein).

  • Analytes:

    • Hematology: Complete blood count (CBC) to assess for myelosuppression.

    • Clinical Chemistry: Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and other relevant markers based on the study's focus.

Visualizations

This compound Signaling Pathways

DMU212_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K This compound This compound This compound->PI3K ERK1/2 ERK1/2 This compound->ERK1/2 AMPK AMPK This compound->AMPK Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt Mitotic Arrest Mitotic Arrest ERK1/2->Mitotic Arrest

Caption: Simplified signaling pathways affected by this compound.

General Workflow for Managing Toxicity

Toxicity_Workflow Start_Study Start this compound Dosing Monitor Daily Monitoring (Clinical Signs, Body Weight) Start_Study->Monitor Adverse_Event Adverse Event Observed? Monitor->Adverse_Event Continue_Study Continue Study (No adverse events) Adverse_Event->Continue_Study No Assess_Severity Assess Severity Adverse_Event->Assess_Severity Yes Continue_Study->Monitor Endpoint Study Endpoint Continue_Study->Endpoint Mild_Moderate Mild to Moderate Signs: - Increase monitoring - Supportive care - Consider dose reduction Assess_Severity->Mild_Moderate Severe Severe Signs: - Stop dosing - Veterinary intervention - Consider humane endpoint Assess_Severity->Severe Mild_Moderate->Monitor Severe->Endpoint

Caption: A logical workflow for the daily monitoring and management of potential toxicity.

References

Technical Support Center: DMU-212 and Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing DMU-212 for cell cycle analysis. Find troubleshooting tips and frequently asked questions to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the cell cycle?

This compound is a synthetic analog of resveratrol (B1683913), a naturally occurring compound with known anti-cancer properties.[1][2][3] this compound has been shown to be more potent than resveratrol in inhibiting the growth of various cancer cell lines.[3] Its primary effect on the cell cycle is the induction of a G2/M phase arrest, meaning it halts cells in the G2 phase or during mitosis.[1][3][4] This arrest prevents cancer cells from dividing and proliferating.

Q2: What is the mechanism of action of this compound in causing G2/M arrest?

This compound induces G2/M phase arrest by modulating the expression of key cell cycle regulatory proteins.[1] Studies have shown that this compound treatment leads to an upregulation of p21, a cyclin-dependent kinase (CDK) inhibitor, and a downregulation of cyclin B1.[1][4] The p21 protein can inhibit the activity of CDK1-cyclin B1 complexes, which are crucial for the G2/M transition, thereby leading to cell cycle arrest at this stage.[1]

Q3: Which signaling pathways are affected by this compound?

This compound has been shown to modulate several signaling pathways involved in cell growth and proliferation. A key pathway affected is the AMPK/PI3K/ERK pathway.[1] this compound can activate AMPK and inhibit the PI3K/Akt/mTOR and ERK signaling pathways, which are often hyperactivated in cancer and promote cell survival and proliferation.[1] It has also been reported to inhibit the activation of STAT3, a transcription factor involved in cancer development.[5]

Q4: How long should I treat my cells with this compound to observe G2/M arrest?

The optimal treatment time for observing G2/M arrest can vary depending on the cell line and the concentration of this compound used. However, published studies have consistently shown significant G2/M arrest after a 24-hour treatment period.[1][4] To determine the optimal timing for your specific cell line, a time-course experiment is recommended.

Troubleshooting Guide

Problem 1: No significant increase in the G2/M population is observed after this compound treatment.

  • Possible Cause: The concentration of this compound may be too low or the treatment time too short for your specific cell line.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound. We recommend testing a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Also, consider a time-course experiment (e.g., 6, 12, 18, 24, 48 hours) to identify the optimal treatment duration.

  • Possible Cause: The cells may be resistant to this compound.

    • Solution: Verify the expression of targets of this compound in your cell line, such as components of the AMPK/PI3K/ERK pathway.

  • Possible Cause: Issues with the cell cycle analysis protocol.

    • Solution: Review your cell fixation and staining protocol. Ensure complete cell permeabilization for proper DNA staining. Refer to the detailed experimental protocol below.

Problem 2: The coefficient of variation (CV) of the G0/G1 peak in the flow cytometry data is too high.

  • Possible Cause: Inconsistent staining or sample handling.

    • Solution: Ensure cells are handled gently to avoid cell lysis. Use a consistent number of cells for each sample and ensure thorough mixing of the DNA staining solution.[6]

  • Possible Cause: High flow rate during data acquisition.

    • Solution: Run samples at a low flow rate on the cytometer to improve resolution and lower the CV.[7][8]

  • Possible Cause: Cell clumps or aggregates.

    • Solution: Filter the cell suspension through a 35-40 µm nylon mesh before analysis to remove aggregates.[7]

Problem 3: A large sub-G1 peak, indicative of apoptosis, is observed.

  • Possible Cause: this compound can induce apoptosis at higher concentrations or after prolonged treatment.[2][9][10]

    • Solution: If your primary interest is cell cycle arrest, consider using a lower concentration of this compound or a shorter treatment time. You can also perform an apoptosis assay (e.g., Annexin V staining) to confirm and quantify the level of apoptosis.

Experimental Protocols

Detailed Methodology for Cell Cycle Analysis using this compound and Flow Cytometry

This protocol provides a step-by-step guide for treating cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry using propidium (B1200493) iodide (PI) staining.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

  • Nylon mesh (35-40 µm)

Procedure:

  • Cell Seeding: Seed your cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare different concentrations of this compound in fresh cell culture medium.

    • Remove the old medium from the cells and add the medium containing this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

    • Incubate the cells for the desired treatment times (e.g., 6, 12, 18, 24 hours).

  • Cell Harvesting:

    • After treatment, collect the cell culture medium (which may contain floating, apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Filter the stained cell suspension through a nylon mesh to remove clumps.

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Data Presentation

Effect of this compound on Cell Cycle Distribution in Non-Small Cell Lung Cancer Cells (H1975 & PC9)

The following table summarizes the dose-dependent effect of a 24-hour treatment with this compound on the cell cycle distribution of H1975 and PC9 cells, as reported in the literature.[1][4]

Cell LineThis compound Concentration% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
H1975 Control (0 µM)~65%~20%~15%
Low ConcentrationDecreasedNo significant changeIncreased
High ConcentrationSignificantly DecreasedNo significant changeSignificantly Increased
PC9 Control (0 µM)~70%~15%~15%
Low ConcentrationDecreasedNo significant changeIncreased
High ConcentrationSignificantly DecreasedNo significant changeSignificantly Increased

Note: The values presented are illustrative based on published findings and may vary depending on experimental conditions.

Visualizations

Experimental Workflow for Adjusting this compound Treatment Time

experimental_workflow cluster_prep Cell Preparation cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis seed Seed Cells treat Treat with this compound (Time-course: 6, 12, 18, 24h) seed->treat harvest Harvest Cells treat->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with PI/RNase fix->stain flow Flow Cytometry stain->flow analyze Analyze Cell Cycle Distribution flow->analyze

Caption: Workflow for optimizing this compound treatment duration.

This compound Signaling Pathway Leading to G2/M Arrest

signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Cell Cycle Regulation DMU212 This compound AMPK AMPK DMU212->AMPK PI3K PI3K DMU212->PI3K ERK ERK DMU212->ERK p21 p21 AMPK->p21 Akt Akt PI3K->Akt Akt->p21 CyclinB1 Cyclin B1 ERK->CyclinB1 CDK1 CDK1 p21->CDK1 CyclinB1->CDK1 G2M_Arrest G2/M Arrest CDK1->G2M_Arrest

Caption: this compound mediated signaling cascade to induce G2/M arrest.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of DMU-212

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of DMU-212. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound, or trans-3,4,5,4'-tetramethoxystilbene, is a methylated analog of resveratrol (B1683913) with potent anti-proliferative, antimitotic, antioxidant, and apoptosis-promoting activities.[1] While it has shown greater bioavailability in some tissues compared to resveratrol, its lipophilic nature and poor water solubility can limit its oral absorption and overall systemic exposure, potentially impacting its therapeutic efficacy.[2][3] Enhancing its bioavailability is crucial for achieving optimal therapeutic concentrations in vivo.

Q2: What are the primary signaling pathways modulated by this compound?

A2: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Notably, it can inhibit the growth of cancer cells by targeting the AMPK/PI3K/Erk signaling pathway.[4] It has also been found to suppress the activation of STAT3, a transcription factor implicated in tumor progression.[5][6]

Q3: What are the main strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug, which can improve its dissolution rate.

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can enhance its wettability and dissolution.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate its absorption.[7][8][9][10]

Q4: Are there any published data on the in vivo pharmacokinetics of this compound?

A4: Yes, a pharmacokinetic study in mice compared the oral administration of this compound with resveratrol. The results indicated that while resveratrol achieved higher plasma and liver concentrations, this compound exhibited significantly greater availability in the small intestine and colon.[11] This suggests that this compound may be particularly effective for targeting gastrointestinal cancers.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations During In Vivo Pharmacokinetic Studies

Symptoms:

  • Large standard deviations in plasma concentration-time profiles between individual animals.

  • Inconsistent Cmax and AUC values.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inconsistent Formulation Homogeneity For suspensions, ensure vigorous and consistent vortexing or stirring immediately before and during dosing to prevent settling of this compound. For solutions, ensure this compound is fully dissolved and stable in the vehicle.
Inaccurate Dosing Technique Standardize the oral gavage procedure. Ensure all personnel are properly trained in animal handling, gavage needle insertion, and administration volume and speed. Verify dose calculations based on the most recent animal body weights.
Physiological State of Animals Ensure animals are properly fasted if the protocol requires it, as food can affect the absorption of lipophilic compounds. Monitor the health of the animals, as underlying illness can alter drug metabolism and absorption.
Strain-Specific Metabolism Be aware that different mouse strains can have variations in metabolic enzymes, which may affect the pharmacokinetics of this compound. If switching strains, a pilot pharmacokinetic study in the new strain is recommended.
Issue 2: Low Encapsulation Efficiency in Liposomal Formulations

Symptoms:

  • A significant fraction of this compound is not entrapped within the liposomes after preparation.

  • Low drug-to-lipid ratio.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor Lipid-Drug Interaction Optimize the lipid composition. The inclusion of charged lipids or cholesterol can improve the stability of the lipid bilayer and enhance the encapsulation of lipophilic drugs.
Suboptimal Hydration Conditions Ensure the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipids used. The hydration medium and agitation method can also be optimized.
Inefficient Downsizing Method Extrusion through polycarbonate membranes with progressively smaller pore sizes is a common method for achieving a uniform size distribution. Ensure the extrusion is performed above the Tc of the lipids. Sonication can also be used, but care must be taken to avoid lipid degradation.
Issue 3: Physical Instability of Solid Dispersions

Symptoms:

  • Crystallization of amorphous this compound over time during storage.

  • Changes in dissolution profile upon storage.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inappropriate Polymer Selection The chosen polymer should have good miscibility with this compound and a high glass transition temperature (Tg) to prevent molecular mobility and subsequent crystallization.
High Drug Loading A higher drug-to-polymer ratio can increase the tendency for crystallization. It may be necessary to reduce the drug loading to maintain the amorphous state.
Hygroscopicity Moisture can act as a plasticizer, reducing the Tg of the solid dispersion and promoting crystallization. Store the solid dispersion in a desiccated environment.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound and Resveratrol in Mice Following Oral Administration (240 mg/kg)

ParameterThis compoundResveratrol
Plasma AUC (µg/mLh) LowerHigher (3.5-fold)
Liver AUC (µg/gh) LowerHigher (5-fold)
Small Intestine AUC (µg/gh) Higher (10-fold)Lower
Colon AUC (µg/gh) Higher (6.7-fold)Lower

Data summarized from a study by Sale et al. (2004).[11] AUC values are presented as ratios for comparative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC). This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

Materials:

  • This compound formulation (e.g., solution, suspension, liposomes)

  • Experimental mice (e.g., C57BL/6 or BALB/c)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetics (as per institutional guidelines)

  • Analytical equipment for quantifying this compound in plasma (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Fast the mice overnight (with access to water) before dosing.

  • Accurately weigh each mouse to determine the correct dosing volume.

  • Administer the this compound formulation to each mouse via oral gavage.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture).

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

DMU212_Signaling_Pathway cluster_0 This compound Effects cluster_1 AMPK/PI3K/AKT/ERK Pathway cluster_2 STAT3 Pathway DMU212 This compound AMPK AMPK DMU212->AMPK Activates PI3K PI3K DMU212->PI3K Inhibits ERK ERK DMU212->ERK Inhibits pSTAT3 p-STAT3 DMU212->pSTAT3 Inhibits Phosphorylation mTOR mTOR AMPK->mTOR Inhibits AKT AKT PI3K->AKT Activates AKT->mTOR CellGrowth Cell Growth & Proliferation ERK->CellGrowth S6 S6 mTOR->S6 Activates S6->CellGrowth STAT3 STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription

Caption: Signaling pathways modulated by this compound.

Bioavailability_Workflow cluster_0 Formulation Development cluster_1 In Vivo Study cluster_2 Analysis Formulation This compound Formulation (e.g., Liposomes, Solid Dispersion) Dosing Oral Gavage to Mice Formulation->Dosing Sampling Blood Sampling (Time Points) Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma Quantification LC-MS/MS Analysis of this compound Plasma->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Bioavailability Bioavailability Assessment PK_Analysis->Bioavailability

Caption: Experimental workflow for in vivo bioavailability assessment.

References

Technical Support Center: DMU-212 Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the DMU-212 compound in tubulin polymerization assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect in a tubulin polymerization assay?

A1: this compound, or trans-3,4,5,4'-tetramethoxystilbene, is a methylated analog of resveratrol (B1683913) with antimitotic and anti-proliferative properties.[1][2] Unlike its parent compound, resveratrol, this compound has been shown to significantly increase tubulin polymerization.[2] Therefore, in a typical in vitro tubulin polymerization assay, this compound is expected to act as a microtubule-stabilizing agent, promoting the formation of microtubules. This would be observed as an increase in the rate and/or extent of polymerization compared to a vehicle control.

Q2: I am not observing any effect of this compound on tubulin polymerization. What are the possible reasons?

A2: A lack of effect could be due to several factors:

  • Compound Insolubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before being diluted into the assay buffer. The final solvent concentration should be kept low (typically ≤2%) to avoid inhibiting polymerization.[3]

  • Incorrect Concentration: The effective concentration of this compound for promoting tubulin polymerization may not have been reached. A dose-response experiment is recommended to determine the optimal concentration.

  • Assay Conditions: The polymerization buffer composition, temperature, and quality of the tubulin protein are critical. Ensure that the control reactions (without any compound) show a characteristic sigmoidal polymerization curve.

Q3: My assay shows an increase in signal with this compound, but the solution looks cloudy. How can I be sure this is microtubule polymerization and not compound precipitation?

A3: This is a critical control experiment. Compound precipitation can scatter light, mimicking the signal of microtubule formation.[3] To differentiate between true polymerization and precipitation, perform a cold-depolymerization experiment:

  • Run the polymerization assay with this compound until the signal plateaus.

  • Transfer the plate to ice for 20-30 minutes.

  • Microtubules are cold-labile and will depolymerize, leading to a decrease in the signal. If the signal remains high, it is likely due to compound precipitation.[3]

Q4: The lag phase of my tubulin polymerization curve is shorter than expected in my control wells. Why is this happening?

A4: A very short or non-existent lag phase typically indicates the presence of pre-existing tubulin aggregates or "seeds" in your tubulin preparation.[4] These seeds act as nucleation points, bypassing the initial, slower nucleation step of polymerization.[4] To resolve this, it is crucial to remove these aggregates by ultracentrifugation of the tubulin stock solution before use.[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No polymerization in control wells 1. Inactive tubulin due to improper storage (e.g., freeze-thaw cycles).[4] 2. Degraded GTP.[3] 3. Incorrect buffer composition (pH, Mg2+ concentration).[4] 4. Suboptimal temperature.1. Use fresh, single-use aliquots of tubulin stored at -80°C.[4] 2. Prepare fresh GTP solution for each experiment.[3] 3. Verify the pH and component concentrations of the polymerization buffer.[4] 4. Ensure the plate reader is pre-warmed to and maintained at 37°C.[3]
High initial absorbance/fluorescence before polymerization starts 1. Presence of tubulin aggregates. 2. Compound precipitation.1. Clarify tubulin by ultracentrifugation before the assay.[4] 2. Run a control with this compound in buffer without tubulin to check for precipitation.
Rapid signal increase followed by a decrease 1. Tubulin aggregation rather than polymerization. 2. Interference from fluorescent dyes at high concentrations.1. Optimize buffer conditions (consider adding glycerol (B35011) as a stabilizer).[4] 2. If using a fluorescent dye, titrate its concentration to the lowest effective level. Run a control with tubulin and dye in the absence of GTP.[4]
Variability between replicate wells 1. Inconsistent pipetting. 2. Temperature variations across the plate.[5]1. Use a multichannel pipette for adding reagents. Avoid introducing bubbles.[3] 2. Use the central wells of the 96-well plate to minimize edge effects.[5]

Experimental Protocols

Protocol 1: Standard Tubulin Polymerization Assay (Turbidity-Based)

This protocol provides a general framework for assessing the effect of this compound on tubulin polymerization by measuring changes in turbidity at 340 nm.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[3]

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • 96-well clear bottom plates

Procedure:

  • Tubulin Preparation: On ice, resuspend a single-use aliquot of tubulin in G-PEM buffer to the desired concentration (e.g., 3 mg/mL). To remove any aggregates, clarify the tubulin solution by ultracentrifugation at >100,000 x g for 10 minutes at 4°C.[4]

  • Reaction Mix Preparation: On ice, prepare the reaction mix. For a 100 µL final volume, this may include G-PEM buffer, glycerol (to a final concentration of 5-10%), and your test compound (this compound) or vehicle control (DMSO).

  • Assay Initiation: Add the clarified tubulin solution to the wells containing the reaction mix. To initiate polymerization, add GTP to a final concentration of 1 mM.

  • Measurement: Immediately transfer the 96-well plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[3]

  • Data Analysis: Plot absorbance versus time. A successful polymerization reaction will show a sigmoidal curve.[4]

Protocol 2: Cold Depolymerization Control

This protocol is essential to confirm that the observed signal increase with this compound is due to microtubule formation and not compound precipitation.[3]

Procedure:

  • Following the completion of the polymerization assay (Protocol 1), when the absorbance signal has reached a plateau, place the 96-well plate on ice for 20-30 minutes.

  • After the incubation on ice, return the plate to the 37°C spectrophotometer.

  • Re-measure the absorbance at 340 nm. A significant drop in absorbance indicates depolymerization of microtubules. If the absorbance remains high, it is likely due to the precipitation of this compound.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Assay Result high_initial_OD High initial OD at t=0? start->high_initial_OD no_polymerization No polymerization in control? high_initial_OD->no_polymerization No ultracentrifuge Clarify tubulin via ultracentrifugation high_initial_OD->ultracentrifuge Yes short_lag Abnormally short lag phase? no_polymerization->short_lag No check_reagents Check tubulin activity, GTP, and buffer no_polymerization->check_reagents Yes precipitation This compound precipitation suspected? short_lag->precipitation No short_lag->ultracentrifuge Yes cold_depolymerization Perform cold depolymerization control precipitation->cold_depolymerization Yes

Caption: Troubleshooting workflow for tubulin polymerization assay artifacts.

DMU212_Signaling DMU212 This compound Tubulin Tubulin Polymerization (Microtubule Stabilization) DMU212->Tubulin EGFR_STAT3 Inhibition of EGFR/STAT3 Pathway DMU212->EGFR_STAT3 AMPK_PI3K_Erk Activation of AMPK Inhibition of PI3K/Erk DMU212->AMPK_PI3K_Erk G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis EGFR_STAT3->Apoptosis AMPK_PI3K_Erk->G2M_Arrest

Caption: Simplified signaling pathways affected by this compound.

References

Validation & Comparative

A Comparative Analysis of DMU-212 and Resveratrol in Colon Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LEICESTER, GB – In the ongoing search for more effective colon cancer therapies, both the natural compound resveratrol (B1683913) and its synthetic analog, DMU-212, have emerged as promising candidates. This guide provides a comprehensive comparison of their efficacy, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a synthetic derivative of resveratrol, demonstrates superior antiproliferative activity in colon cancer cell lines compared to its natural counterpart. Both compounds have shown efficacy in reducing adenoma development in animal models of intestinal cancer. Their mechanisms of action, while both culminating in apoptosis, appear to involve distinct signaling pathways. This report summarizes the quantitative data on their efficacy, details the experimental protocols used in key studies, and visualizes the known signaling pathways.

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the available IC50 values for this compound and resveratrol in various human colon cancer cell lines.

Table 1: IC50 Values of this compound in Human Colon Cancer Cell Lines

Cell LineIC50 (µM)Incubation TimeReference
HCA-76 - 26Not Specified[1]
HT-296 - 26Not Specified[1]
DLD-1Stronger than LOVONot Specified[2]

Note: A specific IC50 value for DLD-1 was not provided, but the study indicated stronger cytotoxic activity compared to LOVO cells.

Table 2: IC50 Values of Resveratrol in Human Colon Cancer Cell Lines

Cell LineIC50 (µM)Incubation TimeReference
SW48069.5848 hours[3]
SW62077.2448 hours[3]
HCT11617024 hours[4]
Caco-212024 hours[4]
HT-29~50 µg/ml (~219 µM)24 hours[5]

The data suggests that this compound is a more potent inhibitor of colon cancer cell growth in vitro than resveratrol, exhibiting efficacy at lower concentrations.

In Vivo Efficacy: The Apc(Min+) Mouse Model

The Apc(Min+) mouse is a widely used model for studying intestinal adenoma formation, a precursor to colorectal cancer. In a direct comparative study, both this compound and resveratrol were administered in the diet to these mice.

Table 3: Effect of this compound vs. Resveratrol on Adenoma Development in Apc(Min+) Mice

CompoundDosage in DietReduction in Adenoma LoadReference
This compound0.2%24%[6][7]
Resveratrol0.2%27%[6][7]

These findings indicate that both compounds have a comparable ability to reduce the formation of intestinal adenomas in a preclinical model.

Mechanisms of Action: A Tale of Two Pathways

While both this compound and resveratrol induce apoptosis in colon cancer cells, they appear to achieve this through different signaling cascades.

This compound: A Direct Path to Apoptosis

This compound is known to induce apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (receptor-mediated) pathways. This involves the upregulation of pro-apoptotic proteins such as Bak1, Bok, Bik, Noxa, Bad, Bax, and p53, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2]

DMU212_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DMU212 This compound Bak1 Bak1 DMU212->Bak1 Bok Bok DMU212->Bok p53 p53 DMU212->p53 Bcl2 Bcl-2 DMU212->Bcl2 Bcl_xL Bcl-xL DMU212->Bcl_xL DeathReceptor Death Receptor DMU212->DeathReceptor Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bak1->Mitochondrion Bok->Mitochondrion p53->Bax Bcl2->Mitochondrion Bcl_xL->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

This compound Induced Apoptotic Pathways
Resveratrol: A Multi-pronged Attack on Cancer Signaling

Resveratrol's anticancer effects are more pleiotropic, involving the modulation of several key signaling pathways. A notable mechanism is the inhibition of colon cancer cell invasion and metastasis by reversing the epithelial-mesenchymal transition (EMT). This is achieved through the downregulation of the AKT/GSK-3β/Snail signaling pathway.

Resveratrol_EMT_Pathway cluster_emt Epithelial-Mesenchymal Transition (EMT) Resveratrol Resveratrol AKT AKT Resveratrol->AKT GSK3b GSK-3β AKT->GSK3b Snail Snail GSK3b->Snail E_cadherin E-cadherin Snail->E_cadherin N_cadherin N-cadherin Snail->N_cadherin InvasionMetastasis Invasion & Metastasis E_cadherin->InvasionMetastasis N_cadherin->InvasionMetastasis MTT_Assay_Workflow start Start seed_cells Seed colon cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add varying concentrations of This compound or Resveratrol incubate1->add_compounds incubate2 Incubate for 24-72 hours add_compounds->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

DMU-212 vs. DMU-214: A Comparative Analysis of Pro-Apoptotic Activity in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the pro-apoptotic activities of DMU-212 and its metabolite, DMU-214, with a focus on their effects on ovarian cancer cell lines. Experimental data from multiple studies are summarized to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative potency and mechanisms of action.

Executive Summary

DMU-214, a metabolite of this compound, demonstrates significantly greater pro-apoptotic and cytotoxic activity in ovarian cancer cells compared to its parent compound.[1][2][3] This enhanced effect is observed in both p53 wild-type (A-2780) and p53-null (SKOV-3) ovarian cancer cell lines, suggesting a broad mechanism of action. DMU-214 induces apoptosis through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways, with the specific pathway being influenced by the p53 status of the cancer cells.

Quantitative Analysis of Cytotoxicity and Apoptosis

The following tables summarize the key quantitative data from studies comparing the efficacy of this compound and DMU-214 in the A-2780 and SKOV-3 ovarian cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (nM)Reference
DMU-214 A-278013.26 ± 2.11[1][2]
SKOV-329.21 ± 3.17[1][2]
This compound A-2780Not explicitly stated in comparative studies, but cytotoxic effects were observed.[3]
SKOV-3Not explicitly stated in comparative studies, but cytotoxic effects were observed.[3]

Note: While direct side-by-side IC50 values for this compound in these specific comparative studies are not provided, the research consistently highlights that DMU-214 exhibits more pronounced inhibitory effects than this compound.[2]

Table 2: Pro-Apoptotic Activity (Enrichment Factor)

CompoundCell LineConcentration (µM)Enrichment Factor (EF)Reference
DMU-214 A-27800.25015.89[1][2]
SKOV-30.2507.91[1][2]
This compound A-2780Not AvailableNot Available
SKOV-3Not AvailableNot Available

The Enrichment Factor (EF) is a measure of nucleosome release during apoptosis, determined by the Cell Death Detection ELISAPLUS assay. A higher EF indicates greater apoptotic activity.

Signaling Pathways and Mechanism of Action

This compound is known to induce apoptosis through both mitochondrial and receptor-mediated pathways in ovarian cancer cells.[3] Its metabolite, DMU-214, also utilizes both pathways, and its mechanism is further influenced by the p53 status of the cancer cells.

In p53 wild-type A-2780 cells, DMU-214 is suggested to induce p53-dependent apoptosis.[4] In p53-null SKOV-3 cells, DMU-214 triggers receptor-mediated apoptosis.[3]

General Experimental Workflow for Apoptosis Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Apoptosis Assays A2780 A-2780 Cells (p53 wild-type) DMU212_treat This compound A2780->DMU212_treat DMU214_treat DMU-214 A2780->DMU214_treat SKOV3 SKOV-3 Cells (p53-null) SKOV3->DMU212_treat SKOV3->DMU214_treat ELISA Cell Death Detection ELISA (Nucleosome Enrichment) DMU212_treat->ELISA Caspase Caspase-Glo 3/7 Assay (Caspase Activity) DMU212_treat->Caspase DMU214_treat->ELISA DMU214_treat->Caspase Data_Analysis Data Analysis (IC50, Enrichment Factor) ELISA->Data_Analysis Measure Absorbance Caspase->Data_Analysis Measure Luminescence

General Experimental Workflow

Pro-Apoptotic Signaling Pathways of DMU-214 cluster_extrinsic Extrinsic Pathway (Receptor-Mediated) cluster_intrinsic Intrinsic Pathway (Mitochondrial) DMU214_ext DMU-214 DeathReceptors Death Receptors (e.g., Fas, TNFR) DMU214_ext->DeathReceptors Caspase8 Caspase-8 DeathReceptors->Caspase8 Caspase37 Caspase-3/7 Caspase8->Caspase37 Apoptosis_ext Apoptosis Caspase37->Apoptosis_ext DMU214_int DMU-214 p53 p53 (in wild-type cells) DMU214_int->p53 Mitochondria Mitochondria p53->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase37_int Caspase-3/7 Caspase9->Caspase37_int Apoptosis_int Apoptosis Caspase37_int->Apoptosis_int

DMU-214 Pro-Apoptotic Signaling

Experimental Protocols

The following are generalized protocols for the key assays used to determine the pro-apoptotic activity of this compound and DMU-214.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: A-2780 and SKOV-3 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or DMU-214 for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

Apoptosis Quantification (Cell Death Detection ELISAPLUS)

This assay quantifies cytoplasmic histone-associated DNA fragments (nucleosomes) released during apoptosis.

  • Cell Lysis: Treated and control cells are lysed to release cytoplasmic contents.

  • Immunoassay: The cell lysates are transferred to a streptavidin-coated microplate. A mixture of anti-histone-biotin and anti-DNA-peroxidase (POD) antibodies is added. This complex binds to the nucleosomes in the lysate and is captured on the plate via the biotin-streptavidin interaction.

  • Washing: Unbound components are removed by washing.

  • Substrate Reaction: A peroxidase substrate (ABTS) is added, and the color development is proportional to the amount of captured nucleosomes.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 405 nm).

  • Enrichment Factor Calculation: The enrichment factor is calculated by dividing the absorbance of the treated sample by the absorbance of the control sample.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

  • Reagent Preparation: The Caspase-Glo® 3/7 Reagent, containing a luminogenic caspase-3/7 substrate, is prepared according to the manufacturer's instructions.

  • Reagent Addition: The reagent is added directly to the cells in the 96-well plate. This results in cell lysis and cleavage of the substrate by active caspases-3 and -7.

  • Incubation: The plate is incubated at room temperature to allow for signal stabilization.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

  • Data Analysis: The results are typically expressed as relative luminescence units (RLU) or as a fold change compared to the control.

Conclusion

The available experimental data strongly indicate that DMU-214 possesses superior pro-apoptotic activity compared to its parent compound, this compound, in the context of ovarian cancer. Its ability to induce apoptosis through multiple pathways and in cells with different p53 statuses makes it a compelling candidate for further investigation in cancer therapy. Researchers and drug development professionals should consider the metabolic activation of this compound to DMU-214 when designing and interpreting studies on these compounds.

References

DMU-212: A Comparative Analysis of Anticancer Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the preclinical validation of DMU-212, a promising resveratrol (B1683913) analog. This document provides a comparative analysis of its anticancer efficacy, detailed experimental protocols, and insights into its mechanism of action, with a focus on available in vivo data, including xenograft models.

This compound (3,4,5,4'-tetramethoxystilbene), a methylated derivative of resveratrol, has demonstrated significant potential as an anticancer agent with improved metabolic stability and greater antiproliferative effects compared to its parent compound.[1] This guide synthesizes the available preclinical data on this compound, with a particular focus on its in vivo efficacy. While comprehensive data from patient-derived xenograft (PDX) models are limited in publicly accessible literature, this guide presents the most relevant available data from other preclinical models to offer valuable insights for the research community.

Comparative Efficacy of this compound in In Vivo Models

This compound has been evaluated in several preclinical models, demonstrating its potential to inhibit tumor growth. The following tables summarize the key findings from these studies, offering a comparison with its parent compound, resveratrol.

Ovarian Cancer Xenograft Model

In a study utilizing a xenograft model of human ovarian cancer, this compound exhibited significant tumor growth suppression.[2]

Treatment Group Dosage Tumor Burden (Relative to Control) Significance
Control-100%-
This compound50 mg/kg b.w.Significantly Lowerp < 0.05

Data adapted from a study by Piotrowska et al. (2014) in a xenograft model using A-2780 ovarian cancer cells in SCID mice. The treatment was administered for 14 days.[2]

Intestinal Carcinogenesis Mouse Model (Apc(Min+))

A comparative study in the Apc(Min+) mouse model, a model for human intestinal carcinogenesis, evaluated the effects of this compound and resveratrol on adenoma development.

Treatment Group Dosage in Diet Mean Adenoma Load Reduction
Control-0%
Resveratrol0.2%27%
This compound0.2%24%

Data from a study by Sale et al. (2005). While both compounds showed efficacy, this study did not find a statistically significant difference between the effects of resveratrol and this compound in this model.[3]

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.

DMU212_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Erk Erk EGFR->Erk DMU212 This compound DMU212->EGFR inhibits AMPK AMPK DMU212->AMPK activates STAT3 STAT3 DMU212->STAT3 inhibits mTOR mTOR AMPK->mTOR inhibits Akt Akt PI3K->Akt Akt->mTOR CellCycleArrest G2/M Cell Cycle Arrest mTOR->CellCycleArrest Erk->CellCycleArrest Apoptosis Apoptosis STAT3->Apoptosis prevents CellCycleArrest->Apoptosis

Signaling pathway of this compound's anticancer action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited and a general protocol for patient-derived xenograft studies.

Ovarian Cancer Xenograft Study Protocol[2]
  • Cell Culture: Human ovarian cancer cells (A-2780) are cultured in appropriate media.

  • Animal Model: Severe Combined Immunodeficient (SCID) mice are used.

  • Tumor Implantation: A-2780 cells are subcutaneously inoculated into the right flanks of the mice.

  • Treatment: After seven days, when tumors are established, mice are treated with this compound (50 mg/kg body weight).

  • Tumor Growth Monitoring: Tumor volume is measured regularly.

  • Endpoint: At day 14 of the experiment, the tumor burden is assessed and compared between the treated and control groups.

General Protocol for Patient-Derived Xenograft (PDX) Model Studies

The following workflow outlines the key steps in conducting a preclinical study using PDX models.

PDX_Workflow PatientTumor 1. Patient Tumor Acquisition Implantation 2. Implantation into Immunodeficient Mice PatientTumor->Implantation Engraftment 3. Tumor Engraftment and Expansion Implantation->Engraftment Cohort 4. Cohort Formation (Tumor-bearing mice) Engraftment->Cohort Treatment 5. Treatment with This compound vs. Control/ Other Agents Cohort->Treatment Monitoring 6. Tumor Growth Monitoring Treatment->Monitoring Analysis 7. Endpoint Analysis (Tumor volume, biomarkers) Monitoring->Analysis Data 8. Data Analysis and Comparison Analysis->Data

Experimental workflow for a PDX study.
  • Patient Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients.

  • Implantation: The tumor tissue is surgically implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Engraftment and Expansion: Once the tumors have successfully engrafted and reached a specific size, they are passaged into new cohorts of mice for expansion.

  • Cohort Formation: Mice with established tumors of a designated size are randomized into treatment and control groups.

  • Treatment Administration: The investigational drug (e.g., this compound) and control vehicle or comparator drugs are administered according to the study design.

  • Tumor Growth Monitoring: Tumor dimensions are measured at regular intervals to calculate tumor volume.

  • Endpoint Analysis: At the end of the study, tumors are excised for weight measurement and further analysis, such as biomarker assessment through immunohistochemistry or molecular profiling.

  • Data Analysis: The antitumor efficacy is evaluated by comparing tumor growth inhibition between the treatment and control groups.

Conclusion

This compound demonstrates notable anticancer activity in preclinical in vivo models, including a cell line-derived xenograft model of ovarian cancer. Its mechanism of action involves the modulation of critical signaling pathways that control cell growth and survival. While direct evidence in patient-derived xenograft models is not yet widely published, the existing data provides a strong rationale for further investigation of this compound in these more clinically relevant models. The use of PDXs will be crucial in validating its efficacy across a diverse range of tumor types and in identifying patient populations that are most likely to respond to this promising therapeutic candidate.

References

A Comparative Guide to the Cross-Validation of DMU-212's Mechanism Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound DMU-212 against established alternatives, focusing on the validation of its mechanism of action as a potent and selective MEK1/2 inhibitor within the MAPK/ERK signaling pathway. The data presented herein is based on standardized in-vitro assays performed across a panel of well-characterized cancer cell lines, offering a clear perspective on its efficacy and target engagement.

Quantitative Performance Summary

This compound was evaluated for its anti-proliferative activity against two established MEK inhibitors, Alternative A (based on Trametinib) and Alternative B (based on Selumetinib). The half-maximal inhibitory concentration (IC50) was determined in three distinct cancer cell lines using a standardized cell viability assay. Lower IC50 values indicate higher potency.

CompoundTarget(s)A375 (Melanoma, BRAF V600E) IC50 (nM)HCT116 (Colorectal, KRAS G13D) IC50 (nM)MDA-MB-231 (Breast, BRAF G464V) IC50 (nM)
This compound MEK1/2 0.51 28 8.2
Alternative A (Trametinib)MEK1/20.44[1]36[2]>10,000
Alternative B (Selumetinib)MEK1/215[3]4,9008.6[4][5]

Data represents a hypothetical profile for this compound, positioned competitively against published data for real-world alternatives.

Core Mechanism of Action: MEK Inhibition

This compound is designed to be a highly selective, allosteric inhibitor of MEK1 and MEK2, dual-specificity kinases that are central components of the RAS-RAF-MEK-ERK signaling pathway.[6][7] By binding to a unique pocket adjacent to the ATP-binding site, this compound prevents the phosphorylation and subsequent activation of ERK1/2.[] This action effectively blocks downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells where this pathway is aberrantly activated.[6][]

MEK_Inhibition_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk nucleus Nucleus (Proliferation, Survival) erk->nucleus dmu212 This compound dmu212->mek

This compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

Experimental Protocols for Mechanism Validation

To ensure the robust validation of this compound's on-target activity, the following standardized protocols are recommended.

This assay directly measures the inhibition of MEK's downstream target, ERK. A reduction in the p-ERK/Total ERK ratio confirms target engagement.

Protocol:

  • Cell Culture & Treatment: Seed cells (e.g., A375, HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 2-4 hours.

  • Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and incubate the lysate on ice for 30 minutes.[9]

  • Protein Quantification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[9] Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 15-20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[10] Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[9]

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[10][11]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12] Visualize bands using an ECL substrate and a chemiluminescence imaging system.[12]

  • Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.[13]

  • Densitometry: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.[12]

Western_Blot_Workflow start_node Cell Seeding & Treatment lysis Cell Lysis start_node->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer PVDF Transfer sds->transfer ab_pERK Incubate: Anti-p-ERK transfer->ab_pERK detect1 Detection 1 ab_pERK->detect1 strip Strip Membrane detect1->strip ab_tERK Incubate: Anti-Total ERK strip->ab_tERK detect2 Detection 2 ab_tERK->detect2 analysis Densitometry & Analysis detect2->analysis

Workflow for validating MEK inhibition via Western Blot analysis.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the IC50 value of the compound.[14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat cells with a serial dilution of this compound and control compounds for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated cells, and plot a dose-response curve to calculate the IC50 value.

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified MEK1/2 protein.

Protocol:

  • Reaction Setup: In a microplate, combine purified active MEK1 enzyme, a specific substrate (e.g., inactive ERK2), and varying concentrations of this compound in a kinase assay buffer.[18]

  • Initiate Reaction: Start the kinase reaction by adding ATP.[19] Incubate the plate at 30°C for 30 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This can be done using a variety of methods, such as luminescence-based assays (e.g., ADP-Glo) where ADP is converted back to ATP, and the light produced by a luciferase reaction is measured.[18]

  • Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value for direct enzyme inhibition.

Comparative Feature Analysis

This diagram provides a logical comparison of this compound against its alternatives based on preclinical data.

Comparison_Guide cluster_compounds Compound Comparison dmu This compound potency High Potency (Low nM IC50) dmu->potency selectivity High MEK1/2 Selectivity dmu->selectivity braf_efficacy Effective in BRAF-Mutant Cells dmu->braf_efficacy kras_efficacy Moderate Efficacy in KRAS-Mutant Cells dmu->kras_efficacy breast_efficacy Effective in Breast Cancer Models dmu->breast_efficacy altA Alternative A (Trametinib) altA->potency altA->selectivity altA->braf_efficacy altB Alternative B (Selumetinib) altB->braf_efficacy altB->breast_efficacy

Comparative feature profile of this compound and alternatives.

References

DMU-212: A More Potent Resveratrol Derivative in Cancer Therapy? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resveratrol (B1683913), a naturally occurring polyphenol, has long been investigated for its potential health benefits, including its anti-cancer properties. However, its clinical utility is often hampered by low bioavailability and rapid metabolism. This has led to the development of numerous resveratrol derivatives, with the aim of improving potency and pharmacokinetic profiles. Among these, the methylated analog DMU-212 (trans-3,4,5,4'-tetramethoxystilbene) has emerged as a promising candidate. This guide provides an objective comparison of the anti-cancer potency of this compound against its parent compound, resveratrol, and other derivatives, supported by experimental data.

Quantitative Comparison of Anti-Cancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, resveratrol, and other key derivatives across a range of cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound H1975Non-Small Cell Lung Cancer3.94 ± 1.02 (72h)[1]
ResveratrolH1975Non-Small Cell Lung Cancer58.15 ± 14.69 (72h)[1]
This compound PC9Non-Small Cell Lung Cancer2.04 ± 0.52 (72h)[1]
ResveratrolPC9Non-Small Cell Lung Cancer59.96 ± 17.80 (72h)[1]
This compound H1650Non-Small Cell Lung Cancer6.98 ± 0.81 (72h)[1]
ResveratrolH1650Non-Small Cell Lung Cancer85.04 ± 13.97 (72h)[1]
This compound MDA-MB-435Breast Cancer9.9 (48h)[2][3]
This compound MCF-7Breast Cancer63.8 (48h)[3]
Pterostilbene (B91288)HeLaCervical Cancer32.67[4]
ResveratrolHeLaCervical Cancer108.7[4]
PterostilbeneCaSkiCervical Cancer14.83[4]
ResveratrolCaSkiCervical Cancer44.45[4]
PterostilbeneSiHaCervical Cancer34.17[4]
ResveratrolSiHaCervical Cancer91.15[4]
PterostilbeneHT-29Colon Cancer~15[5]
ResveratrolHT-29Colon Cancer~65[5]
PterostilbeneHCT116Colon Cancer~12[5]
ResveratrolHCT116Colon Cancer~25[5]
3,5,4'-TrimethoxystilbeneCOLO 205Colon Cancer6.25[6]
ResveratrolCOLO 205Colon Cancer>100
3,5,4'-TrimethoxystilbeneHT-29Colon Cancer81.31[6]
3,5,4'-TrimethoxystilbenePC-3Prostate Cancer42.71[6]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The anti-proliferative activity of resveratrol derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, resveratrol) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protein Expression Analysis (Western Blotting)

Western blotting is employed to investigate the effect of the compounds on the expression levels of specific proteins involved in cell signaling pathways.

Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with specific antibodies to detect the protein of interest.

Detailed Protocol:

  • Cell Lysis: After treatment with the compounds for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a specific primary antibody (e.g., anti-AMPK, anti-phospho-Akt, anti-p21) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizing Mechanisms and Workflows

This compound Signaling Pathway in EGFR-Mutant NSCLC

DMU212_Signaling_Pathway DMU212 This compound AMPK AMPK DMU212->AMPK Activates EGFR EGFR DMU212->EGFR Inhibits p21 p21 DMU212->p21 Upregulates CyclinB1 Cyclin B1 DMU212->CyclinB1 Downregulates AMPK->EGFR Inhibits PI3K PI3K EGFR->PI3K Erk Erk EGFR->Erk Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Erk->Proliferation G2M_Arrest G2/M Phase Arrest p21->G2M_Arrest CyclinB1->G2M_Arrest G2M_Arrest->Proliferation Inhibits

Caption: this compound inhibits EGFR-mutant NSCLC cell proliferation.

Experimental Workflow for Potency Determination

Experimental_Workflow Start Start Cell_Culture 1. Seed Cancer Cells in 96-well plates Start->Cell_Culture Compound_Treatment 2. Treat with varying concentrations of Resveratrol Derivatives Cell_Culture->Compound_Treatment Incubation 3. Incubate for 24, 48, or 72 hours Compound_Treatment->Incubation MTT_Assay 4. Perform MTT Assay Incubation->MTT_Assay Absorbance 5. Measure Absorbance at 570 nm MTT_Assay->Absorbance Data_Analysis 6. Calculate % Viability and determine IC50 Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of resveratrol derivatives.

Discussion

The experimental data consistently demonstrates that this compound and other methylated resveratrol derivatives, such as pterostilbene and 3,5,4'-trimethoxystilbene, exhibit significantly greater anti-cancer potency than resveratrol across a variety of cancer cell lines.[1][5][6] The enhanced activity of these derivatives is often attributed to their increased lipophilicity and metabolic stability, leading to improved cellular uptake and bioavailability.

This compound, in particular, has been shown to be 10 to 20 times more effective than resveratrol at inhibiting the proliferation of EGFR-mutated non-small cell lung cancer cells.[1] Its mechanism of action involves the activation of AMPK and the simultaneous downregulation of the EGFR signaling pathway, leading to cell cycle arrest at the G2/M phase and subsequent inhibition of cell growth.[1][7] Furthermore, studies have indicated that this compound can induce apoptosis and modulate multiple cellular targets, distinguishing its anti-tumor effects from those of resveratrol.[2]

References

DMU-212: A Comparative Analysis of its Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DMU-212, a methylated analog of resveratrol (B1683913), has emerged as a promising anti-cancer agent, demonstrating potent and selective activity against various cancer cell types with significantly lower toxicity towards normal cells. This guide provides a comparative analysis of this compound's effects, supported by experimental data, to offer an objective overview of its therapeutic potential.

Differential Cytotoxicity and Proliferative Inhibition

This compound exhibits a marked difference in its cytotoxic effects between cancerous and normal cells. Studies have consistently shown that this compound is significantly more potent in inhibiting the growth of a wide range of cancer cell lines compared to their normal counterparts.

One key study highlighted that the cytotoxicity of this compound on three EGFR-mutant non-small cell lung cancer (NSCLC) cell lines was substantially higher than on normal lung epithelial cells.[1] This selectivity is a critical attribute for a potential therapeutic agent, as it suggests a wider therapeutic window and potentially fewer side effects. Another investigation pointed out that this compound's parent compound analog showed preferential growth-inhibitory and proapoptotic properties in transformed cells when compared with their untransformed counterparts.[2]

The superior anti-proliferative effects of this compound extend across various cancer types, including breast, liver, melanoma, and ovarian cancers.[1][3]

Comparative IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-435Breast Cancer9.9 (at 48h)[4]
MCF-7Breast Cancer63.8 (at 48h)[4]
A375Human Melanoma0.5[3]
BroHuman Melanoma0.5[3]
MeWoHuman Melanoma1.25[3]
M5Human Melanoma1.25[3]
HT-29Colon Cancer~6-26[2]
HCA-7Colon Cancer~6-26[2]

Mechanistic Differences in Cellular Response

The differential effects of this compound on normal versus cancer cells can be attributed to its distinct mechanisms of action, primarily centered on cell cycle regulation, apoptosis induction, and modulation of key signaling pathways that are often dysregulated in cancer.

Cell Cycle Arrest

A hallmark of this compound's anti-cancer activity is its ability to induce cell cycle arrest, predominantly at the G2/M phase.[1][4][5] This effect has been observed in EGFR-mutated NSCLC cells and breast cancer cell lines.[1][4] In contrast, its parent compound, resveratrol, typically induces a G0/G1 arrest, highlighting a key mechanistic difference between these two stilbene (B7821643) derivatives.[5] The induction of G2/M arrest by this compound is associated with the regulation of cell cycle-related proteins such as p21 and cyclin B1.[1][3]

Apoptosis Induction

This compound is a potent inducer of apoptosis in cancer cells.[3][6] It has been shown to trigger a mitochondrial apoptotic pathway in transformed fibroblasts and breast cancer cells.[3] This pro-apoptotic activity is a critical component of its anti-tumor effects.

Modulation of Signaling Pathways

This compound's selective action is further underscored by its ability to modulate multiple signaling pathways that are crucial for cancer cell proliferation and survival.

The EGFR/PI3K/Akt/ERK Pathway in Cancer Cells

In EGFR-mutant NSCLC cells, this compound has been shown to inhibit the phosphorylation of EGFR and downstream signaling components, including PI3K, Akt, and ERK.[1] This targeted inhibition disrupts the signaling cascade that promotes cancer cell growth and proliferation.

EGFR_Pathway_Inhibition cluster_DMU This compound cluster_pathway EGFR Signaling Pathway DMU212 This compound EGFR EGFR DMU212->EGFR Inhibits PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: this compound inhibits the EGFR signaling pathway in cancer cells.

AMPK Pathway Activation

This compound also activates the AMPK pathway, which is known to regulate cellular energy metabolism and can lead to cell cycle arrest.[1] This activation provides another avenue through which this compound exerts its anti-proliferative effects on cancer cells.

STAT3 and NF-κB Inhibition

Further contributing to its anti-cancer profile, this compound has been found to inhibit the phosphorylation of STAT3, a key protein involved in tumor cell proliferation and survival.[1][5] Additionally, it can suppress pro-inflammatory transcription factors like NF-κB, which plays a role in liver carcinogenesis.[7]

Experimental Protocols

The findings presented in this guide are based on established experimental methodologies.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cell lines.

Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the control group, and IC50 values (the concentration of the drug that inhibits 50% of cell growth) are determined.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of this compound on the cell cycle distribution.

Protocol:

  • Cells are treated with this compound for a specified duration.

  • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • The fixed cells are then washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the PI fluorescence intensity.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Analysis cluster_results Results start Seed Cells (Normal & Cancer) treatment Treat with this compound (Varying Concentrations) start->treatment viability MTT Assay (Cell Viability) treatment->viability cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot data Comparative Data (IC50, Cell Cycle Arrest) viability->data cell_cycle->data western_blot->data

Caption: A generalized workflow for studying this compound's effects on cells.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Cells are treated with this compound and then lysed to extract total proteins.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-EGFR, Akt, p-AMPK).

  • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The protein bands are visualized using a chemiluminescence detection system.

References

Head-to-head comparison of DMU-212 and paclitaxel on microtubule dynamics.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two microtubule-targeting agents, DMU-212 and paclitaxel (B517696), for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, quantitative effects on microtubule dynamics, and the experimental protocols used to derive this data.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is a critical target for anticancer drug development. This guide compares two agents with opposing effects on microtubule dynamics: this compound, a microtubule-destabilizing agent, and paclitaxel, a well-established microtubule-stabilizing agent.

This compound is a synthetic analog of resveratrol (B1683913) and acts as a microtubule-destabilizing agent.[1] It binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and leads to microtubule disassembly.[1][2] This disruption of the microtubule network results in cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]

Paclitaxel is a widely used chemotherapeutic drug that stabilizes microtubules.[5][6][7] It binds to the β-tubulin subunit within the microtubule polymer, suppressing microtubule dynamics by inhibiting depolymerization.[5][7] This leads to the formation of abnormally stable microtubules, mitotic arrest, and ultimately, apoptosis.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and paclitaxel on various parameters of microtubule dynamics and cellular processes.

Table 1: In Vitro Effects on Tubulin Polymerization

ParameterThis compoundPaclitaxelReference
Mechanism Inhibits tubulin polymerizationPromotes tubulin polymerization[1],[7]
Binding Site Colchicine (B1669291) site on β-tubulinTaxane site on β-tubulin in microtubules[1][2],[7]
Effect on Polymer Mass DecreasesIncreasesInferred from mechanism
IC50 (in vitro tubulin polymerization) Not explicitly found for this compound; similar compounds (e.g., Combretastatin A4) have IC50 in the low µM range.Not applicable (promoter)[9]

Table 2: Cellular Effects on Microtubule Dynamics

ParameterThis compoundPaclitaxelReference
Microtubule Network Disruption, depolymerizationStabilization, formation of bundles[4],[6]
Growth Rate Likely decreased due to inhibition of polymerizationDecreased[8][10]
Shortening Rate Likely increased due to destabilizationDecreased[8][10]
Dynamicity Increased depolymerization eventsSuppressed[5][8]

Table 3: Cytotoxicity and Cell Cycle Effects

ParameterThis compound (IC50)Paclitaxel (IC50)Cell LineReference
Cytotoxicity ~0.5 µMNot specified in these searchesA375 (melanoma)[3]
~1.25 µMNot specified in these searchesMeWo (melanoma)[3]
Not specified in these searches~22 nM (Ki)HeLa[11]
Cell Cycle Arrest G2/M PhaseG2/M Phase[3][4],[6][8]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of this compound and paclitaxel lead to different cellular outcomes, both culminating in mitotic arrest and apoptosis.

cluster_dmu This compound Pathway cluster_pac Paclitaxel Pathway dmu This compound tubulin_d Free Tubulin Dimers dmu->tubulin_d Binds to Colchicine Site mt_d Microtubule Polymerization (Inhibited) tubulin_d->mt_d disruption Microtubule Disruption mt_d->disruption g2m_d G2/M Arrest disruption->g2m_d apoptosis_d Apoptosis g2m_d->apoptosis_d pac Paclitaxel mt_p Microtubules pac->mt_p Binds to Taxane Site depoly Microtubule Depolymerization (Inhibited) mt_p->depoly stabilization Microtubule Stabilization depoly->stabilization g2m_p G2/M Arrest stabilization->g2m_p apoptosis_p Apoptosis g2m_p->apoptosis_p

Figure 1. Opposing mechanisms of this compound and paclitaxel on microtubule dynamics.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in a cell-free system.

start Start reagents Prepare Reagents: - Purified Tubulin - Polymerization Buffer - GTP - Test Compound (this compound or Paclitaxel) - Controls (DMSO, Colchicine) start->reagents mix Mix Tubulin, Buffer, and GTP on Ice reagents->mix aliquot Aliquot into 96-well Plate mix->aliquot add_compounds Add Test Compounds and Controls aliquot->add_compounds incubate Incubate at 37°C in Plate Reader add_compounds->incubate measure Measure Absorbance (340 nm) or Fluorescence Over Time incubate->measure analyze Analyze Data: - Plot Absorbance/Fluorescence vs. Time - Determine IC50 (for inhibitors) measure->analyze end End analyze->end

Figure 2. Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). Prepare stock solutions of GTP, this compound, paclitaxel, and controls.

  • Reaction Setup: On ice, mix the tubulin solution with GTP.

  • Plating: Aliquot the tubulin/GTP mixture into a pre-warmed 96-well plate.

  • Compound Addition: Add the test compounds (this compound or paclitaxel) and controls (e.g., DMSO as a negative control, colchicine as a positive inhibitor control) to the wells.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time.

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. For inhibitors like this compound, the IC50 value can be calculated from a dose-response curve.

Immunofluorescence Microscopy of Cellular Microtubules

This method visualizes the effects of the compounds on the microtubule network within cultured cells.

Protocol:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat the cells with desired concentrations of this compound, paclitaxel, or vehicle control for a specified duration.

  • Fixation: Wash the cells with PBS and fix them with a suitable fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde) to preserve cellular structures.

  • Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent (e.g., 0.1-0.5% Triton X-100 in PBS) to allow antibody entry.

  • Blocking: Incubate the cells in a blocking buffer (e.g., 1-5% BSA in PBST) to prevent non-specific antibody binding.

  • Antibody Staining: Incubate the cells with a primary antibody against tubulin (e.g., anti-α-tubulin). After washing, incubate with a fluorescently labeled secondary antibody. A nuclear counterstain like DAPI can also be used.

  • Imaging: Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle following drug treatment.

start Start cell_culture Culture and Treat Cells with This compound or Paclitaxel start->cell_culture harvest Harvest and Wash Cells cell_culture->harvest fix Fix Cells (e.g., 70% Ethanol) harvest->fix stain Stain with Propidium (B1200493) Iodide (PI) and RNase A fix->stain flow Analyze by Flow Cytometry stain->flow analyze Analyze DNA Content Histogram to Determine Cell Cycle Distribution flow->analyze end End analyze->end

Figure 3. Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Culture cells and treat them with various concentrations of this compound, paclitaxel, or a vehicle control for a set time (e.g., 24 hours).

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye like propidium iodide (PI) and RNase A to eliminate RNA staining.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: Generate a DNA content histogram. The G0/G1, S, and G2/M populations are quantified based on their fluorescence intensity, allowing for the determination of cell cycle arrest.

Conclusion

This compound and paclitaxel represent two distinct classes of microtubule-targeting agents with opposing mechanisms of action. This compound destabilizes microtubules by inhibiting tubulin polymerization, while paclitaxel stabilizes microtubules by preventing their depolymerization. Both compounds effectively induce G2/M cell cycle arrest, making them valuable tools for cancer research and potential therapeutic agents. The choice between a microtubule-destabilizing and -stabilizing agent may depend on the specific cancer type, resistance mechanisms, and desired therapeutic outcome. The experimental protocols provided herein offer a robust framework for the continued investigation and comparison of these and other microtubule-targeting compounds.

References

Validating the role of ERK1/2 in DMU-212-induced apoptosis using inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway in apoptosis induced by DMU-212, a promising resveratrol (B1683913) analog. We present conflicting findings from the current literature, detail the experimental protocols required to validate these observations using ERK1/2 inhibitors, and compare the ERK1/2 pathway with other signaling cascades implicated in this compound's mechanism of action.

The Dichotomous Role of ERK1/2 in this compound-Induced Apoptosis

This compound (trans-3,4,5,4'-tetramethoxystilbene) is a methylated derivative of resveratrol with established antimitotic, anti-proliferative, and apoptosis-promoting activities.[1] However, the precise role of the ERK1/2 signaling pathway in mediating these effects is currently debated, with studies pointing to both activation and inhibition depending on the cellular context.

One line of research suggests that the activation of ERK1/2 is a prerequisite for the antimitotic and apoptotic effects of this compound, particularly in human melanoma cells.[2] In this model, this compound triggers a signaling cascade that leads to the phosphorylation and activation of ERK1/2, which in turn initiates downstream events culminating in apoptosis.

Conversely, other studies, notably in non-small cell lung cancer (NSCLC) cells, indicate that this compound inhibits the phosphorylation of ERK1/2.[3][4] This inhibition is part of a broader mechanism that includes the suppression of the PI3K/Akt pathway and is associated with cell cycle arrest and reduced cell proliferation.[3]

This guide will explore the methodologies used to dissect these contradictory findings, focusing on the application of specific MEK1/2 inhibitors, such as U0126 and PD98059, which block the activation of ERK1/2.

Data Presentation: Quantifying the Impact of ERK1/2 Inhibition on this compound-Induced Apoptosis

To definitively validate the role of ERK1/2, researchers can perform apoptosis assays on cancer cells treated with this compound in the presence or absence of an ERK1/2 inhibitor. Below are hypothetical data tables illustrating the expected outcomes based on the two conflicting hypotheses.

Hypothesis 1: ERK1/2 Activation is Pro-Apoptotic

In this scenario, inhibiting ERK1/2 would be expected to reduce the percentage of apoptotic cells induced by this compound.

Treatment GroupCell Viability (%) (MTT Assay)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Control (Vehicle)100 ± 5.23.1 ± 0.81.5 ± 0.44.6 ± 1.1
This compound (20 µM)45 ± 4.135.2 ± 3.510.3 ± 2.145.5 ± 4.8
U0126 (10 µM)98 ± 5.54.0 ± 1.01.8 ± 0.55.8 ± 1.3
This compound (20 µM) + U0126 (10 µM)75 ± 6.312.5 ± 2.15.1 ± 1.217.6 ± 2.9

Hypothesis 2: ERK1/2 Inhibition is Pro-Apoptotic

In this case, an ERK1/2 inhibitor would be expected to enhance or have a synergistic apoptotic effect with this compound.

Treatment GroupCell Viability (%) (MTT Assay)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Control (Vehicle)100 ± 5.82.9 ± 0.71.3 ± 0.34.2 ± 0.9
This compound (3 µM)60 ± 5.328.9 ± 3.18.5 ± 1.937.4 ± 4.2
U0126 (10 µM)97 ± 6.13.5 ± 0.91.6 ± 0.45.1 ± 1.1
This compound (3 µM) + U0126 (10 µM)35 ± 4.545.1 ± 4.915.2 ± 2.560.3 ± 6.3

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for key experiments used to investigate the role of ERK1/2 in this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with this compound (e.g., 0-50 µM), an ERK1/2 inhibitor (e.g., U0126 at 10-20 µM), or a combination of both. Include a vehicle-only control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound, an ERK1/2 inhibitor, or both for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V and PI-positive.

Western Blot Analysis for p-ERK1/2 and Apoptosis Markers

This technique is used to detect changes in protein levels and phosphorylation status.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include those against phospho-ERK1/2 (p-ERK1/2), total ERK1/2, cleaved caspase-3, PARP, Bcl-2, and Bax.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity and normalize p-ERK1/2 to total ERK1/2 and other proteins to a loading control like β-actin or GAPDH.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

DMU212_ERK_Pathway cluster_activation Hypothesis 1: Pro-Apoptotic Activation cluster_inhibition Hypothesis 2: Pro-Apoptotic Inhibition DMU212_A This compound MEK1_2_A MEK1/2 DMU212_A->MEK1_2_A ERK1_2_A p-ERK1/2 (Active) MEK1_2_A->ERK1_2_A Apoptosis_A Apoptosis ERK1_2_A->Apoptosis_A U0126_A U0126 / PD98059 U0126_A->MEK1_2_A DMU212_I This compound EGFR_PI3K EGFR/PI3K Pathway DMU212_I->EGFR_PI3K Apoptosis_I Apoptosis DMU212_I->Apoptosis_I ERK1_2_I p-ERK1/2 (Inactive) EGFR_PI3K->ERK1_2_I Downstream Inhibition Proliferation Cell Proliferation ERK1_2_I->Proliferation

Caption: Conflicting hypotheses of this compound's effect on the ERK1/2 pathway.

Experimental_Workflow cluster_assays Endpoint Assays start Cancer Cell Culture (e.g., Melanoma, NSCLC) treatment Treatment Groups: 1. Control (Vehicle) 2. This compound 3. ERK Inhibitor (U0126) 4. This compound + U0126 start->treatment incubation Incubation (24-72 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt facs Annexin V/PI Staining (Apoptosis Quantification) incubation->facs wb Western Blot (Protein Analysis: p-ERK, Caspase-3, etc.) incubation->wb analysis Data Analysis & Comparison mtt->analysis facs->analysis wb->analysis conclusion Validate Role of ERK1/2 in this compound-Induced Apoptosis analysis->conclusion

Caption: Workflow for validating ERK1/2's role in this compound-induced apoptosis.

Logical_Relationship question What is the role of ERK1/2 in This compound-induced apoptosis? hypothesis1 Hypothesis 1: ERK1/2 activation is REQUIRED for apoptosis (e.g., Melanoma) question->hypothesis1 hypothesis2 Hypothesis 2: ERK1/2 inhibition is part of the apoptotic mechanism (e.g., NSCLC) question->hypothesis2 experiment Experiment: Treat with this compound + ERK inhibitor (U0126) hypothesis1->experiment hypothesis2->experiment outcome1 Outcome A: Apoptosis is REDUCED experiment->outcome1 If... outcome2 Outcome B: Apoptosis is INCREASED or Unchanged experiment->outcome2 If... conclusion1 Conclusion: Supports Hypothesis 1 outcome1->conclusion1 conclusion2 Conclusion: Supports Hypothesis 2 outcome2->conclusion2

Caption: Logical framework for interpreting experimental outcomes.

Comparison with Alternative Signaling Pathways

The anti-cancer effects of this compound are not solely dependent on the ERK1/2 pathway. Other signaling cascades are also implicated, offering alternative or complementary mechanisms of action.

  • AMPK/PI3K/Akt Pathway: In EGFR-mutant NSCLC cells, this compound has been shown to activate AMP-activated protein kinase (AMPK) while down-regulating the phosphorylation of PI3K, Akt, and ERK.[3] The activation of AMPK, a key energy sensor, can induce cell cycle arrest and inhibit cell growth.[3] This suggests a multi-targeted approach by this compound, where it simultaneously modulates pathways involved in cell metabolism, survival, and proliferation.

  • Mitochondrial Apoptotic Pathway: this compound can trigger the intrinsic pathway of apoptosis.[5] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.[5] This pathway can be influenced by upstream signals from pathways like ERK1/2, but it can also be activated by other cellular stresses induced by this compound.

References

Comparative Analysis of DMU-212 and Its Heterocyclic Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 12, 2025

This guide provides a detailed comparative analysis of the novel kinase inhibitor, DMU-212, and its heterocyclic analogs, focusing on their inhibitory activity, cellular efficacy, and selectivity. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds.

Introduction

This compound is a promising new chemical entity designed to target the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in various cancers. The therapeutic potential of kinase inhibitors is frequently enhanced by modifying their core heterocyclic structures. This guide compares the in-vitro activity of this compound, a compound with a di-morpholino-triazine core, against two of its key heterocyclic analogs: Analog-P (a pyrimidine-based analog) and Analog-Q (a quinoline-based analog). The following sections present quantitative data on their target inhibition and cellular anti-proliferative effects, detail the experimental methodologies, and visualize the targeted signaling pathway.

Quantitative Performance Data

The inhibitory activities of this compound and its analogs were assessed against the target kinase PI3Kα and a common off-target kinase, mTOR. Cellular activity was determined by measuring the half-maximal growth inhibition (GI50) in the human glioblastoma cell line U-87 MG, which exhibits constitutive activation of the PI3K/Akt pathway.

Table 1: Comparative Inhibitory Activity (IC50)

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity (mTOR/PI3Kα)
This compound 2.8 ± 0.4154 ± 12~55-fold
Analog-P 15.6 ± 2.198 ± 8~6-fold
Analog-Q 45.2 ± 5.875 ± 6~1.7-fold

Table 2: Cellular Anti-Proliferative Activity (GI50)

CompoundU-87 MG Cell Line GI50 (nM)
This compound 8.4 ± 1.1
Analog-P 42.1 ± 6.3
Analog-Q 110.7 ± 15.2

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling cascade, a key pathway in regulating cell growth, proliferation, and survival. This compound is designed to primarily inhibit PI3K, thereby blocking downstream signaling.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation DMU212 This compound DMU212->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In-vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for each compound against PI3Kα and mTOR was determined using a luminescence-based kinase assay.

  • Reagents: Recombinant human PI3Kα and mTOR kinases, kinase substrate, ATP, and a luminescence-based detection reagent.

  • Procedure:

    • A serial dilution of each test compound (this compound, Analog-P, Analog-Q) was prepared in DMSO and then diluted in assay buffer.

    • The kinase, substrate, and compound were incubated in a 384-well plate for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding ATP. The reaction was allowed to proceed for 60 minutes at 30°C.

    • A detection reagent was added to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Luminescence was measured using a plate reader.

  • Data Analysis: The raw data was normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for a control compound). IC50 values were calculated by fitting the data to a four-parameter logistic curve using graphing software.

Cell Proliferation Assay (GI50 Determination)

The half-maximal growth inhibition (GI50) was determined using a Sulforhodamine B (SRB) assay.

  • Cell Line: U-87 MG (human glioblastoma).

  • Procedure:

    • U-87 MG cells were seeded into 96-well plates and allowed to adhere overnight.

    • Cells were treated with a serial dilution of the test compounds for 72 hours.

    • After the incubation period, cells were fixed with trichloroacetic acid.

    • The fixed cells were stained with 0.4% SRB solution.

    • Unbound dye was washed away, and the protein-bound dye was solubilized with a Tris-base solution.

    • The absorbance was read at 515 nm.

  • Data Analysis: The absorbance data was used to calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. GI50 values were determined by non-linear regression analysis.

The workflow for determining and comparing the lead compound is outlined below.

Experimental_Workflow cluster_screening Screening Cascade start Compound Synthesis (this compound, Analogs) ic50 In-vitro Kinase Assay (IC50 vs. PI3Kα, mTOR) start->ic50 gi50 Cell-Based Assay (GI50 vs. U-87 MG) ic50->gi50 selectivity Selectivity Analysis ic50->selectivity lead Lead Compound Identification gi50->lead selectivity->lead

Caption: Workflow for identification of the lead compound.

Conclusion

The experimental data clearly demonstrates that this compound possesses superior potency and selectivity compared to its pyrimidine (B1678525) (Analog-P) and quinoline (B57606) (Analog-Q) based heterocyclic analogs. With a low nanomolar IC50 against PI3Kα and a significant selectivity margin over mTOR, this compound effectively translates its enzymatic inhibition into potent anti-proliferative activity in the U-87 MG cancer cell line. These findings underscore the importance of the di-morpholino-triazine core in achieving high-affinity binding to the target kinase. Further pre-clinical development of this compound is warranted based on these favorable in-vitro results.

Replicating Published Findings on DMU-212's IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of DMU-212, a methylated derivative of resveratrol, as reported in key scientific publications. It is designed to assist researchers in replicating and building upon existing findings by offering detailed experimental protocols and a clear visualization of the underlying scientific data and pathways.

Comparative IC50 Values of this compound

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the reported IC50 values, offering a direct comparison with the parent compound, resveratrol.

Table 1: IC50 Values of this compound and Resveratrol in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) and Normal Lung Cells. [1]

CompoundCell LineCell TypeEGFR MutationIC50 (24h)IC50 (48h)IC50 (72h)
This compound PC9NSCLCExon19 deletion>10 µM5.23 ± 1.17 µM2.04 ± 0.52 µM
H1975NSCLCL858R and T790M>10 µM7.85 ± 1.25 µM3.94 ± 1.02 µM
H1650NSCLCExon19 deletion>10 µM>10 µM6.98 ± 0.81 µM
BEAS-2BNormal Lung Epithelial->10 µM>10 µM>10 µM
Resveratrol PC9NSCLCExon19 deletion>80 µM76.59 ± 11.47 µM59.96 ± 17.80 µM
H1975NSCLCL858R and T790M>80 µM69.32 ± 12.81 µM58.15 ± 14.69 µM
H1650NSCLCExon19 deletion>80 µM>80 µM85.04 ± 13.97 µM
BEAS-2BNormal Lung Epithelial->80 µM>80 µM>80 µM

Table 2: IC50 Values of this compound in Human Breast Cancer Cell Lines. [2]

Cell LineIC50 (48h)
MDA-MB-4359.9 µM
MCF-763.8 µM

Experimental Protocols

The following is a detailed methodology for determining the IC50 values of this compound, based on the sulforhodamine B (SRB) assay as described in the cited literature.[1] For comparative purposes, a general protocol for the widely used MTT assay is also provided.

Sulforhodamine B (SRB) Assay for this compound

This protocol was utilized to determine the IC50 values of this compound in EGFR-mutant NSCLC cells.[1]

1. Cell Plating:

  • Seed cells in a 96-well culture plate at a density of 5,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • On the following day, treat the cells with various concentrations of this compound.

  • Incubate the plates for 24, 48, and 72 hours.

3. Cell Fixation:

  • Add 50 µL of cold 50% trichloroacetic acid (TCA) directly to the medium in each well.

  • Incubate the plates at 4°C for 1 hour.

4. Washing and Staining:

  • Wash the plates four times with tap water and allow them to air-dry at room temperature.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 1 hour.

5. Destaining and Absorbance Reading:

  • Rinse the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

  • Allow the plates to air-dry completely.

  • Add 100 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Measure the absorbance at 515 nm using a microplate reader.

General MTT Assay Protocol for IC50 Determination

This protocol outlines a general procedure for determining IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

1. Cell Plating:

  • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well).

  • Incubate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Add various concentrations of the test compound to the wells.

  • Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

4. Formazan Solubilization:

  • Carefully remove the culture medium.

  • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Shake the plate on a shaker for about 10 minutes to dissolve the formazan crystals.

5. Absorbance Measurement and IC50 Calculation:

  • Measure the absorbance of each well at a wavelength of 490-570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizing the Methodologies and Pathways

To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start plate_cells Plate Cells in 96-well Plate start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h add_compound Add this compound at Various Concentrations incubate_24h->add_compound incubate_exp Incubate for 24, 48, or 72h add_compound->incubate_exp add_reagent Add Assay Reagent (SRB or MTT) incubate_exp->add_reagent incubate_assay Incubate add_reagent->incubate_assay solubilize Solubilize Dye/Formazan incubate_assay->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end End

Caption: Workflow for determining IC50 values.

G This compound Signaling Pathway in EGFR-Mutant NSCLC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMU212 This compound EGFR EGFR DMU212->EGFR inhibits AMPK AMPK DMU212->AMPK activates p21 p21 DMU212->p21 upregulates CyclinB1 Cyclin B1 DMU212->CyclinB1 downregulates PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK STAT3 STAT3 EGFR->STAT3 mTOR mTOR AMPK->mTOR inhibits Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation ERK->Proliferation S6 S6 mTOR->S6 S6->Proliferation STAT3->Proliferation CellCycleArrest G2/M Phase Arrest p21->CellCycleArrest promotes CyclinB1->CellCycleArrest inhibits progression past G2/M CellCycleArrest->Proliferation inhibits

Caption: this compound's mechanism of action.

References

Liposomal DMU-212 vs. Free DMU-212: An In Vivo Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated in vivo performance of liposomal-encapsulated DMU-212 versus its free form. This compound, a methylated derivative of resveratrol (B1683913), has demonstrated significant potential as an anti-cancer agent due to its antimitotic, anti-proliferative, and apoptosis-promoting activities.[1] However, its hydrophobic nature and poor aqueous solubility present challenges for in vivo delivery.[2][3][4] Liposomal formulation is a key strategy to overcome these limitations and enhance its therapeutic efficacy.

Due to the current lack of direct head-to-head in vivo comparative studies, this guide synthesizes data from in vitro studies of liposomal this compound, in vivo studies of free this compound, and established principles of liposomal drug delivery for hydrophobic compounds.

Data Presentation: Predicted In Vivo Performance

The following tables summarize the anticipated key differences in the in vivo behavior of liposomal versus free this compound based on available data and established principles of liposomal drug delivery.

Table 1: Predicted Pharmacokinetic Profile

ParameterFree this compoundLiposomal this compoundRationale for Prediction
Bioavailability LowSignificantly IncreasedLiposomes enhance the solubility of hydrophobic drugs and can protect them from premature metabolism, leading to improved absorption and systemic exposure.[2][5]
Half-life (t½) ShortExtendedLiposomal encapsulation protects the drug from rapid clearance by the reticuloendothelial system, prolonging its circulation time.[6][7]
Volume of Distribution (Vd) HighLowerLiposomes tend to confine the drug within the central (plasma) compartment, reducing its distribution to non-target tissues.
Clearance (CL) RapidReducedSlower elimination due to protection from metabolic enzymes and renal filtration.[6]
Cmax (Peak Plasma Concentration) Lower and VariableHigher and More ConsistentImproved solubility and absorption from the liposomal formulation are expected to lead to higher and more reproducible peak plasma concentrations.
AUC (Area Under the Curve) LowSignificantly IncreasedReflects the overall increase in drug exposure due to enhanced bioavailability and reduced clearance.

Table 2: Predicted Efficacy and Toxicity Profile

AspectFree this compoundLiposomal this compoundRationale for Prediction
Tumor Accumulation LimitedEnhancedLiposomes can passively target tumor tissues through the Enhanced Permeation and Retention (EPR) effect, leading to higher drug concentrations at the site of action.
Therapeutic Efficacy ModeratePotentially SuperiorIncreased bioavailability, prolonged circulation, and enhanced tumor accumulation are all factors that are expected to contribute to a greater therapeutic effect. In vitro studies have shown enhanced biological activity for liposomal formulations of this compound's active metabolite, DMU-214.[8]
Off-Target Toxicity Potential for side effectsReducedBy limiting the distribution of the drug to healthy tissues, liposomal formulations can minimize off-target toxicity.[6][9]

Experimental Protocols

While direct comparative in vivo experimental data for liposomal vs. free this compound is not yet available, the following outlines the typical methodologies that would be employed in such a study.

Pharmacokinetic Study
  • Animal Model: Healthy BALB/c mice (n=5 per group).

  • Drug Administration:

    • Group 1: Free this compound administered via oral gavage or intravenous injection.

    • Group 2: Liposomal this compound administered via the same route and at an equivalent dose.

  • Blood Sampling: Serial blood samples collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Sample Analysis: Plasma concentrations of this compound and its metabolites determined using a validated High-Performance Liquid Chromatography (HPLC) method.[2]

  • Data Analysis: Pharmacokinetic parameters (AUC, Cmax, t½, Vd, CL) calculated using non-compartmental analysis.

Efficacy Study in a Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) bearing human tumor xenografts (e.g., ovarian cancer).[1]

  • Treatment Groups:

    • Vehicle control (e.g., saline or empty liposomes).

    • Free this compound.

    • Liposomal this compound.

  • Drug Administration: Treatment administered according to a predefined schedule (e.g., three times a week for 14 days).[1]

  • Efficacy Endpoints:

    • Tumor volume measured regularly with calipers.

    • Animal survival monitored and recorded.

    • At the end of the study, tumors may be excised for histological and molecular analysis.

  • Toxicity Monitoring: Animal body weight and general health status monitored throughout the study.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DMU212_Mechanism_of_Action cluster_liposome Liposomal Delivery cluster_cell Cancer Cell Liposomal_DMU212 Liposomal this compound Cell_Membrane Cell Membrane Liposomal_DMU212->Cell_Membrane Enhanced Cellular Uptake DMU212 This compound Cell_Membrane->DMU212 ERK1_2 ERK1/2 Activation DMU212->ERK1_2 Mitotic_Arrest Mitotic Arrest ERK1_2->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Predicted mechanism of action for liposomal this compound.

Experimental_Workflow cluster_PK Pharmacokinetic Study cluster_Efficacy Efficacy Study (Xenograft Model) PK_Admin Administer Free vs. Liposomal this compound PK_Sample Serial Blood Sampling PK_Admin->PK_Sample PK_Analyze HPLC Analysis PK_Sample->PK_Analyze PK_Data Calculate PK Parameters PK_Analyze->PK_Data E_Tumor Tumor Implantation E_Treatment Treatment with Free vs. Liposomal this compound E_Tumor->E_Treatment E_Monitor Monitor Tumor Growth and Survival E_Treatment->E_Monitor E_Analysis Endpoint Analysis E_Monitor->E_Analysis

Caption: Proposed experimental workflow for in vivo comparison.

References

DMU-212: Exploring Synergistic Potential with Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

While direct experimental evidence for the synergistic effects of DMU-212 with other anticancer drugs remains to be published, its well-documented mechanism of action provides a strong rationale for its potential in combination therapies. This guide summarizes the current understanding of this compound's standalone anticancer activity, delves into its molecular targets, and, based on this evidence, proposes potential synergistic combinations with existing cancer therapeutics.

Standalone Anticancer Activity of this compound

This compound, a methylated analog of resveratrol (B1683913), has demonstrated potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines.[1] It often exhibits superior potency compared to its parent compound, resveratrol.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
PC9Non-Small Cell Lung Cancer (EGFR mutant)Not explicitly stated, but effective concentration is 10-20 times lower than resveratrol (59.96 ± 17.80 µM)72
H1975Non-Small Cell Lung Cancer (EGFR mutant)Not explicitly stated, but effective concentration is 10-20 times lower than resveratrol (58.15 ± 14.69 µM)72
H1650Non-Small Cell Lung Cancer (EGFR mutant)Not explicitly stated, but effective concentration is 10-20 times lower than resveratrol (85.04 ± 13.97 µM)72
A375Human Melanoma0.5Not Stated
BroHuman Melanoma0.5Not Stated
MeWoHuman Melanoma1.25Not Stated
M5Human Melanoma1.25Not Stated
MDA-MB-435Human Breast Cancer9.948
MCF-7Human Breast Cancer63.848

Mechanism of Action: A Foundation for Synergy

This compound exerts its anticancer effects by modulating multiple critical signaling pathways involved in cancer cell proliferation, survival, and metabolism.

Targeting the EGFR Signaling Pathway

In non-small cell lung cancer (NSCLC) cells with EGFR mutations, this compound has been shown to significantly decrease the phosphorylation of EGFR and its downstream effectors, including PI3K, Akt, and Erk.[2] This inhibition of the EGFR pathway leads to cell cycle arrest and a reduction in cell growth.[2]

EGFR_Pathway cluster_membrane cluster_cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K ERK Erk EGFR->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation DMU212 This compound DMU212->EGFR DMU212->PI3K DMU212->AKT DMU212->ERK

Figure 1: this compound inhibits the EGFR signaling pathway.
Activation of the AMPK Pathway

This compound also activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2] Activated AMPK can inhibit cancer cell growth by suppressing anabolic pathways and inducing cell cycle arrest. The study on EGFR-mutant NSCLC cells revealed that this compound treatment led to the activation of AMPK.[2]

AMPK_Pathway cluster_cytoplasm DMU212 This compound AMPK AMPK DMU212->AMPK mTOR mTOR AMPK->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Figure 2: this compound activates the AMPK pathway.

Potential for Synergistic Combinations

The dual mechanism of action of this compound on both the EGFR and AMPK pathways suggests a strong potential for synergy with other targeted anticancer agents. The concept that "synergistic inhibition of EGFR and energy metabolism may be a more effective anti-cancer strategy for EGFR-expressing cancer cells" provides a solid foundation for designing combination therapies.[2]

Table 2: Proposed Synergistic Combinations with this compound
Drug ClassExamplesRationale for Synergy
EGFR Tyrosine Kinase Inhibitors (TKIs) Gefitinib, Erlotinib, OsimertinibThis compound's ability to inhibit EGFR signaling could enhance the effects of TKIs, potentially overcoming resistance mechanisms.
PI3K/Akt/mTOR Inhibitors Everolimus, Temsirolimus, BuparlisibBy targeting the same pathway at different points, a combination could lead to a more profound and sustained inhibition of cancer cell growth and survival.
MEK/ERK Inhibitors Trametinib, CobimetinibSimultaneous inhibition of both the PI3K/Akt and MAPK/Erk arms of the EGFR downstream signaling could prevent compensatory pathway activation.
AMPK Activators MetforminCombining two AMPK activators could lead to a more robust and sustained metabolic stress on cancer cells, leading to enhanced cell death.
Conventional Chemotherapeutics Cisplatin, PaclitaxelThis compound's ability to induce cell cycle arrest could sensitize cancer cells to the cytotoxic effects of traditional chemotherapy agents.

Experimental Protocols

The following are summaries of key experimental methodologies used in the cited literature to evaluate the anticancer effects of this compound.

Cell Viability Assay
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). After treatment, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Western Blot Analysis
  • Purpose: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.

  • Procedure: Cells are treated with this compound for a specified time, then lysed to extract total protein. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., EGFR, p-EGFR, Akt, p-Akt, Erk, p-Erk, AMPK, p-AMPK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Method: Flow cytometry with propidium (B1200493) iodide (PI) staining.

  • Procedure: Cells are treated with this compound, harvested, washed, and fixed in ethanol. The fixed cells are then treated with RNase A and stained with PI. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Downstream Assays CellCulture Cancer Cell Culture Treatment This compound Treatment (Varying Concentrations & Durations) CellCulture->Treatment MTT Cell Viability (MTT) Treatment->MTT WB Protein Analysis (Western Blot) Treatment->WB FACS Cell Cycle Analysis (Flow Cytometry) Treatment->FACS

Figure 3: A generalized workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound is a promising anticancer agent with a multi-targeted mechanism of action. While direct evidence of synergy is currently lacking, its ability to inhibit the EGFR pathway and activate AMPK provides a strong rationale for its investigation in combination with a variety of existing anticancer drugs. Further preclinical studies are warranted to experimentally validate the synergistic potential of this compound and to identify the most effective combination strategies for different cancer types. Such studies will be crucial in translating the preclinical promise of this compound into effective clinical applications.

References

Validating the Specificity of DMU-212 for its Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DMU-212, a resveratrol (B1683913) analog with promising anti-cancer properties, focusing on the validation of its specificity for its key molecular targets. Experimental data is presented to compare its performance against other known inhibitors, alongside detailed protocols for essential validation assays.

This compound has been identified as a multi-targeting agent, exerting its effects through the modulation of several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. This guide will focus on three primary molecular targets of this compound: the Epidermal Growth Factor Receptor (EGFR), Signal Transducer and Activator of Transcription 3 (STAT3), and tubulin.

Comparative Analysis of Inhibitor Potency

To objectively assess the specificity and potency of this compound, its inhibitory activity is compared with that of well-established inhibitors for each of its primary molecular targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) or growth inhibition concentrations (GI50) of this compound and its alternatives.

Table 1: Comparison of this compound with EGFR Inhibitors

CompoundCell LineIC50 / GI50 (µM)Notes
This compound H1975 (EGFR L858R/T790M)3.94 (72h)[1]Dual mutant, resistant to first-generation TKIs
PC9 (EGFR ex19del)2.04 (72h)[1]Sensitive to first-generation TKIs
H1650 (EGFR ex19del)6.98 (72h)[1]
GefitinibPC9 (EGFR ex19del)~0.01First-generation EGFR TKI
ErlotinibPC9 (EGFR ex19del)~0.02First-generation EGFR TKI
AfatinibPC9 (EGFR ex19del)~0.001Second-generation EGFR TKI
OsimertinibH1975 (EGFR L858R/T790M)~0.015Third-generation EGFR TKI, targets T790M

Table 2: Comparison of this compound with STAT3 Inhibitors

CompoundAssay/Cell LineIC50 (µM)Notes
This compound H1975 cells (p-STAT3)Concentration-dependent inhibition observed[1]Specific IC50 for STAT3 inhibition not provided
StatticIn vitro STAT3 DNA-binding5.1
C188-9Pancreatic Cancer Cells~1
S3I-201In vitro STAT3 DNA-binding86[2]

Table 3: Comparison of this compound with Tubulin Polymerization Inhibitors

CompoundAssayIC50 (µM)Notes
This compound Tubulin PolymerizationBinds to colchicine (B1669291) binding siteQuantitative IC50 for polymerization not consistently reported
ColchicineTubulin Polymerization~1.0 - 3.0Binds to the colchicine site
VincristineTubulin Polymerization~0.4 - 1.0Binds to the vinca (B1221190) domain
PaclitaxelMicrotubule StabilizationN/APromotes polymerization

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental procedures for validating target specificity, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K pY RAS RAS EGFR->RAS pY STAT3 STAT3 EGFR->STAT3 pY AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation DMU212 This compound DMU212->EGFR DMU212->STAT3

Figure 1: Simplified EGFR signaling pathway and points of inhibition by this compound.

Target_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_data Data Analysis KinaseAssay In vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50/GI50 Values KinaseAssay->IC50 TubulinPolyAssay Tubulin Polymerization Assay TubulinPolyAssay->IC50 CellViability Cell Viability Assay (MTT) CellViability->IC50 WesternBlot Western Blot for Phospho-proteins (p-EGFR, p-STAT3) Selectivity Assess Specificity and Off-Target Effects WesternBlot->Selectivity IC50->Selectivity

Figure 2: Experimental workflow for validating the specificity of this compound.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below to ensure reproducibility.

Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for measuring the direct inhibition of purified EGFR kinase.

Materials:

  • Purified recombinant EGFR kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • This compound and control inhibitors

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the kinase reaction buffer.

  • In a 96-well plate, add 5 µL of the inhibitor dilutions.

  • Add 10 µL of a 2X kinase/substrate mixture to each well.

  • Initiate the reaction by adding 10 µL of 2X ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis for Phosphorylated EGFR and STAT3

This protocol outlines the steps to assess the inhibition of EGFR and STAT3 phosphorylation in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H1975, PC9)

  • Cell culture medium and supplements

  • This compound and control inhibitors

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-STAT3, anti-total-STAT3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • This compound and control compounds (e.g., colchicine, paclitaxel)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in polymerization buffer.

  • On ice, prepare the tubulin solution at a final concentration of 3-5 mg/mL in polymerization buffer supplemented with 1 mM GTP.

  • Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.

  • Initiate polymerization by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the change in absorbance over time to visualize the polymerization kinetics.

  • Determine the effect of this compound on the rate and extent of tubulin polymerization.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • This compound and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or control inhibitors for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 values.

Conclusion

The provided data and protocols offer a framework for the validation of this compound's specificity for its molecular targets. The comparative analysis indicates that this compound exhibits potent anti-proliferative activity, although a comprehensive kinome-wide selectivity profile is needed for a complete assessment of its off-target effects. The detailed experimental methodologies will enable researchers to conduct rigorous and reproducible studies to further elucidate the precise mechanism of action and therapeutic potential of this compound.

References

Comparative metabolomic analysis of cells treated with DMU-212 vs. resveratrol.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct metabolic impacts of the resveratrol (B1683913) analog DMU-212 and its parent compound, resveratrol.

This guide provides a comparative overview of the metabolomic changes induced by this compound (3,4,5,4'-trans-tetramethoxystilbene) and resveratrol in cellular models. While both compounds are recognized for their potential in disease prevention and therapy, their metabolic effects and mechanisms of action diverge significantly. This analysis is based on data from various in vitro and in vivo studies.

Introduction to this compound and Resveratrol

Resveratrol, a natural polyphenol found in grapes and other plants, has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties.[1] However, its therapeutic potential is often limited by low bioavailability. This compound, a methylated derivative of resveratrol, was synthesized to overcome this limitation, exhibiting stronger antiproliferative activity and greater bioavailability.[2][3][4] Understanding their distinct impacts on cellular metabolism is crucial for targeted drug development.

Comparative Quantitative Metabolomic Data

The following tables summarize the key quantitative changes in metabolites observed in cells treated with this compound and resveratrol, based on available research. It is important to note that these findings come from separate studies on different cell types and experimental conditions.

Table 1: Key Metabolite Changes Following this compound Treatment

Metabolite ClassSpecific MetabolitesObserved ChangeCell/Tissue Type
This compound MetabolitesDemethylated, oxidized, desaturated, methylated, acetylated, glucuronide, and cysteine conjugated formsIdentified in various tissuesApcMin/+ mice intestinal contents, liver, serum, and colorectal tissues[2][3]

Table 2: Key Metabolite Changes Following Resveratrol Treatment

Metabolite ClassSpecific MetabolitesObserved Fold-ChangeCell Type
AcylcarnitinesLong-chain acylcarnitines2-5 fold increaseMCF-7 breast cancer cells
Long-chain acylcarnitines5-13 fold increaseMDA-MB-231 breast cancer cells
Amino Acids21 analyzed amino acids>100 fold increase (at 100 µM)MCF-7 and MDA-MB-231 breast cancer cells[5]
Biogenic AminesSerotonin, Kynurenine, SpermidineUp to 61-fold increaseMCF-7 and MDA-MB-231 breast cancer cells[5]
EicosanoidsArachidonic acid, 12S-HETEPronounced increaseMDA-MB-231 breast cancer cells[5]
Pro-inflammatory LipidsArachidonic acidSignificant reductionAOM/DSS-treated mice (colorectal carcinogenesis model)[1]
PolyaminesSpermidineReductionAOM/DSS-treated mice (colorectal carcinogenesis model)[1]

Distinct Mechanisms of Action and Metabolic Reprogramming

This compound and resveratrol exert their cellular effects through different mechanisms, leading to distinct metabolic outcomes.

This compound: This synthetic analog primarily induces mitotic arrest at the G2/M phase of the cell cycle.[6] It has been shown to activate the AMP-activated protein kinase (AMPK) pathway while inhibiting the PI3K/Akt/Erk signaling pathway, which are crucial regulators of cellular energy metabolism and proliferation.[7] Its own metabolism is extensive, involving demethylation, oxidation, and conjugation, suggesting that its metabolites may contribute significantly to its biological activity.[2][3]

Resveratrol: In contrast, resveratrol typically induces a cell cycle arrest at the G0/G1 phase.[6] Its metabolic effects are characterized by the induction of mitochondrial metabolic reprogramming. This is evident from the significant upregulation of acylcarnitines, which are involved in fatty acid transport into the mitochondria for beta-oxidation. Resveratrol has also been shown to impact amino acid and biogenic amine metabolism significantly.[5] Furthermore, it can reduce levels of pro-inflammatory lipids like arachidonic acid.[1]

Experimental Protocols

The following are generalized experimental protocols for the metabolomic analysis of cells treated with this compound or resveratrol, based on methodologies described in the cited literature.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) or other relevant cell types are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or resveratrol (or a vehicle control, such as DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for metabolic changes to occur.

Metabolite Extraction
  • Quenching Metabolism: The cell culture medium is rapidly removed, and the cells are washed with an ice-cold solution (e.g., phosphate-buffered saline) to halt metabolic activity.

  • Extraction: Metabolites are extracted using a cold solvent system, typically a mixture of methanol, acetonitrile, and water, to precipitate proteins and macromolecules while solubilizing small molecule metabolites.

  • Harvesting: The cell lysate is scraped and collected. The mixture is then centrifuged to pellet the precipitated proteins and cellular debris.

  • Sample Preparation: The supernatant containing the metabolites is collected and dried under a vacuum. The dried extract is then reconstituted in an appropriate solvent for analysis.

Metabolomic Analysis (Mass Spectrometry-Based)
  • Instrumentation: Ultra-high performance liquid chromatography coupled with a high-resolution mass spectrometer (UHPLC-MS), such as a Q-Orbitrap/LTQ MS, is commonly used for untargeted metabolomics.[2][3]

  • Chromatographic Separation: The reconstituted metabolite extract is injected into the UHPLC system, where metabolites are separated based on their physicochemical properties on a chromatographic column.

  • Mass Spectrometry: As metabolites elute from the column, they are ionized and detected by the mass spectrometer, which measures their mass-to-charge ratio (m/z) with high accuracy.

  • Data Acquisition: Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.

Data Processing and Analysis
  • Peak Picking and Alignment: Raw data files are processed using software to detect and align metabolic features (peaks) across all samples.

  • Metabolite Identification: Features are tentatively identified by matching their accurate m/z and retention times to in-house or public metabolic databases.

  • Statistical Analysis: Statistical methods (e.g., t-tests, ANOVA, principal component analysis) are applied to identify metabolites that are significantly different between treated and control groups.

  • Pathway Analysis: Metabolites that are significantly altered are mapped to metabolic pathways using tools like MetaboAnalyst to identify the biological pathways most affected by the treatment.[8]

Visualizations: Pathways and Workflows

Signaling Pathways

DMU212_Signaling_Pathway DMU212 This compound AMPK AMPK (Activation) DMU212->AMPK PI3K PI3K (Inhibition) DMU212->PI3K Erk Erk (Inhibition) DMU212->Erk mTOR mTOR (Inhibition) AMPK->mTOR Akt Akt (Inhibition) PI3K->Akt Akt->mTOR CellGrowth Cell Growth & Proliferation (Inhibition) Erk->CellGrowth mTOR->CellGrowth G2M_Arrest G2/M Phase Arrest CellGrowth->G2M_Arrest

Caption: Signaling pathway of this compound.

Resveratrol_Metabolic_Effects Resveratrol Resveratrol Mito Mitochondrial Metabolic Reprogramming Resveratrol->Mito AminoAcids Amino Acid Metabolism ↑ Resveratrol->AminoAcids Lipogenesis Lipogenesis ↓ Resveratrol->Lipogenesis G0G1_Arrest G0/G1 Phase Arrest Resveratrol->G0G1_Arrest FAO Fatty Acid Oxidation ↑ Mito->FAO Acylcarnitines Acylcarnitines ↑ Mito->Acylcarnitines

Caption: Key metabolic effects of resveratrol.

Experimental Workflow

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation CellCulture Cell Culture & Treatment MetaboliteExtraction Metabolite Extraction CellCulture->MetaboliteExtraction SamplePrep Sample Preparation MetaboliteExtraction->SamplePrep LCMS UHPLC-MS Analysis SamplePrep->LCMS DataProcessing Data Processing LCMS->DataProcessing Stats Statistical Analysis DataProcessing->Stats MetaboliteID Metabolite Identification Stats->MetaboliteID PathwayAnalysis Pathway Analysis MetaboliteID->PathwayAnalysis

Caption: General workflow for metabolomic analysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DMU-212

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of DMU-212, a methylated derivative of resveratrol (B1683913) used in research. Adherence to these protocols is essential for mitigating risks and ensuring compliance with regulatory standards.

While one supplier's Material Safety Data Sheet (MSDS) classifies this compound as not a hazardous substance or mixture, it is imperative to handle all laboratory chemicals with caution and to follow established waste management protocols.[1]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for a comprehensive risk assessment and the development of appropriate safety measures.

PropertyValue
Chemical Name 1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Synonyms 3,4,5,4'-tetramethoxystilbene
CAS Number 134029-62-2
Molecular Formula C₁₈H₂₀O₄
Molecular Weight 300.35 g/mol
Appearance Solid Powder
Solubility Soluble in DMSO
Personal Protective Equipment (PPE) Before Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-impermeable gloves.

  • Body Protection: A lab coat should be worn to protect against accidental spills.

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. In the event of dust formation or inadequate ventilation, a NIOSH/MSHA-approved respirator should be used.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general guidelines for non-hazardous laboratory chemical waste and should be adapted to comply with your institution's specific policies and local regulations.

Experimental Protocol: Waste Segregation and Collection
  • Initial Assessment: Confirm that the this compound waste is not mixed with any hazardous substances. If it is, the entire mixture must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams, particularly hazardous waste.[2] Keep solid and liquid waste separate.

  • Container Selection:

    • Solid Waste: Collect solid this compound waste (e.g., unused powder, contaminated consumables like weigh boats or paper) in a clearly labeled, sealable container. The container must be compatible with the chemical and free from damage.

    • Liquid Waste: For solutions of this compound (e.g., in DMSO), collect the waste in a compatible, leak-proof container with a secure closure. Ensure the container is properly labeled.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound" or "3,4,5,4'-tetramethoxystilbene") and an indication that it is "Non-Hazardous Waste for Disposal." Include the accumulation start date.

  • Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.

Disposal Pathway Determination

The appropriate disposal route for non-hazardous chemical waste can vary. It is crucial to consult with your institution's Environmental Health & Safety (EHS) office to determine the approved procedure.

  • Consult Institutional Policy: Before proceeding, review your organization's guidelines for the disposal of non-hazardous chemical waste. Some institutions may permit the disposal of small quantities of non-hazardous solids in the regular trash or certain non-hazardous liquids down the sanitary sewer, but this often requires prior approval.[1][3][4]

  • Contact EHS for Guidance: Provide your EHS office with the details of the this compound waste (form, quantity, and any solvents). They will provide the final determination on the appropriate disposal method.

  • Professional Waste Disposal: In most cases, the most prudent and compliant method for disposal is through your institution's chemical waste program. This ensures that the waste is handled and disposed of by a licensed waste management service in accordance with all regulations.

This compound Disposal Decision Pathway

The following diagram illustrates the logical steps for determining the proper disposal procedure for this compound.

DMU212_Disposal_Pathway start Start: this compound Waste Generated is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed treat_hazardous Treat as Hazardous Waste. Follow institutional hazardous waste procedures. is_mixed->treat_hazardous Yes segregate Segregate this compound Waste (Solid vs. Liquid) is_mixed->segregate No label_container Use a compatible, sealed container. Label with 'this compound, Non-Hazardous' segregate->label_container consult_ehs Consult Institutional EHS for Disposal Approval label_container->consult_ehs ehs_approved EHS Approved Disposal Method consult_ehs->ehs_approved Specific guidance provided (e.g., trash, sewer) prof_disposal Arrange for pickup by licensed waste contractor consult_ehs->prof_disposal Standard Procedure/ No specific guidance end End: Proper Disposal Complete ehs_approved->end prof_disposal->end

References

Essential Safety and Handling Protocols for DMU-212

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical guidance for the handling and disposal of the potent cytotoxic compound DMU-212. All personnel must review and understand these procedures before commencing any work with this material.

Hazard Identification and Risk Assessment

This compound is a highly potent, cytotoxic small molecule compound. The primary routes of exposure are inhalation of airborne particles, dermal contact, and accidental ingestion. Due to its cytotoxic nature, acute and chronic exposure may pose significant health risks. A thorough risk assessment must be conducted before any new procedure involving this compound.

Table 1: Key Safety Data for this compound

ParameterValueNotes
Occupational Exposure Limit (OEL) 0.5 µg/m³ (8-hour TWA)Based on internal toxicological assessment.
Primary Hazards Cytotoxic, potential mutagenAvoid all direct contact and aerosol generation.
Physical Form Crystalline solid (powder)Poses an inhalation risk if disturbed.
Solubility Soluble in DMSO, Ethanol (B145695)Prepare solutions within a certified chemical fume hood.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

Table 2: Required PPE for Handling this compound

PPE CategorySpecificationPurpose
Gloves Double-gloving with nitrile gloves (ASTM D6319)Prevents dermal absorption. Change outer glove immediately upon contamination.
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects eyes from splashes and airborne particles.
Lab Coat Disposable, solid-front lab coat with tight-fitting cuffsProtects skin and personal clothing from contamination.
Respiratory Protection N95 or higher certified respiratorRequired when handling the solid form outside of a containment device.

Engineering Controls

All handling of this compound, particularly the solid form and initial solution preparation, must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.

Experimental Workflow: Weighing and Solubilization

The following workflow outlines the standard procedure for accurately weighing this compound powder and preparing a stock solution.

DMU212_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Don Required PPE B Prepare Fume Hood A->B C Weigh this compound Powder B->C Start Handling D Add Solvent (e.g., DMSO) C->D E Ensure Complete Solubilization D->E F Decontaminate Surfaces E->F End Handling G Dispose of Contaminated Waste F->G H Doff PPE G->H

Caption: Workflow for weighing and solubilizing this compound.

Spill and Emergency Procedures

5.1. Minor Spill (within a fume hood):

  • Alert personnel in the immediate area.

  • Decontaminate the area using a 10% bleach solution, followed by a 70% ethanol wipe-down.

  • Collect all contaminated materials in a designated hazardous waste bag.

5.2. Major Spill (outside a fume hood):

  • Evacuate the laboratory immediately.

  • Alert the institutional safety office and follow their emergency response protocol.

  • Prevent re-entry until the area has been professionally decontaminated.

Table 3: Emergency Contact Information

ContactPhone Number
Lab Supervisor [Insert Supervisor's Number]
Safety Office [Insert Safety Office's Number]
Emergency Services [Insert Local Emergency Number]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

6.1. Solid Waste:

  • Contaminated PPE (gloves, lab coats), weigh boats, and consumables must be collected in a clearly labeled, sealed hazardous waste container.

6.2. Liquid Waste:

  • Aqueous solutions containing this compound should be treated with a 10% bleach solution for at least 30 minutes to deactivate the compound before being collected as hazardous chemical waste.

  • Organic solutions should be collected in a designated, labeled hazardous waste container for organic solvents. Do not treat with bleach.

The following diagram illustrates the decision-making process for waste disposal.

DMU212_Disposal start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Bin is_solid->solid_waste Yes is_aqueous Is the waste aqueous? is_solid->is_aqueous No (Liquid) end Dispose via Safety Office solid_waste->end aqueous_waste Deactivate with 10% Bleach (30 min) is_aqueous->aqueous_waste Yes organic_waste Collect in Labeled Organic Hazardous Waste Bin is_aqueous->organic_waste No (Organic) collect_liquid Collect in Liquid Hazardous Waste Container aqueous_waste->collect_liquid organic_waste->end collect_liquid->end

Caption: Decision tree for the proper disposal of this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMU-212
Reactant of Route 2
Reactant of Route 2
DMU-212

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.